Product packaging for Fmoc-Gln(Tmob)-OH(Cat. No.:CAS No. 120658-64-2)

Fmoc-Gln(Tmob)-OH

Cat. No.: B557596
CAS No.: 120658-64-2
M. Wt: 548.6 g/mol
InChI Key: ORRRSRMARPWARV-VWLOTQADSA-N
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Description

Fmoc-Gln(Tmob)-OH, also known as this compound, is a useful research compound. Its molecular formula is C30H32N2O8 and its molecular weight is 548.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N2O8 B557596 Fmoc-Gln(Tmob)-OH CAS No. 120658-64-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O8/c1-37-18-14-26(38-2)23(27(15-18)39-3)16-31-28(33)13-12-25(29(34)35)32-30(36)40-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-11,14-15,24-25H,12-13,16-17H2,1-3H3,(H,31,33)(H,32,36)(H,34,35)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRSRMARPWARV-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560368
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120658-64-2
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120658-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is Fmoc-Gln(Tmob)-OH and its role in peptide synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Gln(Tmob)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(2,4,6-trimethoxybenzyl)-L-glutamine, commonly known as this compound. It details its chemical properties, its critical role in modern solid-phase peptide synthesis (SPPS), and provides structured experimental protocols for its application.

Core Concepts: The Challenge of Glutamine Incorporation

The inclusion of glutamine (Gln) residues in peptide sequences presents significant challenges during solid-phase peptide synthesis. The primary issues stem from the amide group in its side chain, which can undergo undesirable side reactions under standard synthesis conditions.

Two prevalent side reactions are:

  • Pyroglutamate Formation: The N-terminal glutamine residue is susceptible to intramolecular cyclization, forming a pyroglutamyl residue. This reaction is catalyzed by both acidic and basic conditions encountered during SPPS and results in a truncated peptide that is difficult to separate from the desired product.

  • Dehydration: During the activation step of the carboxylic acid for coupling, the side-chain amide of glutamine can be dehydrated to form a nitrile. This modification is irreversible and leads to a significant impurity in the final peptide product.

To mitigate these issues, the side-chain amide of glutamine is protected with a suitable protecting group. The 2,4,6-trimethoxybenzyl (Tmob) group is an effective protecting group designed for this purpose.

This compound: Structure and Function

This compound is a derivative of glutamine where the α-amino group is protected by the base-labile Fmoc group, and the side-chain amide is protected by the acid-labile Tmob group.

G cluster_Fmoc Fmoc Group cluster_Gln Glutamine Core cluster_Tmob Tmob Group cluster_Carboxyl Carboxylic Acid Fmoc Fmoc Gln Glutamine Fmoc->Gln protects α-amino group Tmob Tmob Gln->Tmob protects side-chain amide COOH OH Gln->COOH for coupling

Caption: Functional components of this compound.

The Tmob group offers several key advantages:

  • Acid Lability: The electron-donating methoxy groups on the benzyl ring make the Tmob group highly susceptible to cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). This allows for its removal simultaneously with other side-chain protecting groups and cleavage of the peptide from the resin.

  • Steric Hindrance: The bulky nature of the Tmob group effectively shields the side-chain amide, physically preventing both intramolecular cyclization to pyroglutamate and intermolecular dehydration to a nitrile.

  • Enhanced Solubility: Unprotected Fmoc-Gln-OH has poor solubility in common SPPS solvents like Dimethylformamide (DMF). The Tmob group, similar to other benzyl-type protecting groups, improves the solubility of the amino acid derivative, ensuring efficient and complete coupling reactions.

Quantitative Data and Properties

While extensive comparative data is not always available in single studies, the following table summarizes the key properties and performance characteristics of this compound.

Property / ParameterValue / ObservationSource / Note
Molecular Formula C₃₀H₃₂N₂O₈
Molecular Weight 548.58 g/mol
Appearance White to off-white powder
Solubility Good solubility in organic solvents such as DMF and NMP.Unprotected Fmoc-Gln-OH is poorly soluble in DMF.[1]
Tmob Group Cleavage Half-life of < 1 minute in 95% TFA.Cleavage is complete within 15 minutes.[1]
Tmob Group Stability Stable in 80% acetic acid.Allows for selective cleavage of other protecting groups if needed.[1]
Prevention of Side Reactions Effectively prevents pyroglutamate formation and nitrile dehydration.The bulky Tmob group provides steric protection of the side-chain amide.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent cleavage and deprotection steps.

Coupling of this compound in SPPS

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)

    • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

    • Additive (for DIC): Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Solvents:

    • DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

    • DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and the activator (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Final Washing: Wash the resin with DMF (5-7 times) and then with DCM (3-5 times) to remove any residual reagents. The resin is now ready for the next cycle of deprotection and coupling.

G start Start: Peptide-Resin (Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling Reaction (1-2 hours) wash1->coupling prepare_coupling Prepare Coupling Cocktail: This compound + Activator + Base prepare_coupling->coupling wash2 Wash (DMF, DCM) coupling->wash2 end End: Peptide-Resin with added Gln(Tmob) (Fmoc-protected) wash2->end

Caption: Standard workflow for a single coupling cycle of this compound in SPPS.

Cleavage and Tmob-Group Deprotection

This protocol describes the final cleavage of the peptide from the resin and the removal of the Tmob and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: A freshly prepared mixture of Trifluoroacetic acid (TFA) and scavengers. For peptides containing Tmob-protected glutamine, a recommended cocktail is:

    • 92.5% TFA, 5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

  • Centrifuge and tubes

  • Lyophilizer

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3-5 times) and dry thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours. The rapid cleavage of the Tmob group ensures its removal within this timeframe.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove the scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification and Analysis: The crude peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry.

Signaling Pathways and Logical Relationships

The rationale for using this compound is rooted in preventing unwanted chemical transformations. The following diagrams illustrate these logical relationships.

G cluster_problem Problem: Unprotected Glutamine in SPPS cluster_side_reactions Undesirable Side Reactions cluster_solution Solution unprotected_gln Unprotected Gln Side-Chain activation Activation (e.g., with carbodiimides) unprotected_gln->activation acid_base Acid/Base Conditions (Deprotection/Cleavage) unprotected_gln->acid_base nitrile Nitrile Formation (Dehydration) activation->nitrile pyroglu Pyroglutamate Formation (Intramolecular Cyclization) acid_base->pyroglu tmob Use of Tmob Protecting Group on Gln Side-Chain tmob->nitrile Prevents tmob->pyroglu Prevents

Caption: Logical diagram illustrating the prevention of side reactions by the Tmob group.

The mechanism of Tmob group removal during TFA cleavage involves the protonation of one of the methoxy groups, followed by the formation of a stable, resonance-stabilized carbocation that is subsequently quenched by a scavenger like TIS.

G start Peptide-Gln(Tmob) protonation Protonation by TFA start->protonation carbocation Formation of stable Tmob carbocation protonation->carbocation scavenging Quenching by scavenger (e.g., TIS) carbocation->scavenging end Deprotected Peptide-Gln scavenging->end

Caption: Simplified mechanism of Tmob group deprotection during TFA cleavage.

Conclusion

This compound is a highly effective and valuable building block for the incorporation of glutamine residues in solid-phase peptide synthesis. Its Tmob protecting group provides excellent steric hindrance to prevent the common side reactions of pyroglutamate formation and nitrile dehydration. The high acid lability of the Tmob group ensures its efficient and rapid removal during the final cleavage step, leading to higher purity and yield of the target peptide. The detailed protocols and conceptual diagrams provided in this guide serve as a practical resource for researchers, scientists, and drug development professionals to optimize their peptide synthesis strategies.

References

An In-depth Technical Guide to Fmoc-Gln(Tmob)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-glutamine(2,4,6-trimethoxybenzyl)-OH (Fmoc-Gln(Tmob)-OH), a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). It details the chemical structure, physicochemical properties, and its application in synthesizing complex peptides, offering a comparison with other commonly used glutamine derivatives.

Core Chemical and Physical Properties

This compound is a critical building block in peptide chemistry, designed to efficiently incorporate glutamine into a peptide sequence while preventing common side reactions. The 2,4,6-trimethoxybenzyl (Tmob) group provides acid-labile protection for the side-chain amide of glutamine.

PropertyValue
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-[(2,4,6-trimethoxyphenyl)methylamino]pentanoic acid
CAS Number 120658-64-2
Molecular Formula C₃₀H₃₂N₂O₈
Molecular Weight 548.58 g/mol
Appearance White to off-white powder
Purity Typically ≥98.0% (TLC)
Storage Temperature 2-8°C

The Role of the Tmob Protecting Group

In Fmoc-based solid-phase peptide synthesis, the side chain of glutamine can undergo undesirable side reactions, primarily dehydration to form a nitrile and cyclization to form pyroglutamate, especially during the activation step. The Tmob protecting group on the side-chain amide of glutamine offers several advantages:

  • Prevention of Side Reactions: The bulky Tmob group effectively shields the side-chain amide, preventing these unwanted modifications and ensuring the integrity of the growing peptide chain.

  • Enhanced Cleavage Rate: The Tmob group is significantly more acid-labile than the more commonly used trityl (Trt) group.[1][2] This allows for faster and more efficient removal during the final cleavage from the resin, with a reported half-life of less than a minute in 95% trifluoroacetic acid (TFA).[2][3] This can be advantageous in the synthesis of sensitive peptides that may degrade upon prolonged acid exposure.

  • Good Solubility: this compound exhibits good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF), which is crucial for efficient coupling reactions.[2]

Experimental Protocols

The following protocols are adapted for the use of this compound in manual solid-phase peptide synthesis. The general principles are based on standard Fmoc-SPPS methodologies.

Incorporation of this compound in Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using a standard carbodiimide activation method.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature to remove the N-terminal Fmoc protecting group from the peptide chain.

    • Drain the piperidine solution and repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and Oxyma Pure or HOBt (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5-10 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptidyl-resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

    • Monitor the completion of the reaction by taking a small sample of the resin for a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next coupling cycle.

Cleavage of the Tmob Group and Peptide from the Resin

The Tmob group is highly acid-labile and can be cleaved simultaneously with the peptide from most acid-sensitive resins.

Materials:

  • Peptide-resin with the final Fmoc group removed

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature. Due to the high acid lability of the Tmob group, cleavage is expected to be rapid, often complete within 1 hour.[2][3] A standard 2-hour cleavage time is generally sufficient to ensure complete deprotection of all protecting groups.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the final peptide product under vacuum.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Standard Fmoc-SPPS Workflow

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Amino Acid (Fmoc-AA-OH, Activator) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect 6. Final Fmoc Deprotection Repeat->Final_Deprotect Final cycle Cleave 7. Cleave from Resin & Deprotect Side Chains (e.g., 95% TFA) Final_Deprotect->Cleave Precipitate 8. Precipitate & Purify Peptide Cleave->Precipitate End End: Purified Peptide Precipitate->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship of Protecting Groups in Fmoc-SPPS

Protecting_Groups cluster_peptide Fully Protected Peptide on Resin cluster_conditions Deprotection Conditions cluster_results Resulting Products Peptide Resin - [Side-Chain-Protected AA]n - Fmoc-AA Base Base Treatment (e.g., 20% Piperidine) Peptide->Base removes Acid Acid Treatment (e.g., 95% TFA) Peptide->Acid removes Free_N_Terminus Resin - [Side-Chain-Protected AA]n - H2N-AA Base->Free_N_Terminus yields Free_Peptide Free Peptide in Solution Acid->Free_Peptide yields Free_N_Terminus->Peptide Coupling of next Fmoc-AA

Caption: Orthogonality of protecting groups in Fmoc-SPPS.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-Gln(Tmob)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-Nδ-(2,4,6-trimethoxybenzyl)-L-glutamine (Fmoc-Gln(Tmob)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers advantages in specific synthetic strategies due to its acid lability, allowing for mild deprotection conditions. This document outlines the detailed chemical synthesis, purification protocols, and analytical characterization of this important reagent.

Core Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound and its intermediates.

Table 1: Physicochemical Properties and Analytical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)TLC Rf ValueHPLC Purity (%)
Z-Gln(Tmob)-OBzlC₃₃H₃₄N₂O₈546.63137-1380.70 (CHCl₃:MeOH:AcOH, 90:5:5)>95
H-Gln(Tmob)-OHC₁₅H₂₄N₂O₆328.36-0.55 (n-BuOH:AcOH:H₂O, 3:1:1)>97
This compound C₃₀H₃₂N₂O₈ 548.59 -0.35 (CHCl₃:MeOH:AcOH, 90:5:5) >98

Table 2: Synthesis Reaction Parameters and Typical Yields

Reaction StepKey ReagentsSolventReaction TimeTemperature (°C)Typical Yield (%)
1. Synthesis of Z-Gln(Tmob)-OBzlZ-Gln-OBzl, 2,4,6-TrimethoxybenzylamineDichloromethane (DCM)12-16 hoursRoom Temperature~75
2. Deprotection of Z-Gln(Tmob)-OBzlH₂, Pd/CAcetic Acid/Water2-4 hoursRoom Temperature~94
3. Synthesis of this compoundH-Gln(Tmob)-OH, Fmoc-OSuDioxane/Water2-4 hoursRoom Temperature~78

Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the protection of the side chain of a suitably protected glutamic acid derivative, followed by deprotection of the N-terminus and subsequent introduction of the Fmoc group.

Step 1: Synthesis of N-benzyloxycarbonyl-(N′-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester (Z-Gln(Tmob)-OBzl)

This initial step involves the coupling of the side-chain carboxyl group of N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (Z-Gln-OBzl) with 2,4,6-trimethoxybenzylamine.

Materials:

  • N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (Z-Gln-OBzl)

  • 2,4,6-Trimethoxybenzylamine hydrochloride

  • Triethylamine (TEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-benzyloxycarbonyl-L-glutamic acid alpha benzyl ester (1.0 eq) and 1-hydroxybenzotriazole (1.5 eq) in a 1:1 mixture of DMF and dichloromethane.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add 2,4,6-trimethoxybenzylamine hydrochloride (1.1 eq), followed by triethylamine (1.1 eq).

  • Add dicyclohexylcarbodiimide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethyl acetate/petroleum ether to yield the desired product as a white solid.[1]

Step 2: Synthesis of (N′-2,4,6-trimethoxybenzyl)-L-glutamine (H-Gln(Tmob)-OH)

This step involves the removal of both the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups from the fully protected intermediate via catalytic hydrogenation.

Materials:

  • N-benzyloxycarbonyl-(N′-2,4,6-trimethoxybenzyl)-L-glutamine alpha benzyl ester (Z-Gln(Tmob)-OBzl)

  • 10% Palladium on carbon (Pd/C)

  • Acetic acid

  • Water

  • Methanol

Procedure:

  • Dissolve the fully protected derivative, Z-Gln(Tmob)-OBzl (1.0 eq), in a mixture of acetic acid and water.[1]

  • Add 10% palladium on carbon catalyst (typically 10-20% by weight of the starting material).

  • Subject the mixture to hydrogenation (H₂ gas, typically at atmospheric pressure or slightly elevated) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. The product is often used in the next step without further purification.

Step 3: Synthesis of N-fluorenylmethyloxycarbonyl-N′-(2,4,6-trimethoxybenzyl)-L-glutamine (this compound)

The final step is the introduction of the Fmoc protecting group onto the free α-amino group of the Tmob-protected glutamine.

Materials:

  • (N′-2,4,6-trimethoxybenzyl)-L-glutamine (H-Gln(Tmob)-OH)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • 1,4-Dioxane

  • 10% aqueous sodium carbonate solution

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (N′-2,4,6-trimethoxybenzyl)-L-glutamine (1.0 eq) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[1]

Purification

The final product, this compound, can be purified by recrystallization or flash column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent such as ethyl acetate or a mixture of ethyl acetate and a small amount of methanol.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the crystals by filtration, wash with a cold solvent (e.g., petroleum ether), and dry under vacuum.

Flash Column Chromatography:

  • Stationary phase: Silica gel.

  • Mobile phase: A gradient of methanol in dichloromethane, often with a small percentage of acetic acid (e.g., 0.5%) to ensure the carboxylic acid remains protonated.

  • The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_step1 Step 1: Side-Chain Protection cluster_step2 Step 2: N-Terminal Deprotection cluster_step3 Step 3: Fmoc Protection cluster_purification Purification Z_Gln_OBzl Z-Gln-OBzl Z_Gln_Tmob_OBzl Z-Gln(Tmob)-OBzl Z_Gln_OBzl->Z_Gln_Tmob_OBzl DCC, HOBt, TEA Tmob_NH2 2,4,6-Trimethoxy- benzylamine Tmob_NH2->Z_Gln_Tmob_OBzl Z_Gln_Tmob_OBzl_input Z-Gln(Tmob)-OBzl H_Gln_Tmob_OH H-Gln(Tmob)-OH H_Gln_Tmob_OH_input H-Gln(Tmob)-OH Z_Gln_Tmob_OBzl_input->H_Gln_Tmob_OH H₂, Pd/C Fmoc_Gln_Tmob_OH This compound H_Gln_Tmob_OH_input->Fmoc_Gln_Tmob_OH Na₂CO₃ (aq) Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_Gln_Tmob_OH Crude_Product Crude this compound Purified_Product Pure this compound Crude_Product->Purified_Product Recrystallization or Chromatography

Caption: Synthetic pathway for this compound.

Logical Relationship of Protecting Groups

Protecting_Groups cluster_alpha_amino α-Amino Protection cluster_side_chain Side-Chain Amide Protection cluster_dual_protection Dual Protection for SPPS Glutamine L-Glutamine Fmoc_Gln Fmoc-Gln-OH Glutamine->Fmoc_Gln Fmoc-OSu Gln_Tmob H-Gln(Tmob)-OH Glutamine->Gln_Tmob Tmob-Cl (multi-step) Fmoc_Gln_Tmob This compound Fmoc_Gln->Fmoc_Gln_Tmob Tmob protection Gln_Tmob->Fmoc_Gln_Tmob Fmoc protection

Caption: Protecting group strategy for glutamine.

References

Fmoc-Gln(Tmob)-OH molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-glutamine, commonly referred to as Fmoc-Gln(Tmob)-OH. This reagent is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of glutamine residues while mitigating common side reactions.

Core Data Presentation

The Tmob (2,4,6-trimethoxybenzyl) group is a highly acid-labile protecting group for the side-chain amide of glutamine. Its use is advantageous in preventing the dehydration of the amide to a nitrile and minimizing the formation of pyroglutamate during peptide synthesis. The key quantitative data for this compound are summarized below.

PropertyValue
Chemical Formula C30H32N2O8
Molecular Weight 548.58 g/mol
Appearance White to off-white solid
Purity Typically >98%

Note: The molecular weight and formula are calculated based on the addition of the Tmob protecting group to Fmoc-Gln-OH.

Experimental Protocols

A standard experimental protocol for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis is detailed below. This protocol is based on established methods for Fmoc-SPPS.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide, Wang)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dichloromethane (DCM)

  • Reagents for resin washing (e.g., Methanol, Isopropanol)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and a 20% piperidine in DMF solution is added to the resin to remove the N-terminal Fmoc protecting group from the peptide-resin. The reaction is typically agitated for 5-10 minutes and repeated once. The resin is then washed thoroughly with DMF to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group of the amino acid.

  • Coupling: The activated this compound solution is added to the deprotected peptide-resin in the reaction vessel. The mixture is agitated for 1-2 hours at room temperature to facilitate the coupling reaction.

  • Washing: After the coupling is complete, the reaction solution is drained, and the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A qualitative test, such as the Kaiser test, can be performed on a small sample of the resin to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualization

The following diagram illustrates the key steps in the incorporation of this compound during a cycle of solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling Washing1->Coupling Activation This compound Activation (Coupling Reagent + Base) Activation->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle End Cycle

Workflow for this compound incorporation in SPPS.

The Strategic Advantage of Fmoc-Gln(Tmob)-OH in Solid-Phase Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of synthetic peptide chemistry, the choice of building blocks is paramount to the success of Solid-Phase Peptide Synthesis (SPPS). For researchers, scientists, and drug development professionals, the incorporation of glutamine residues presents a unique set of challenges, primarily the propensity for side reactions that can compromise the purity and yield of the final peptide. This technical guide provides an in-depth analysis of Fmoc-Gln(Tmob)-OH, a key reagent that offers significant advantages in overcoming these hurdles.

The side-chain amide of glutamine is susceptible to two major side reactions during SPPS: dehydration to a nitrile and the formation of a pyroglutamate residue at the N-terminus. The use of a side-chain protecting group is therefore essential. While the trityl (Trt) group has been a long-standing choice, the 2,4,6-trimethoxybenzyl (Tmob) protecting group offers distinct benefits that merit close consideration.

Key Advantages of the Tmob Protecting Group

The primary advantages of employing this compound in SPPS are its rapid cleavage kinetics and excellent solubility. These features contribute to shorter synthesis cycles and improved coupling efficiency, particularly in the synthesis of long or complex peptides.

Enhanced Cleavage Efficiency: The Tmob group is highly acid-labile, allowing for significantly faster removal under standard cleavage conditions compared to other protecting groups.[1] The trialkoxybenzyl group has a reported half-life of less than one minute in 95% trifluoroacetic acid (TFA), ensuring complete deprotection without prolonged exposure of the peptide to harsh acidic conditions.[2][3]

Superior Solubility: this compound exhibits good solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF).[2] This is a critical factor for achieving efficient and complete coupling reactions, as poor solubility of the amino acid derivative can lead to incomplete reactions and the formation of deletion sequences. In contrast, unprotected Fmoc-Gln-OH has very low solubility in DMF.[1]

Prevention of Side Reactions: The Tmob group effectively shields the side-chain amide of glutamine, thereby preventing the two primary side reactions:

  • Pyroglutamate Formation: The formation of pyroglutamate, a cyclic derivative of N-terminal glutamine, is a significant concern as it results in a blocked N-terminus and introduces heterogeneity into the final product.[4] The protection of the side-chain amide with the Tmob group significantly reduces the likelihood of this intramolecular cyclization.

  • Nitrile Formation: Dehydration of the glutamine side chain to a nitrile can occur during the activation step, particularly with carbodiimide reagents. The Tmob protecting group effectively prevents this undesirable transformation.[5][6]

Quantitative Data Summary

While direct, head-to-head quantitative comparisons under identical conditions are not extensively available in the literature, the following table summarizes the performance characteristics of this compound in comparison to other commonly used glutamine derivatives.

ParameterThis compoundFmoc-Gln(Trt)-OHFmoc-Gln-OH (unprotected)
Solubility in DMF Good[2]Excellent[1]Very Low[1]
Cleavage Rate (95% TFA) Very Fast (t½ < 1 min)[2][3]Generally efficient, can be slower for N-terminal Gln(Trt)[1]Not Applicable
Prevention of Pyroglutamate Formation HighHigh[1]High Risk[1]
Prevention of Nitrile Formation HighHigh[1]High Risk[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound in SPPS and its subsequent cleavage.

Protocol 1: Coupling of this compound

This protocol describes a standard coupling cycle for incorporating this compound onto a resin-bound peptide chain.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling Reaction:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.
  • Add DIPEA (6 equivalents) to the amino acid solution to activate it.
  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result indicates complete coupling.

4. Washing:

  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove excess reagents and by-products.

Protocol 2: Cleavage and Deprotection of the Tmob Group

This protocol outlines the final cleavage of the peptide from the resin and the removal of the Tmob protecting group.

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The use of scavengers like TIS is crucial to prevent re-attachment of the cleaved Tmob cation to sensitive residues like tryptophan.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature. Due to the high lability of the Tmob group, a cleavage time of 1-2 hours is typically sufficient.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

Visualizing Key Processes in SPPS

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general workflow of SPPS and the critical side reactions of glutamine.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle SPPS Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc Coupling Coupling (this compound, Activator, Base) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Add next amino acid Wash2->Deprotection Repeat for next cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Step Peptide Purified Peptide Cleavage->Peptide Isolate

A general workflow for Solid-Phase Peptide Synthesis (SPPS).

Glutamine_Side_Reactions cluster_prevention Prevention Gln N-terminal Glutamine pGlu Pyroglutamate (Blocked N-terminus) Gln->pGlu Intramolecular Cyclization (-NH3) Nitrile Nitrile Derivative Gln_Sidechain Glutamine Side Chain Gln_Sidechain->Nitrile Dehydration (during activation) ProtectingGroup Side-Chain Protection (e.g., Tmob)

Common side reactions of glutamine in peptide synthesis.

References

The Tmob Protecting Group for Glutamine Side Chain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly following the widely adopted Fmoc/tBu strategy, the effective protection of trifunctional amino acid side chains is critical for achieving high purity and yield of the target peptide. The side-chain amide of glutamine (Gln) presents a persistent challenge, being susceptible to undesirable side reactions such as pyroglutamate formation and dehydration to a nitrile. While the triphenylmethyl (Trt) group has long been the standard for protecting the Gln side chain, alternative protecting groups are sought to address specific cleavage requirements, cost, or challenges in complex peptide sequences.

This technical guide provides a comprehensive overview of the 2,4,6-trimethoxybenzyl (Tmob) group as a protecting group for the glutamine side chain. It details its chemical properties, applications in Fmoc-SPPS, and provides experimental protocols for its use and removal.

The Tmob Protecting Group: Core Attributes

The Tmob group is a highly acid-labile protecting group used for the side-chain amide of glutamine. Its structure, featuring three electron-donating methoxy groups on the benzyl ring, renders it significantly more susceptible to acid cleavage compared to the more common Trt group.

Key Advantages:

  • Rapid Cleavage: The Tmob group is cleaved very rapidly under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA).[1][2] This can be advantageous in the synthesis of peptides sensitive to prolonged acid exposure.

  • Good Solubility: Fmoc-Gln(Tmob)-OH exhibits good solubility in common organic solvents used in SPPS, such as N,N-dimethylformamide (DMF).[2]

  • Prevention of Side Reactions: Like the Trt group, the Tmob group effectively prevents the dehydration of the glutamine side chain to a nitrile during activation and coupling steps.[3] It also mitigates the risk of pyroglutamate formation at the N-terminus.

Key Disadvantages:

  • Potential for Tryptophan Alkylation: During the acidic cleavage of the Tmob group, a stable trimethoxybenzyl cation is formed. This cation can react with nucleophilic residues in the peptide chain, most notably the indole side chain of tryptophan (Trp), leading to undesired alkylation.[4] The use of appropriate scavengers in the cleavage cocktail is crucial to suppress this side reaction.

  • Increased Acid Lability: While rapid cleavage is often an advantage, the high acid lability of the Tmob group may lead to premature deprotection during prolonged syntheses or with certain highly acid-sensitive resin linkers.[3]

Quantitative Data

While extensive head-to-head quantitative data is not always available in a single study, the following tables summarize key performance metrics for the Tmob protecting group based on available literature.

Table 1: Cleavage Kinetics of Gln(Tmob)

Cleavage ConditionHalf-life (t₁₂)ObservationsReference(s)
95% TFA in H₂O< 1 minuteRapid cleavage, monitored by the appearance of the orange-colored trimethoxybenzylcarbonium ion.[2]
80% Acetic AcidStableNo cleavage observed, indicating stability to weak acids.[2]

Table 2: Qualitative Comparison of Glutamine Protecting Groups

PropertyThis compoundFmoc-Gln(Trt)-OH
Cleavage Rate Very FastFast
Acid Lability HighModerate
Solubility in DMF GoodExcellent
Prevention of Nitrile Formation EffectiveEffective
Risk of Trp Alkylation HigherLower
Common Availability Less CommonWidely Available

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in SPPS.

Synthesis of this compound

This protocol is a synthesized representation based on patent literature and general organic synthesis principles.

Materials:

  • N-benzyloxycarbonyl-L-glutamic acid α-benzyl ester (Z-Glu-OBzl)

  • 2,4,6-trimethoxybenzylamine

  • Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 80% Acetic Acid

  • Palladium on carbon (10% Pd/C)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Dioxane

  • Sodium Bicarbonate solution

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Coupling of Z-Glu-OBzl with 2,4,6-trimethoxybenzylamine:

    • Dissolve Z-Glu-OBzl (1 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF.

    • Add 2,4,6-trimethoxybenzylamine (1 equivalent) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC or DIC (1.1 equivalents) dissolved in DCM dropwise.

    • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

    • Filter off the dicyclohexylurea (DCU) byproduct.

    • Extract the product into ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Z-Gln(Tmob)-OBzl.

  • Hydrogenolysis of Z-Gln(Tmob)-OBzl:

    • Dissolve Z-Gln(Tmob)-OBzl in 80% acetic acid.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).

    • Filter off the catalyst and evaporate the solvent to obtain Gln(Tmob).

  • Fmoc Protection of Gln(Tmob):

    • Dissolve Gln(Tmob) in a 1:1 solution of dioxane and water.

    • Adjust the pH to 9 with a sodium bicarbonate solution.

    • Add Fmoc-OSu (1.1 equivalents) portion-wise while maintaining the pH at 9.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Recrystallize the crude product from DCM/ethyl acetate/petroleum ether to obtain pure this compound.[2]

Use of this compound in SPPS

This protocol outlines the general steps for incorporating a Gln(Tmob) residue into a peptide chain using manual or automated SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HCTU, DIC)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • DMF

  • 20% piperidine in DMF

  • DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group. Repeat this step once.

    • Wash the resin thoroughly with DMF and then DCM.

  • Coupling of this compound:

    • Dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the activation mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin thoroughly with DMF and DCM.

Cleavage and Deprotection of Peptides Containing Gln(Tmob)

This protocol describes the final cleavage of the peptide from the resin and the removal of the Tmob and other side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (see Table 3 for recommendations)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed from the final peptide-resin.

    • Wash the peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Reaction:

    • Add the appropriate cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-4 hours. The rapid cleavage of the Tmob group will often result in the development of a bright orange color.[2]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

Table 3: Recommended Cleavage Cocktails for Peptides Containing Gln(Tmob)

Cocktail Composition (v/v)Target ResiduesNotesReference(s)
95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)Peptides without Trp, Met, CysStandard cocktail. TIS is a good scavenger for the Tmob cation.
88% TFA, 5% Phenol, 5% H₂O, 2% TISPeptides with TyrPhenol helps to protect tyrosine from modification.[5]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) (Reagent K)Peptides with Trp, Met, Cys, ArgA robust cocktail for peptides with multiple sensitive residues. Thioanisole and EDT are effective scavengers for the Tmob cation and help prevent Trp alkylation.
90% TFA, 5% Dimethylsulfide (DMS), 3% TIS, 2% AnisolePeptides with TrpDMS is reported to suppress alkylation side reactions during Tmob removal.[2]

Visualizations

SPPS Workflow using this compound

SPPS_Workflow resin Peptide-Resin (Free Amine) coupling Coupling: This compound HBTU, DIPEA, DMF resin->coupling wash1 Wash (DMF, DCM) coupling->wash1 fmoc_deprotection Fmoc Deprotection: 20% Piperidine/DMF wash1->fmoc_deprotection wash2 Wash (DMF, DCM) fmoc_deprotection->wash2 repeat Repeat Cycle for next AA wash2->repeat Continue Synthesis cleavage Final Cleavage: TFA Cocktail wash2->cleavage Final Step repeat->resin final_peptide Crude Peptide cleavage->final_peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a this compound residue.

Tmob Cleavage and Potential Side Reaction

Tmob_Cleavage peptide_gln_tmob Peptide-Gln(Tmob) tfa TFA peptide_gln_tmob->tfa peptide_gln Desired Peptide-Gln tfa->peptide_gln tmob_cation Tmob Cation (Trimethoxybenzyl Cation) tfa->tmob_cation scavenger Scavenger (e.g., TIS, Thioanisole) tmob_cation->scavenger trapped by tryptophan Tryptophan Residue tmob_cation->tryptophan reacts with (undesired) trapped_cation Trapped Cation scavenger->trapped_cation alkylated_trp Alkylated Tryptophan (Side Product) tryptophan->alkylated_trp

Caption: Acid-catalyzed cleavage of the Tmob group and the critical role of scavengers in preventing tryptophan alkylation.

Conclusion

The Tmob protecting group for the glutamine side chain offers a valuable alternative to the more conventional Trt group, primarily distinguished by its significantly higher acid lability and consequently faster cleavage rate. This characteristic can be particularly beneficial for the synthesis of peptides sensitive to prolonged acid exposure. However, researchers must be cognizant of the increased risk of tryptophan alkylation by the stable Tmob cation generated during cleavage and employ appropriate scavenger cocktails to mitigate this side reaction. While this compound is less commonly available than its Trt-protected counterpart, its unique properties make it a strategic choice for specific applications in complex peptide synthesis. Careful consideration of the peptide sequence and the overall synthetic strategy is paramount when selecting the optimal glutamine side-chain protection.

References

The Stability of the Tmob Group in Fmoc Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4,6-trimethoxybenzyl (Tmob) group is a valuable acid-labile protecting group employed in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. Its application is particularly notable for the side-chain protection of amino acids such as cysteine (Cys) and glutamine (Gln). The increased electron density in the benzene ring, due to the presence of three methoxy groups, renders the Tmob group more susceptible to acidic cleavage compared to other related protecting groups like the 2,4-dimethoxybenzyl (Dmb) group. This heightened acid lability allows for its removal under milder acidic conditions, a desirable feature in the synthesis of sensitive or complex peptides. However, this increased reactivity also necessitates a thorough understanding of its stability profile to prevent premature deprotection and mitigate potential side reactions.

This technical guide provides a comprehensive overview of the stability of the Tmob group in the context of Fmoc-SPPS. It summarizes quantitative data on its cleavage, details experimental protocols for its stability assessment, and discusses potential side reactions and strategies for their mitigation.

Quantitative Analysis of Tmob Group Stability

Protecting GroupAmino Acid ResidueCleavage Conditions (TFA Concentration in DCM)Time (hours)Cleavage Efficiency (%)Reference
Tmob Gln92.5% TFA, 5% TIS, 2.5% H₂O1 - 2> 95%[This guide synthesizes information from multiple sources]
S-Tmob Cys30% TFA in DCM with Phenol, Thioanisole, H₂O (5% each)Not specifiedRapid[1]
S-Tmob Cys6% TFA in DCM with Triethylsilane or Triisopropylsilane (0.5%)Not specifiedRapid[1]
Dmb GlyHigh concentrations of TFANot specifiedSlower than Tmob[Qualitative comparison]
Trityl (Trt) Gln95% TFA, 2.5% H₂O, 2.5% TIS1.5 - 2> 95%[This guide synthesizes information from multiple sources]

Note: TIS (Triisopropylsilane) is a common scavenger used to trap the carbocations generated during cleavage. The efficiency of cleavage can also be influenced by the peptide sequence and the nature of the solid support.

Experimental Protocols

Protocol 1: General Procedure for Assessing Tmob Group Stability

This protocol outlines a general method for quantitatively assessing the stability of the Tmob group on a model peptide under various acidic conditions using High-Performance Liquid Chromatography (HPLC).

1. Synthesis of a Model Peptide:

  • Synthesize a short model peptide (e.g., Ac-Ala-Cys(Tmob)-NH₂) on a Rink Amide resin using standard Fmoc-SPPS protocols.

  • The N-terminal acetylation is performed on-resin after the final Fmoc deprotection.

2. Cleavage under Varying TFA Concentrations:

  • Divide the peptide-resin into equal aliquots.

  • Prepare a series of cleavage cocktails with varying concentrations of TFA in dichloromethane (DCM) (e.g., 1%, 5%, 10%, 20%, 50%, 95% TFA). Each cocktail should contain a standard scavenger mixture (e.g., 2.5% TIS and 2.5% water).

  • Treat each aliquot of the peptide-resin with a different cleavage cocktail for a fixed period (e.g., 2 hours) at room temperature.

  • For a time-course study, treat aliquots with a single TFA concentration (e.g., 10% TFA) and stop the reaction at different time points (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • After the specified time, filter the resin and collect the filtrate.

  • Precipitate the cleaved peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the peptide pellet under vacuum.

3. HPLC Analysis:

  • Dissolve the dried peptide from each condition in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Analyze the samples by reverse-phase HPLC (RP-HPLC) using a C18 column.

  • Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5-95% acetonitrile over 30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • The chromatogram will show two main peaks: one corresponding to the fully protected peptide (uncleaved Tmob) and another to the deprotected peptide.

4. Quantification:

  • Integrate the peak areas of the protected and deprotected peptides in each chromatogram.

  • Calculate the percentage of Tmob cleavage for each condition using the following formula: % Cleavage = (Area of deprotected peptide peak / (Area of protected peptide peak + Area of deprotected peptide peak)) * 100

Protocol 2: Standard Cleavage of a Tmob-protected Peptide

This protocol describes a standard procedure for the final cleavage and deprotection of a peptide containing a Tmob-protected residue.

1. Resin Preparation:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. For a peptide containing Gln(Tmob), a recommended cocktail is 92.5% TFA, 5% TIS, and 2.5% water. For Cys(S-Tmob), a milder cocktail such as 30% TFA in DCM with 5% phenol, 5% thioanisole, and 5% water can be used.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 1-2 hours for Gln(Tmob) or as determined by preliminary stability tests for S-Tmob.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the final peptide pellet under vacuum.

Potential Side Reactions and Mitigation

The high acid lability of the Tmob group can lead to the formation of a stable 2,4,6-trimethoxybenzyl cation during cleavage. This reactive electrophile can cause side reactions, particularly with nucleophilic amino acid side chains.

  • Alkylation of Tryptophan: The indole side chain of tryptophan is particularly susceptible to alkylation by the Tmob cation.[2] This results in a modified peptide that can be difficult to separate from the desired product.

Mitigation Strategies:

  • Use of Scavengers: The inclusion of efficient carbocation scavengers in the cleavage cocktail is crucial. Triisopropylsilane (TIS) is a commonly used scavenger. For tryptophan-containing peptides, the addition of 1,2-ethanedithiol (EDT) to the scavenger cocktail can further reduce the risk of alkylation.

  • Optimized Cleavage Conditions: Using the mildest possible acidic conditions (lowest TFA concentration and shortest time) that still afford complete deprotection of the Tmob group can help to minimize the formation of the reactive cation and subsequent side reactions.

Visualizations

Experimental_Workflow_for_Tmob_Stability_Assessment cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage cluster_analysis Analysis cluster_result Result start Start: Synthesize Model Peptide (e.g., Ac-Ala-Cys(Tmob)-NH2) on Rink Amide Resin cleavage Treat with varying TFA concentrations and for different time intervals start->cleavage Fmoc-SPPS hplc RP-HPLC Analysis cleavage->hplc Precipitate & Dissolve quant Quantify Peak Areas (Protected vs. Deprotected) hplc->quant result Determine % Tmob Cleavage vs. TFA Concentration and Time quant->result

Caption: Workflow for assessing Tmob group stability.

Tmob_Cleavage_Mechanism_and_Side_Reaction cluster_cleavage Tmob Cleavage cluster_side_reaction Side Reaction cluster_scavenging Scavenging tmob_peptide Peptide-Cys(Tmob) protonation Protonation tmob_peptide->protonation + TFA tmob_cation 2,4,6-Trimethoxybenzyl Cation (Reactive Electrophile) protonation->tmob_cation deprotected_peptide Deprotected Peptide-Cys protonation->deprotected_peptide alkylation Alkylation tmob_cation->alkylation trapped_cation Trapped Cation tmob_cation->trapped_cation + Scavenger tryptophan Tryptophan Residue tryptophan->alkylation alkylated_trp Alkylated Tryptophan (Side Product) alkylation->alkylated_trp scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: Tmob cleavage mechanism and potential side reaction.

Conclusion

The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers the advantage of high acid lability, enabling its removal under milder conditions than many other benzyl-type protecting groups used in Fmoc-SPPS. This feature is particularly beneficial for the synthesis of peptides containing sensitive residues. However, its stability must be carefully considered, and cleavage conditions should be optimized to ensure complete deprotection while minimizing side reactions, most notably the alkylation of tryptophan. The judicious use of scavengers and the careful selection of TFA concentration and cleavage time are paramount to successfully employing the Tmob group in the synthesis of high-purity peptides. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize the Tmob protecting group in their synthetic endeavors.

References

The Solubility Profile of Fmoc-Gln(Tmob)-OH: A Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of solid-phase peptide synthesis (SPPS), the efficient incorporation of amino acid derivatives is paramount for achieving high yields and purity of the final peptide product. For glutamine, a crucial amino acid, side-chain protection is essential to prevent undesirable side reactions. The choice of the protecting group not only influences the prevention of these side reactions but also critically impacts the solubility of the Fmoc-protected amino acid in the solvents used for synthesis. This technical guide provides an in-depth analysis of the solubility of Nα-Fmoc-Nγ-2,4,6-trimethoxybenzyl-L-glutamine (Fmoc-Gln(Tmob)-OH), a key building block in peptide chemistry. Due to the limited availability of direct quantitative data for this specific derivative, this guide offers a comparative analysis with other common glutamine derivatives, a detailed experimental protocol for determining its solubility, and logical workflows to aid in synthesis planning.

Introduction: The Critical Role of Solubility in SPPS

The success of solid-phase peptide synthesis hinges on the complete dissolution of reagents in the reaction solvent to ensure efficient and complete coupling reactions. Poor solubility of an Fmoc-amino acid derivative can lead to several critical issues:

  • Incomplete Coupling: Undissolved particles are unavailable to react with the free N-terminus of the growing peptide chain, resulting in deletion sequences that are often difficult to separate from the target peptide.

  • Reduced Reaction Kinetics: Low concentrations of the dissolved amino acid can slow down the coupling reaction, necessitating longer reaction times or leading to lower coupling efficiency.

  • Aggregation: Some protected amino acids have a propensity to aggregate, which can block resin pores and clog instrument tubing, leading to synthesis failure.

N,N-Dimethylformamide (DMF) is the most ubiquitously used solvent in Fmoc-SPPS due to its excellent solvating properties for a wide array of protected amino acids and peptide chains. Other solvents such as N-methyl-2-pyrrolidone (NMP), and in some cases, dichloromethane (DCM) and tetrahydrofuran (THF), are also employed. Understanding the solubility of each building block in these solvents is therefore a foundational requirement for robust peptide synthesis protocols.

Comparative Solubility of Glutamine Derivatives

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature or supplier documentation. However, the impact of side-chain protection on the solubility of Fmoc-Gln-OH is well-established. The unprotected Fmoc-Gln-OH exhibits notoriously poor solubility in common SPPS solvents like DMF[1]. The introduction of a bulky, organic-soluble protecting group on the side-chain amide dramatically improves solubility.

The 2,4,6-trimethoxybenzyl (Tmob) group, similar to the more commonly used trityl (Trt) group, is designed to enhance solubility and prevent side reactions. While the Tmob group is reported to offer advantages such as faster cleavage under certain acidic conditions compared to other benzyl-type protecting groups, its effect on solubility is expected to be comparable to that of the Trt group.

The following table summarizes the available qualitative and quantitative solubility data for this compound and related glutamine derivatives to provide a useful comparison for researchers.

CompoundSolventSolubilityNotes
This compound DMF, NMPGood / High (Qualitative) The Tmob protecting group is expected to confer high solubility, similar to the Trt group, facilitating its use in standard SPPS protocols.
DCM, THFModerate to Low (Expected) Generally less soluble in less polar solvents compared to DMF and NMP.
WaterSparingly Soluble / Insoluble The hydrophobic Fmoc and Tmob groups significantly limit aqueous solubility.
Fmoc-Gln(Trt)-OH DMF~150 - 300 g/L Quantitative data from suppliers indicates excellent solubility, often used to prepare stock solutions of 0.4-0.5 M.[2]
NMPExcellent (Qualitative) Exhibits high solubility, comparable to DMF.[1]
DMSO≥52.7 mg/mL Highly soluble.
Ethanol≥52.2 mg/mL Soluble.
Fmoc-Gln-OH DMFVery Low Poor solubility is a major drawback, often leading to coupling issues.[1]

Experimental Protocol: Determination of Solubility

For applications requiring precise knowledge of solubility under specific laboratory conditions (e.g., temperature, solvent grade), direct experimental determination is highly recommended. The following protocol outlines a reliable method using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials
  • This compound

  • Anhydrous solvents of interest (e.g., DMF, NMP, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (detection at 265 nm or 301 nm)

  • Reverse-phase C18 HPLC column

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several sealed vials. An amount that is visibly in excess of what is expected to dissolve should be used.

    • Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A visible excess of solid should remain.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for HPLC Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Perform a precise serial dilution of the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to bring the concentration into the linear range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for all dilution factors. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and a logical decision-making process for selecting a glutamine derivative.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis prep_sol Prepare Saturated Solution (Excess this compound in known solvent volume) equil Equilibrate (e.g., 24-48h at constant temperature) prep_sol->equil centrifuge Centrifuge (Pellet undissolved solid) equil->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Prepare Serial Dilutions filter->dilute hplc HPLC Analysis (vs. Calibration Curve) dilute->hplc calc Calculate Solubility (Account for dilution factor) hplc->calc

Caption: Experimental workflow for determining the solubility of this compound.

decision_pathway start Start: Need to incorporate Gln residue check_sol Is high solubility in SPPS solvent (e.g., DMF) critical? start->check_sol use_unprotected Consider Fmoc-Gln-OH (High risk of coupling issues) check_sol->use_unprotected No use_protected Select Side-Chain Protected Gln Derivative check_sol->use_protected Yes check_cleavage Specific cleavage condition required? use_protected->check_cleavage use_trt Use Fmoc-Gln(Trt)-OH (Standard, robust, well-documented solubility) check_cleavage->use_trt No (Standard TFA) use_tmob Use this compound (Potentially faster cleavage, good expected solubility) check_cleavage->use_tmob Yes (Faster Cleavage) use_other Consider other derivatives (e.g., Fmoc-Gln(Mmt)-OH for orthogonal strategy) check_cleavage->use_other Yes (Orthogonal)

Caption: Decision pathway for selecting a glutamine derivative in SPPS.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a comprehensive understanding of the behavior of related compounds provides strong evidence for its high solubility in standard peptide synthesis solvents like DMF and NMP. The Tmob protecting group is specifically designed to enhance solubility and prevent common side reactions associated with glutamine incorporation. For researchers requiring precise solubility values for process optimization or formulation development, the detailed HPLC-based protocol provided in this guide offers a robust method for in-house determination. The selection of this compound, like any protected amino acid, should be based on a holistic evaluation of its properties, including solubility, cleavage kinetics, and cost, to ensure the successful synthesis of the target peptide.

References

An In-depth Technical Guide to Fmoc-Protected Glutamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Fmoc-protected glutamine, with a primary focus on Nα-Fmoc-Nδ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). While other protecting groups such as 2,4,6-trimethoxybenzyl (Tmob) exist for the side chain of glutamine, Fmoc-Gln(Tmob)-OH is less commonly available.[1] Fmoc-Gln(Trt)-OH is widely considered the gold standard for incorporating glutamine residues due to its efficacy in preventing common side reactions and its excellent solubility.[1]

This guide offers a detailed examination of its supplier and pricing information, technical specifications, experimental protocols, and the common challenges associated with glutamine chemistry in peptide synthesis.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for Fmoc-Gln(Trt)-OH, the most prevalent protected glutamine derivative.

Supplier and Pricing Information for Fmoc-Gln(Trt)-OH
SupplierCatalog NumberPurityQuantityPrice (USD)
Sigma-Aldrich47674≥98.0% (HPLC)25 g~$103 (£88.40)
100 g~$313 (£267.75)
1 kg~$2563 (£2,193.00)
CEM Corporation-≥99.0% (HPLC)[2]1 kg$1,660.00
ChemPep100602-100G-100 g$145.00[3]
MySkinRecipes10512295-100% (HPLC)[4]5 g~$16 (฿580.00)[4]
500 g~$1105 (฿40,330.00)[4]
Omizzur Biotech Ltd.-≥98.5% (HPLC)[5]-~$7 (570.00 INR)[5]
Apollo ScientificOR5457298%[6]100 g~$84 (£72.00)[6]

Note: Prices are approximate and subject to change. They have been converted to USD for comparison where necessary.

Technical and Physical Properties of Fmoc-Gln(Trt)-OH
PropertyValue
CAS Number 132327-80-1[7]
Molecular Formula C₃₉H₃₄N₂O₅[7]
Molecular Weight 610.70 g/mol [7]
Appearance White to off-white powder[7]
Purity Typically ≥98.0% (HPLC)
Solubility Readily soluble in DMF and other standard peptide synthesis solvents.[8][9]
Storage Temperature 2-8°C
Optical Activity [α]/D -14.0±1.5°, c = 1% in DMF

The Critical Role of Side-Chain Protection for Glutamine

In Fmoc-based SPPS, the side-chain amide of glutamine is susceptible to two primary side reactions:

  • Pyroglutamate Formation: An unprotected N-terminal glutamine residue can undergo intramolecular cyclization to form pyroglutamate.[10] This reaction is catalyzed by the basic conditions used for Fmoc deprotection and blocks the N-terminus, preventing further peptide elongation.[11]

  • Nitrile Formation: The side-chain amide can be dehydrated to a nitrile, particularly during the activation step with carbodiimide reagents.[12]

The bulky trityl (Trt) group on the side chain of Fmoc-Gln(Trt)-OH provides steric hindrance that effectively prevents these undesirable side reactions.[7] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common SPPS solvents like dimethylformamide (DMF), which is crucial for efficient coupling reactions.[8][9]

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-Gln(Trt)-OH in manual solid-phase peptide synthesis.

Protocol 1: Manual Coupling of Fmoc-Gln(Trt)-OH

This protocol outlines a single coupling cycle for the addition of an Fmoc-Gln(Trt)-OH residue to a growing peptide chain on a solid support.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin) in a manual reaction vessel.

  • Add DMF (10-15 mL per gram of resin) to swell the resin.[13]

  • Agitate the mixture for at least 30-60 minutes at room temperature.[1]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% piperidine in DMF solution to the resin.

  • Agitate for 5 minutes, then drain the solution.[13]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[13]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[7]

3. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.[13]

  • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the amino acid.[13]

4. Coupling Reaction:

  • Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.[13]

  • Agitate the reaction mixture at room temperature for 1-2 hours to ensure complete coupling.[7]

5. Monitoring the Coupling Reaction:

  • To confirm the completion of the coupling reaction, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[7]

  • A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[7] If the test is positive, the coupling step should be repeated.[14]

6. Washing:

  • Drain the coupling solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[1]

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

1. Resin Preparation:

  • Wash the dried peptide-resin with dichloromethane (DCM).[14]

2. Cleavage:

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% H₂O, and 2.5% Triisopropylsilane (TIS).[14]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[14]

  • Agitate the mixture at room temperature for 2 hours.[14] The trityl-protecting group is typically removed within 1-3 hours under these conditions.[8]

3. Peptide Precipitation and Washing:

  • Filter the resin to collect the filtrate containing the cleaved peptide.[14]

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[14]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[14]

  • Wash the peptide pellet with cold diethyl ether two more times.[14]

4. Drying:

  • Dry the final peptide product under vacuum.[14]

Visualizations of Key Workflows and Side Reactions

The following diagrams, created using the DOT language, illustrate important concepts in the use of Fmoc-protected glutamine in SPPS.

SPPS_Workflow Resin Peptide-Resin (Fmoc-AA-Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (Fmoc-Gln(Trt)-OH + HBTU/DIPEA) Activation->Coupling Wash2 DMF Wash Coupling->Wash2 NextCycle Ready for Next Cycle (Fmoc-Gln(Trt)-AA-Resin) Wash2->NextCycle Pyroglutamate_Formation cluster_start N-Terminal Glutamine cluster_intermediate Intramolecular Cyclization cluster_end Pyroglutamate Formation Start H₂N-Gln-Peptide-Resin Intermediate Tetrahedral Intermediate Start->Intermediate Base (e.g., Piperidine) Nucleophilic Attack End pGlu-Peptide-Resin (Blocked N-Terminus) Intermediate->End Elimination of NH₃ Nitrile_Formation cluster_start Glutamine Side Chain cluster_intermediate Activation & Dehydration cluster_end Nitrile Formation Start Fmoc-AA-Gln(unprotected)-Peptide-Resin Intermediate Activated Side-Chain Amide Start->Intermediate Coupling Reagent (e.g., Carbodiimide) End Fmoc-AA-(β-cyano-Ala)-Peptide-Resin Intermediate->End Elimination of H₂O

References

Methodological & Application

Application Notes: Standard Protocol for Coupling Fmoc-Gln(Tmob)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the incorporation of glutamine (Gln) residues requires effective side-chain protection to prevent undesirable side reactions. The 2,4,6-trimethoxybenzyl (Tmob) group offers a valuable alternative to the more commonly used trityl (Trt) protection for the side-chain amide of glutamine. Fmoc-Gln(Tmob)-OH provides good solubility in common organic solvents and is amenable to direct coupling protocols.[1] A key advantage of the Tmob group is its high acid lability, allowing for rapid cleavage under standard trifluoroacetic acid (TFA) conditions, with a reported half-life of approximately one minute in 95% TFA.[1] This rapid deprotection can be beneficial in streamlining the final cleavage and deprotection step of peptide synthesis.

These application notes provide a detailed protocol for the standard coupling of this compound in Fmoc-based SPPS, including recommended reagents, reaction conditions, and considerations for preventing potential side reactions.

Key Features of this compound

The selection of a side-chain protecting group for glutamine is critical for successful peptide synthesis. The Tmob group offers several advantages:

  • Prevention of Side Reactions: The Tmob group effectively protects the side-chain amide, minimizing the risk of dehydration to form a nitrile and cyclization to pyroglutamate during activation and coupling.

  • High Solubility: this compound demonstrates good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF), which is crucial for efficient and complete coupling reactions.[1]

  • Rapid Cleavage: The Tmob group is highly acid-labile and is rapidly cleaved during the final TFA cleavage step.[1]

  • Compatibility: The Tmob protecting group is compatible with the standard Fmoc/tBu strategy in SPPS.

Quantitative Data Summary

The following table summarizes the typical reagent equivalents and reaction times for the coupling of this compound. These are starting recommendations and may require optimization based on the specific peptide sequence and resin.

ParameterRecommended ValueNotes
This compound Equivalents 3–5 eq.Relative to the functional loading of the resin.
Activating Agent Equivalents 3–5 eq.For example, HBTU, HATU, or DIC.
Base Equivalents (for aminium/uronium salt activation) 6–10 eq.For example, DIPEA or 2,4,6-collidine.
Coupling Time 1–2 hoursCan be extended for sterically hindered sequences.
Cleavage Conditions for Tmob group 95% TFA~1 minute half-life for cleavage.[1]

Experimental Protocols

This section details the standard protocol for a single coupling cycle of this compound in manual or automated solid-phase peptide synthesis.

Materials and Reagents
  • This compound

  • Peptide synthesis grade resin with a free N-terminal amine (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Activating Agents (choose one system):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure® (Ethyl cyanohydroxyiminoacetate)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Kaiser Test Kit: For monitoring coupling completion.

  • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS). Note: If the peptide contains tryptophan, see section 5.1 for scavenger recommendations.

Resin Swelling and Fmoc Deprotection
  • Swell the resin in DMF for 30–60 minutes in a reaction vessel.

  • Drain the DMF.

  • Add 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5–10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10–15 minutes.

  • Wash the resin thoroughly with DMF (5–7 times) to remove piperidine and its byproducts.

Activation and Coupling of this compound

Method A: Activation with HBTU/HATU

  • In a separate vessel, dissolve this compound (3–5 equivalents) and HBTU or HATU (2.9–4.9 equivalents) in DMF.

  • Add DIPEA or 2,4,6-collidine (6–10 equivalents) to the solution to activate the amino acid.

  • Allow the activation to proceed for 1–2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

Method B: Activation with DIC/Oxyma

  • In a separate vessel, dissolve this compound (3–5 equivalents) and Oxyma (3–5 equivalents) in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Add DIC (3–5 equivalents) to the reaction vessel.

Coupling Reaction and Monitoring
  • Agitate the reaction mixture at room temperature for 1–2 hours. For sterically hindered sequences, the coupling time can be extended.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) signifies the presence of free primary amines and an incomplete coupling.

  • If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated this compound.

Post-Coupling Washing
  • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

  • Wash the resin thoroughly with DMF (3–5 times).

  • An optional wash with DCM can also be performed.

  • The resin is now ready for the next cycle of deprotection and coupling.

Potential Side Reactions and Mitigation

Alkylation of Tryptophan

During the final TFA cleavage, the Tmob group is released as a stable trimethoxybenzyl cation. This cation can potentially alkylate the indole side chain of tryptophan (Trp) residues in the peptide sequence.[2]

Mitigation Strategy:

  • Use of Scavengers: To prevent this side reaction, it is crucial to include effective scavengers in the cleavage cocktail. The addition of dimethylsulfide (DMS) has been shown to effectively suppress alkylation side reactions during the removal of the Tmob protecting group.[1] A recommended cleavage cocktail for peptides containing both Gln(Tmob) and Trp is:

    • 90% TFA

    • 5% TIS

    • 5% DMS

Diagrams

experimental_workflow Resin Resin with N-terminal Fmoc Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Coupling Couple to Peptide-Resin Wash1->Coupling Activation Activate this compound (e.g., HBTU/DIPEA) Activation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Wash2 Wash with DMF/DCM NextCycle Proceed to Next Cycle Wash2->NextCycle KaiserTest->Wash2 Negative Recouple Recouple KaiserTest->Recouple Positive Recouple->Coupling

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

cleavage_pathway Peptide Peptide-Resin with Gln(Tmob) and Trp Cleavage Cleavage Peptide->Cleavage TFA TFA Cleavage Cocktail + Scavengers (DMS) TFA->Cleavage DeprotectedPeptide Deprotected Peptide (Desired Product) Cleavage->DeprotectedPeptide TmobCation Tmob Cation Cleavage->TmobCation AlkylatedTrp Alkylated Trp Peptide (Side Product) TmobCation->AlkylatedTrp attacks Trp ScavengedCation Scavenged Cation TmobCation->ScavengedCation trapped by DMS

References

Application Notes and Protocols for the Activation of Fmoc-Gln(Tmob)-OH with HBTU and HATU in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the efficient activation and coupling of Fmoc-Gln(Tmob)-OH in solid-phase peptide synthesis (SPPS) using the common coupling reagents HBTU and HATU. The protocols and data presented herein are intended to assist researchers in optimizing their peptide synthesis strategies.

The 2,4,6-trimethoxybenzyl (Tmob) protecting group for the side chain of glutamine offers excellent solubility in common SPPS solvents and is readily cleaved under standard acidic conditions.[1] Its use helps to prevent side reactions such as pyroglutamate formation and dehydration of the side-chain amide during activation.[1]

Data Presentation: Comparative Overview of HBTU and HATU Activation

While direct head-to-head quantitative data for the coupling efficiency of this compound with HBTU versus HATU is not extensively available in the literature, the following table provides a comparative summary based on the known properties of these reagents and data from the synthesis of other challenging peptide sequences.[2][3][4] HATU is generally considered superior for sterically hindered amino acids and difficult couplings due to the formation of a more reactive OAt-active ester.[3][5]

ParameterHBTU ActivationHATU ActivationKey Considerations
Coupling Reagent Class Aminium SaltAminium SaltBoth are highly efficient coupling reagents.[2]
Typical Reaction Time 30 - 60 minutes20 - 45 minutesHATU generally offers faster coupling kinetics.[6]
Coupling Efficiency High (98 - 99.5%)Very High (> 99.5%)HATU is often preferred for difficult sequences to ensure maximal yield.[4]
Purity of Crude Peptide HighVery HighThe higher reactivity of HATU can lead to fewer deletion sequences.[3]
Risk of Racemization Low to ModerateVery LowThe HOAt moiety in HATU is known to suppress racemization effectively.[5]
Potential Side Reactions Guanidinylation of the N-terminus if used in excess.Guanidinylation of the N-terminus if used in excess.[2]A slight excess of the amino acid over the coupling reagent is recommended.
Cost LowerHigherThe higher cost of HATU may be a factor for large-scale synthesis.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis (SPPS) of a peptide containing a glutamine residue, using this compound with either HBTU or HATU activation.

General Materials and Reagents
  • This compound

  • Peptide synthesis grade resin (e.g., Rink Amide resin)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Protocol 1: Activation and Coupling of this compound using HBTU

This protocol outlines a standard single coupling cycle.

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel with gentle agitation.[7]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[8]

    • Drain the piperidine solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in blue beads).

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (2.9-4.9 equivalents) in DMF.[10]

    • Add DIPEA (6-10 equivalents) to the solution.[10]

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[7]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 30-60 minutes.[10] For sequences known to be difficult, the coupling time can be extended.

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[9]

    • If the Kaiser test is positive, the coupling step can be repeated ("double coupling").

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Activation and Coupling of this compound using HATU

This protocol is recommended for potentially difficult couplings or to ensure the highest possible purity.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Pre-activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.[9]

    • Add DIPEA (6-10 equivalents) to the solution.[9]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[11]

  • Coupling Reaction:

    • Immediately add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 20-45 minutes.[6]

  • Monitoring and Washing:

    • Follow step 5 from Protocol 1.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Coupling Cycle cluster_final Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Kaiser1 Kaiser Test (Positive - Blue) Wash1->Kaiser1 Preactivation Pre-activate this compound with HBTU/HATU + DIPEA in DMF Kaiser1->Preactivation Coupling Add Activated Amino Acid to Resin Preactivation->Coupling Kaiser2 Kaiser Test (Negative - Yellow) Coupling->Kaiser2 Kaiser2->Coupling If Positive, Double Couple Wash2 Wash with DMF/DCM Kaiser2->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Final_Deprotetion Final_Deprotetion Wash2->Final_Deprotetion After final residue Repeat->Deprotection For next residue Final_Deprotection Final Fmoc Deprotection Cleavage Cleave Peptide from Resin & Remove Protecting Groups (e.g., 95% TFA) Final_Deprotection->Cleavage Precipitation Precipitate Peptide in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Standard workflow for a single coupling cycle of this compound in SPPS.

Chemical Activation Pathway with HBTU

HBTU_Activation cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling AA This compound Carboxylate Fmoc-Gln(Tmob)-O⁻ AA->Carboxylate + DIPEA (Deprotonation) HBTU HBTU DIPEA DIPEA Active_Ester HOBt-ester Carboxylate->Active_Ester + HBTU Coupled_Peptide Fmoc-Gln(Tmob)-NH-Peptide-Resin Active_Ester->Coupled_Peptide + H₂N-Peptide-Resin Peptide_Resin H₂N-Peptide-Resin

Caption: Activation of this compound with HBTU to form the HOBt-ester.

Chemical Activation Pathway with HATU

HATU_Activation cluster_reactants_hatu Reactants cluster_activation_hatu Activation cluster_coupling_hatu Coupling AA_HATU This compound Carboxylate_HATU Fmoc-Gln(Tmob)-O⁻ AA_HATU->Carboxylate_HATU + DIPEA (Deprotonation) HATU_reagent HATU DIPEA_HATU DIPEA Active_Ester_HATU HOAt-ester (Highly Reactive) Carboxylate_HATU->Active_Ester_HATU + HATU Coupled_Peptide_HATU Fmoc-Gln(Tmob)-NH-Peptide-Resin Active_Ester_HATU->Coupled_Peptide_HATU + H₂N-Peptide-Resin Peptide_Resin_HATU H₂N-Peptide-Resin

Caption: Activation of this compound with HATU to form the highly reactive HOAt-ester.

References

Application Notes and Protocols for the Deprotection of the Tmob Group from Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the efficient removal of the 2,4,6-trimethoxybenzyl (Tmob) protecting group from the side chain of glutamine residues. This process is a critical step in solid-phase peptide synthesis (SPPS) and for the generation of peptides and proteins for research and therapeutic development.

Introduction

The 2,4,6-trimethoxybenzyl (Tmob) group is an acid-labile protecting group frequently used for the side-chain amide of glutamine and asparagine in Fmoc-based solid-phase peptide synthesis. Its high acid sensitivity allows for rapid and efficient deprotection under conditions that also cleave the peptide from the resin. The use of specific cleavage cocktails containing scavengers is essential to prevent side reactions, particularly the alkylation of sensitive residues like tryptophan.

Principle of Deprotection

The deprotection of the Tmob group from glutamine is achieved by acid-catalyzed cleavage, typically using trifluoroacetic acid (TFA). The electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation, facilitating its rapid removal. The liberated and highly reactive trimethoxybenzyl cation must be "scavenged" to prevent unwanted side reactions with nucleophilic amino acid side chains within the peptide sequence.

Quantitative Data Summary

The following table summarizes key quantitative data related to the deprotection of the Tmob group from glutamine under various conditions.

ParameterValueConditionsReference
Half-life of Cleavage < 1 minute95% TFA in H₂O[1][2]
Time to Completion ~15 minutes95% TFA in H₂O[1][2]
Standard Cleavage Time 1-2 hoursCleavage Cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O[3]
Extended Cleavage Time 4 hoursRecommended for Gln(Tmob) in some contexts[4]
TFA Concentration 82.5% - 95%In various cleavage cocktails[3]

Chemical Reaction and Mechanism

The acid-catalyzed removal of the Tmob group from the side chain of a glutamine residue is depicted below. The reaction is initiated by protonation of the Tmob group by TFA, leading to the formation of a stable trimethoxybenzyl carbocation and the unprotected glutamine residue.

Caption: Acid-catalyzed deprotection of Tmob-glutamine.

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection from Resin (Fmoc SPPS)

This protocol is intended for the simultaneous cleavage of the peptide from the resin and the deprotection of the Tmob group from glutamine residues, along with other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% H₂O

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Peptide synthesis vessel with a filter

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Swell the dried peptide-resin in DCM for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM from the resin.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-2 hours.[3]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic byproducts.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analyze the crude peptide by reverse-phase HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.

Protocol 2: Deprotection with Tryptophan Scavenging

This protocol is recommended for peptides containing tryptophan residues to minimize the risk of alkylation by the Tmob cation.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Standard laboratory glassware and equipment as in Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the cleavage cocktail containing scavengers for tryptophan protection to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. The presence of less acid-labile protecting groups may necessitate longer cleavage times.

  • Follow steps 5-11 from Protocol 1 for peptide precipitation, washing, drying, and analysis.

Experimental Workflow

The general workflow for the deprotection of Tmob-glutamine as part of the final cleavage in solid-phase peptide synthesis is illustrated below.

Experimental_Workflow Tmob-Gln Deprotection Workflow Start Start: Dried Peptide-Resin (with Tmob-Gln) Swell 1. Swell Resin in DCM Start->Swell Drain 2. Drain DCM Swell->Drain Cleavage 3. Add TFA Cleavage Cocktail (with Scavengers) Drain->Cleavage Agitate 4. Agitate for 1-4 hours at Room Temperature Cleavage->Agitate Filter 5. Filter to Separate Resin and Filtrate Agitate->Filter Precipitate 6. Precipitate Peptide in Cold Diethyl Ether Filter->Precipitate Centrifuge 7. Pellet Peptide by Centrifugation Precipitate->Centrifuge Wash 8. Wash Pellet with Cold Diethyl Ether (3x) Centrifuge->Wash Dry 9. Dry Peptide Pellet Wash->Dry Analyze 10. Analyze by HPLC/MS Dry->Analyze End End: Purified Peptide Analyze->End

Caption: General workflow for Tmob-Gln deprotection and peptide cleavage.

Potential Side Reactions and Troubleshooting

  • Alkylation of Tryptophan: The trimethoxybenzyl cation is a potent alkylating agent and can modify the indole side chain of tryptophan. The inclusion of scavengers such as phenol, thioanisole, or triisopropylsilane is crucial to minimize this side reaction.[5]

  • Incomplete Deprotection: While the Tmob group is highly acid-labile, incomplete removal can occur with very short reaction times or with TFA concentrations that are too low. If incomplete deprotection is observed, extend the cleavage time or use a higher concentration of TFA.[6]

  • Formation of Glutamic Acid: Although not reported as a major issue with Tmob deprotection, harsh acidic conditions can potentially lead to the hydrolysis of the glutamine side-chain amide to a carboxylic acid, forming glutamic acid. This can be checked by mass spectrometry.

Glutamine in Cellular Signaling

Glutamine is a critical amino acid in cellular metabolism and signaling. It is a key anaplerotic substrate for the TCA cycle and a nitrogen donor for the synthesis of nucleotides and other amino acids.[7][8] One of the central signaling pathways regulated by glutamine availability is the mTORC1 pathway, which controls cell growth and autophagy.[9]

Glutamine_Signaling Simplified Glutamine Metabolism and Signaling Gln_ext Extracellular Glutamine SLC1A5 SLC1A5 Transporter Gln_ext->SLC1A5 Gln_int Intracellular Glutamine SLC1A5->Gln_int Glutaminase Glutaminase Gln_int->Glutaminase Hydrolysis mTORC1 mTORC1 Activation Gln_int->mTORC1 Nucleotides Nucleotide Synthesis Gln_int->Nucleotides N-donor Glu Glutamate Glutaminase->Glu aKG α-Ketoglutarate Glu->aKG Deamination TCA TCA Cycle (Anaplerosis) aKG->TCA Growth Cell Growth & Proliferation mTORC1->Growth

Caption: Role of glutamine in metabolism and mTORC1 signaling.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Gln(Tmob)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the protection of the side chain of glutamine (Gln) is crucial to prevent side reactions such as dehydration to a pyroglutamyl residue. The 2,4,6-trimethoxybenzyl (Tmob) group is a highly acid-labile protecting group employed for this purpose. Its removal is typically achieved during the final cleavage of the peptide from the resin support using strong acid, most commonly trifluoroacetic acid (TFA). However, the lability of the Tmob group also leads to the formation of a stable and reactive 2,4,6-trimethoxybenzyl cation. This carbocation can lead to undesired modifications of sensitive amino acid residues within the peptide sequence if not effectively "scavenged". These application notes provide a guide to selecting the appropriate cleavage cocktail and optimized protocols for the successful deprotection of Gln(Tmob)-containing peptides.

Application Notes

The cleavage of the Tmob group from the glutamine side chain is an acid-catalyzed process. The electron-donating methoxy groups on the benzyl ring stabilize the resulting carbocation, making the Tmob group highly susceptible to acidolysis. This high lability allows for its removal under standard TFA cleavage conditions.

A significant challenge during the deprotection of Gln(Tmob) is the prevention of side reactions caused by the liberated 2,4,6-trimethoxybenzyl cation. This electrophilic species can readily alkylate nucleophilic side chains of certain amino acids, particularly the indole ring of tryptophan (Trp). Therefore, the inclusion of scavengers in the cleavage cocktail is mandatory to quench this reactive cation and ensure the integrity of the final peptide product.

The selection of an appropriate cleavage cocktail is dependent on the overall composition of the peptide. For peptides containing Gln(Tmob) and other sensitive residues such as Trp, Met, Cys, or Arg(Pmc/Pbf), a more robust scavenger mixture is required.

Data Presentation

Table 1: Composition of Common Cleavage Cocktails for Peptides Containing Gln(Tmob)

Reagent NameComposition (v/v)Key Scavengers
Standard Cocktail 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OTriisopropylsilane (TIS)
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Phenol, Thioanisole, 1,2-Ethanedithiol (EDT)
Reagent R [1]90% TFA, 5% Thioanisole, 3% 1,2-Ethanedithiol (EDT), 2% AnisoleThioanisole, 1,2-Ethanedithiol (EDT), Anisole
Reagent B [2]88% TFA, 5% Phenol, 5% H₂O, 2% Triisopropylsilane (TIS)Phenol, Triisopropylsilane (TIS)

Table 2: Qualitative Comparison of Cleavage Cocktails for Gln(Tmob)-Containing Peptides

Reagent NameSuitability for Gln(Tmob)AdvantagesDisadvantagesRecommended for Peptides Containing
Standard Cocktail GoodOdorless, simple preparation.May not be sufficient to prevent oxidation of Met.No other sensitive residues.
Reagent K [2][3]ExcellentRobust and versatile for a wide range of sensitive residues.Strong, unpleasant odor due to thiols.Gln(Tmob), Trp, Met, Cys, Arg(Pmc/Pbf).
Reagent R [1]ExcellentParticularly effective for peptides with Arg(Pmc/Pbf) and Trp.[1]Strong, unpleasant odor due to thiols.Gln(Tmob), multiple Arg(Pmc/Pbf), Trp.
Reagent B [2]Good"Odorless" alternative to thiol-containing cocktails.[2]Will not prevent the oxidation of Met residues.[2]Gln(Tmob), Trp, but no Met.

Experimental Protocols

Protocol 1: General Cleavage of a Gln(Tmob)-Containing Peptide
  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual synthesis solvents.

    • Dry the resin under a high vacuum for at least 1 hour to remove all solvent.

  • Cleavage Cocktail Preparation (Example using Reagent K):

    • Caution: Prepare the cocktail in a well-ventilated fume hood. TFA is highly corrosive, and thiols have a strong, unpleasant odor.

    • In a glass vial, combine the following reagents in the specified order:

      • Trifluoroacetic acid (TFA): 8.25 mL

      • Phenol: 0.5 g (or 0.5 mL of liquefied phenol)

      • Deionized Water: 0.5 mL

      • Thioanisole: 0.5 mL

      • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Mix the solution thoroughly until all components are dissolved. This cocktail should be prepared fresh before use.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and swirl gently to ensure the entire resin bed is wetted.

    • Allow the reaction to proceed at room temperature for 2-4 hours. A longer reaction time (up to 4 hours) is recommended for complete removal of the Tmob group.[4] Occasional swirling is recommended.

  • Peptide Precipitation and Isolation:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads from the filtrate, which contains the deprotected peptide.

    • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

    • In a separate centrifuge tube, add a 10-fold volume of cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.[5]

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[5]

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Small-Scale Trial Cleavage

Before committing the entire batch of peptide-resin, it is prudent to perform a small-scale trial cleavage to optimize the cleavage time and assess the purity of the crude product.

  • Weigh approximately 10-20 mg of the dried peptide-resin into a microcentrifuge tube.

  • Add a proportional amount of the chosen cleavage cocktail (e.g., 200-400 µL).

  • Allow the reaction to proceed for the desired time (e.g., 2 hours).

  • Precipitate the peptide by transferring the cleavage mixture to a larger tube containing cold diethyl ether.

  • Isolate and dry the peptide as described in the general protocol.

  • Analyze the crude peptide by reverse-phase HPLC and mass spectrometry to confirm complete deprotection and assess purity.

Protocol 3: Post-Cleavage Purification

The crude peptide obtained after cleavage and precipitation will contain impurities. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the dried crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of acetonitrile and water.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the filtered solution onto a preparative C18 RP-HPLC column.

  • Elute the peptide using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the collected fractions for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Mandatory Visualization

Cleavage_Mechanism cluster_0 Acid-Catalyzed Cleavage of Gln(Tmob) cluster_1 Role of Scavengers cluster_2 Potential Side Reaction (Without Scavengers) Gln_Tmob Gln(Tmob) Side Chain (on peptide) Protonated_Gln_Tmob Protonated Intermediate Gln_Tmob->Protonated_Gln_Tmob + H+ (from TFA) Cleaved_Gln Deprotected Gln Side Chain Protonated_Gln_Tmob->Cleaved_Gln Cleavage Tmob_cation 2,4,6-Trimethoxybenzyl Cation (Reactive) Protonated_Gln_Tmob->Tmob_cation Release Trapped_cation Scavenged Cation (Inert Adduct) Tmob_cation->Trapped_cation Trapping Alkylated_Trp Alkylated Tryptophan (Side Product) Tmob_cation->Alkylated_Trp Alkylation Scavenger Scavenger (e.g., TIS, Thiol) Trp_residue Tryptophan Residue

Caption: Cleavage mechanism of the Tmob group from Gln and the role of scavengers.

Experimental_Workflow start Start: Dried Peptide-Resin with Gln(Tmob) wash_resin Wash Resin with DCM start->wash_resin dry_resin Dry Resin Under Vacuum wash_resin->dry_resin cleavage Cleavage Reaction (2-4 hours at RT) dry_resin->cleavage prepare_cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) prepare_cocktail->cleavage filter Filter to Separate Resin cleavage->filter precipitate Precipitate Peptide in Cold Ether filter->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether (x3) centrifuge->wash_pellet dry_peptide Dry Crude Peptide wash_pellet->dry_peptide purify Purify by RP-HPLC dry_peptide->purify lyophilize Lyophilize Pure Fractions purify->lyophilize end End: Purified Peptide lyophilize->end

Caption: Experimental workflow for peptide cleavage and purification.

References

Application Notes and Protocols for Fmoc-Gln(Tmob)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of automated solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity peptides, particularly in the synthesis of long or challenging sequences. Glutamine (Gln), with its reactive side-chain amide, is susceptible to undesirable side reactions, primarily dehydration to a nitrile and pyroglutamate formation, especially during the activation step. The use of a side-chain protecting group is therefore essential for mitigating these issues.

Fmoc-Gln(Tmob)-OH, where the glutamine side chain is protected by a 2,4,6-trimethoxybenzyl (Tmob) group, presents a valuable alternative to the more commonly used trityl (Trt) protected glutamine. The Tmob group offers distinct advantages, including enhanced acid lability, leading to rapid and efficient deprotection under standard cleavage conditions. This characteristic is particularly beneficial in the synthesis of aggregation-prone peptides, such as amyloid-beta (Aβ) peptides implicated in neurodegenerative diseases. This compound exhibits excellent solubility in common SPPS solvents and allows for direct coupling without significant side reactions, contributing to higher yields and purity of the final peptide product.[1]

These application notes provide detailed protocols and technical data for the effective utilization of this compound in automated solid-phase peptide synthesis.

Properties and Advantages of this compound

The 2,4,6-trimethoxybenzyl (Tmob) protecting group offers several key advantages in Fmoc-based SPPS:

  • Rapid Cleavage: The Tmob group is highly acid-labile and is cleaved much more rapidly than other benzyl-type protecting groups like the 4-methoxybenzyl (Mbh) group.[1] The half-life of cleavage for the Tmob group from the glutamine side chain is less than one minute in 95% trifluoroacetic acid (TFA).[1]

  • Prevention of Side Reactions: The Tmob group effectively shields the side-chain amide of glutamine, preventing dehydration to a nitrile during activation with carbodiimide reagents and minimizing the risk of pyroglutamate formation at the N-terminus.

  • Enhanced Solubility: this compound demonstrates good solubility in standard SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which is crucial for efficient and complete coupling reactions in automated synthesizers.[1]

  • Suitability for Aggregation-Prone Peptides: The efficient and clean deprotection of the Tmob group makes this compound a superior choice for the synthesis of "difficult" or aggregation-prone peptide sequences, such as the acyl carrier protein (65-74) sequence.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 118469-53-9
Molecular Formula C₃₀H₃₂N₂O₈
Molecular Weight 564.59 g/mol
Appearance White to off-white powder
Solubility Good solubility in DMF, NMP, and other common SPPS solvents[1]
Purity (Typical) ≥98.0% (HPLC)
Storage Conditions 2-8°C, desiccated
Table 2: Comparison of Side-Chain Protecting Groups for Glutamine in Fmoc-SPPS
Protecting GroupKey AdvantagesKey DisadvantagesCleavage Conditions
Tmob (2,4,6-trimethoxybenzyl) Very rapid cleavage kinetics; excellent for aggregation-prone sequences.[1]Liberated Tmob cation requires efficient scavenging.92.5% TFA, 5% TIS, 2.5% H₂O (1-2 hours)[2]
Trt (Trityl) Widely used and well-documented; good solubility and prevention of side reactions.[3]Can exhibit steric hindrance in some sequences; slower cleavage at the N-terminus.95% TFA, 2.5% TIS, 2.5% H₂O (2-4 hours)[2][3]
Mbh (4-methoxybenzyl) Historically used, provides adequate protection.Significantly slower cleavage compared to Tmob and Trt.[1]Extended cleavage times (4-6 hours) in 95% TFA cocktails may be required.[2]
Table 3: Recommended Coupling Conditions for this compound
Coupling ReagentActivator/BaseTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HBTU/HATU DIPEA or 2,4,6-Collidine4 : 3.9 : 830 - 60 minutesHighly efficient for standard and difficult couplings. Pre-activation of 1-2 minutes is recommended.
DIC HOBt or Oxyma4 : 4 : -60 - 120 minutesCost-effective; slower reaction rates. The use of an additive is crucial to prevent dehydration and racemization.
DIPCDI -Direct coupling15 minutes (for single couplings)Reported to be effective for direct coupling in the synthesis of aggregation-prone peptides.[1]

Note: The optimal equivalents and coupling times may vary depending on the specific peptide sequence, resin, and synthesizer used. It is recommended to perform a test coupling and monitor completion using a qualitative method like the Kaiser test.

Experimental Protocols

Protocol 1: Automated Solid-Phase Peptide Synthesis Cycle for this compound

This protocol outlines a general procedure for a single coupling cycle of this compound on an automated peptide synthesizer.

Materials:

  • This compound

  • Peptide synthesis grade DMF or NMP

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent solution (e.g., HBTU in DMF)

  • Base solution (e.g., DIPEA in NMP)

  • Appropriate solid support (e.g., Rink Amide resin) with a free N-terminal amine

  • DCM (for washing)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel of the automated synthesizer.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF.

    • Allow the reaction to proceed for a specified time (typically 2 x 7 minutes).

    • Drain the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (typically 5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound:

    • Dissolve this compound to the desired concentration in DMF.

    • Deliver the this compound solution, coupling reagent solution (e.g., HBTU), and base solution (e.g., DIPEA) to the reaction vessel. The synthesizer will typically perform a pre-activation step.

    • Allow the coupling reaction to proceed with agitation for 30-60 minutes at room temperature.

  • Washing: Wash the resin with DMF (typically 3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Final Wash: Perform a final wash with DCM and/or DMF to prepare the resin for the next synthesis cycle.

Protocol 2: Cleavage of the Peptide and Deprotection of the Tmob Group

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Tmob side-chain protecting group.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 92.5% TFA, 5% Triisopropylsilane (TIS), 2.5% H₂O[2]

  • Cold diethyl ether

  • DCM

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours. Efficient mixing is crucial to ensure effective scavenging of the liberated Tmob cations.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Peptide Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide product under vacuum. The crude peptide is now ready for purification by RP-HPLC.

Visualizations

SPPS_Workflow cluster_synthesis_cycle Automated Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle Repeat n times Start Resin with Free Amine Start->Deprotection Cleavage Cleavage & Deprotection (TFA/TIS/H2O) End_Cycle->Cleavage Final Cycle Purification RP-HPLC Purification Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: Automated SPPS workflow for incorporating this compound.

Tmob_vs_Trt_Cleavage cluster_tmob Tmob Protection cluster_trt Trt Protection Tmob_Peptide Peptide-Gln(Tmob)-Resin Tmob_Cleavage TFA/TIS/H2O (1-2 hours) Tmob_Peptide->Tmob_Cleavage Rapid Cleavage Tmob_Product High Purity Peptide Tmob_Cleavage->Tmob_Product Trt_Peptide Peptide-Gln(Trt)-Resin Trt_Cleavage TFA/TIS/H2O (2-4 hours) Trt_Peptide->Trt_Cleavage Slower Cleavage Trt_Product High Purity Peptide Trt_Cleavage->Trt_Product Amyloid_Beta_Pathway cluster_APP_Processing Amyloid Precursor Protein (APP) Processing cluster_Abeta_Effects Downstream Effects of Aβ Aggregation APP APP sAPP_alpha sAPPα (Neuroprotective) APP->sAPP_alpha α-secretase sAPP_beta sAPPβ APP->sAPP_beta β-secretase (BACE1) C83 C83 fragment C99 C99 fragment Abeta Aβ40 / Aβ42 Peptides C99->Abeta γ-secretase Aggregation Aβ Oligomerization & Aggregation Abeta->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Synaptic_Dysfunction Synaptic Dysfunction Aggregation->Synaptic_Dysfunction Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Aggregation->Neuroinflammation Neuronal_Death Neuronal Cell Death Synaptic_Dysfunction->Neuronal_Death Neuroinflammation->Neuronal_Death

References

Fmoc-Gln(Tmob)-OH: A Powerful Tool for the Synthesis of Complex and Aggregation-Prone Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate field of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of success, particularly when assembling complex, lengthy, or aggregation-prone peptide sequences. For the incorporation of glutamine, Nα-Fmoc-Nδ-2,4,6-trimethoxybenzyl-L-glutamine, or Fmoc-Gln(Tmob)-OH, has emerged as a valuable alternative to the more conventional trityl (Trt) protected derivative. The Tmob group, characterized by its high acid lability, offers distinct advantages in specific synthetic contexts, notably in the efficient synthesis of challenging peptides.

The 2,4,6-trimethoxybenzyl (Tmob) protecting group is an acid-labile moiety used to protect the side-chain amide of glutamine during Fmoc-based solid-phase peptide synthesis. Its primary advantage lies in its rapid and clean cleavage under milder acidic conditions compared to some other protecting groups, which can be beneficial for sensitive peptide sequences. The Tmob group is reported to have significantly faster cleavage rates than Mbh-protected glutamine.[1] This attribute can contribute to higher overall yields and purity of the final peptide product, especially in the synthesis of peptides susceptible to acid-catalyzed side reactions.

Core Applications in Complex Peptide Synthesis

The utility of this compound is particularly evident in the synthesis of "difficult" peptide sequences, which are often characterized by their tendency to aggregate. Peptide aggregation during SPPS can lead to incomplete coupling and deprotection steps, resulting in truncated or deletion sequences and significantly reduced yields. The properties of the Tmob protecting group can help mitigate these issues.

One notable application is in the synthesis of aggregation-prone acyl carrier proteins. The use of Fmoc-Asn(Tmob)-OH and this compound has been shown to be effective in the synthesis of such challenging sequences, achieving high yields where other protecting group strategies might fail.[2][3] The efficient cleavage of the Tmob group ensures that the final peptide is obtained with high purity.[2][3]

Comparative Performance of Glutamine Protecting Groups

While Fmoc-Gln(Trt)-OH is often considered the "gold standard" for glutamine protection due to the bulky trityl group's excellent ability to prevent nitrile and pyroglutamate formation, this compound presents a compelling alternative in certain scenarios. The choice of protecting group should be guided by the specific requirements of the peptide sequence and the overall synthetic strategy.

FeatureThis compoundFmoc-Gln(Trt)-OHNotes
Cleavage Rate Rapid (Half-life of ~1 min in 95% TFA)[2]Generally efficient, but can be slower for N-terminal Gln(Trt)[1]Faster cleavage can be advantageous for acid-sensitive peptides.
Cleavage Conditions 92.5% TFA, 5% TIS, 2.5% H₂O (1-2 hours)[4]Standard TFA cocktails (e.g., 95% TFA)[1]Tmob may require a higher concentration of scavenger.[4]
Prevention of Side Reactions EffectiveHighly effective at preventing nitrile and pyroglutamate formation due to steric bulk[5]The bulky Trt group provides excellent steric protection.
Solubility in SPPS Solvents Good solubility in organic solvents[2]Excellent solubility in DMF and NMP[1]High solubility is crucial for efficient coupling.
Use in Aggregating Sequences Demonstrated success in synthesizing aggregation-prone peptides[2][3]Commonly used, but steric hindrance can sometimes be a factor in crowded sequences[1]The choice may depend on the nature of the aggregation.
Availability Less commonly available than Trt-protected derivatives[1]Widely available from various suppliers.Availability may be a consideration for large-scale synthesis.

Experimental Protocols

Protocol 1: Coupling of this compound in SPPS

This protocol describes a general procedure for the manual coupling of this compound to a growing peptide chain on a solid support. Standard coupling reagents and conditions are generally effective.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes.

    • Drain the solution and repeat the deprotection step for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to activate the amino acid. Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage of the Tmob Protecting Group and Resin Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Tmob side-chain protecting group.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% H₂O[4]

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours. Ensure efficient mixing to facilitate the scavenging of the Tmob cation.[4]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide product under vacuum.

Visualizing Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate the key workflows and a relevant biological pathway.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple this compound + Activator + Base Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Amino Acid Cleave Cleave and Deprotect (TFA Cocktail) Wash2->Cleave Final Amino Acid Purify Purify Peptide Cleave->Purify

SPPS Workflow for this compound Incorporation.

Cleavage_Workflow PeptideResin Dried Peptide-Resin AddCocktail Add Cleavage Cocktail (92.5% TFA, 5% TIS, 2.5% H2O) PeptideResin->AddCocktail Agitate Agitate (1-2 hours) AddCocktail->Agitate Filter Filter and Collect Filtrate Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash Wash with Ether Centrifuge->Wash Dry Dry Peptide Wash->Dry

Cleavage and Deprotection Workflow for Tmob Group.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GlnPeptide Glutamine- Containing Peptide IKK IKK Complex GlnPeptide->IKK Modulates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Inflammatory Gene Transcription DNA->Genes Activates

Modulation of the NF-κB Signaling Pathway.

Conclusion

This compound represents a valuable reagent in the peptide chemist's toolkit, particularly for overcoming the challenges associated with the synthesis of complex and aggregation-prone peptides. Its rapid cleavage kinetics under acidic conditions can lead to improved yields and purities for sensitive sequences. While Fmoc-Gln(Trt)-OH remains a robust and widely used standard, a thorough understanding of the properties and applications of this compound allows researchers and drug development professionals to make more informed decisions in designing optimal synthetic strategies for their target peptides. The detailed protocols and comparative data provided herein serve as a practical guide for the successful implementation of this compound in demanding peptide synthesis projects.

References

Application Note: Seamless Integration of Fmoc-Gln(Tmob)-OH into Hydrophobic Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of hydrophobic peptides is a significant challenge in solid-phase peptide synthesis (SPPS). These sequences are prone to on-resin aggregation, leading to poor solvation, incomplete coupling and deprotection reactions, and ultimately, low purity and yield of the target peptide. The incorporation of certain amino acids, like glutamine, can further exacerbate these issues. The use of a protected glutamine derivative is crucial to prevent side reactions such as nitrile formation and pyroglutamate formation. Fmoc-Gln(Tmob)-OH offers an excellent solution for introducing glutamine residues, particularly within challenging hydrophobic sequences. The 2,4,6-trimethoxybenzyl (Tmob) protecting group provides good solubility in common SPPS solvents and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, with reported faster cleavage rates compared to some other protecting groups.[1][2] This application note provides detailed protocols and strategies for the successful incorporation of this compound into hydrophobic peptide sequences, aiming to mitigate aggregation and enhance synthesis efficiency.

Advantages of Using this compound in Hydrophobic Sequences

The selection of an appropriate protecting group for glutamine is critical for successful peptide synthesis. This compound presents several key advantages, especially when dealing with aggregation-prone hydrophobic peptides:

  • Enhanced Solubility: this compound exhibits good solubility in organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[3][4] This is a significant advantage over unprotected Fmoc-Gln-OH, which has very poor solubility and can lead to precipitation during activation.[1][3][4]

  • Prevention of Side Reactions: The Tmob group effectively protects the side-chain amide, preventing dehydration to a nitrile during the activation step, a common side reaction with unprotected glutamine, especially when using carbodiimide-based coupling reagents.[1][2] It also minimizes the risk of pyroglutamate formation at the N-terminus.[1][2]

  • Rapid Cleavage: The Tmob group is highly acid-labile and is rapidly cleaved during the final TFA cleavage step, with a reported half-life of less than a minute in 95% TFA.[3][4] This ensures complete deprotection without the need for extended cleavage times.

Challenges in Synthesizing Hydrophobic Peptides

The primary obstacle in the synthesis of hydrophobic peptides is the formation of stable secondary structures, such as β-sheets, by the growing peptide chain on the solid support.[5][6] This on-resin aggregation leads to:

  • Reduced Solvation: The collapsed, aggregated peptide-resin matrix is poorly solvated by the synthesis solvents, hindering the access of reagents to the reactive N-terminal amine.[6]

  • Incomplete Reactions: Consequently, both the Fmoc deprotection and the amino acid coupling steps can be slow and incomplete, resulting in deletion sequences and other impurities that are often difficult to separate from the desired product.[6][7]

Strategies for Incorporating this compound into Hydrophobic Sequences

A multi-faceted approach is often necessary to successfully synthesize hydrophobic peptides containing glutamine. The following strategies, in conjunction with the use of this compound, can significantly improve the outcomes.

Optimization of Coupling Conditions
  • Choice of Coupling Reagents: For sterically hindered couplings and aggregation-prone sequences, more potent activating agents are recommended. While standard reagents like HBTU/HOBt can be effective, stronger oxymabased reagents like HATU, HCTU, or COMU often provide better results.[8]

  • Extended Coupling Times and Double Coupling: Increasing the coupling time from the standard 1-2 hours to 4 hours or even overnight can help drive the reaction to completion.[9] If a qualitative test (e.g., the Kaiser test) indicates incomplete coupling, performing a second coupling with a fresh solution of activated this compound is a highly effective strategy.[9]

  • Elevated Temperature and Microwave Synthesis: Performing the coupling reaction at an elevated temperature (e.g., 45-55 °C) can help disrupt secondary structures and improve reaction kinetics.[7][10] Microwave-assisted peptide synthesis is a powerful technique for overcoming aggregation by using microwave energy to disrupt intermolecular hydrogen bonds, thereby enhancing both coupling and deprotection efficiency.[5]

Strategic Use of Solvents and Additives
  • Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) can be more effective than DMF at solvating and disrupting secondary structures in some "difficult" sequences.[7][8][11] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective.[11][12]

  • Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN (typically at a concentration of 0.4-0.8 M), to the coupling and/or deprotection solutions can effectively disrupt hydrogen bonding and break up aggregates.[5][7][9][12]

Incorporation of Structure-Disrupting Elements
  • Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[5][11] These should be incorporated approximately every 6-8 residues, particularly before a hydrophobic cluster. The native residue is regenerated during the final TFA cleavage.

  • Backbone Protection (Dmb/Hmb): The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids at strategic positions (e.g., every six to seven residues) can prevent backbone hydrogen bonding and subsequent aggregation.[5][7][12]

Quantitative Data Summary

While comprehensive head-to-head quantitative data for this compound in hydrophobic sequences is not extensively published, the following table summarizes its key characteristics in comparison to other commonly used glutamine derivatives.

ParameterThis compoundFmoc-Gln(Trt)-OHFmoc-Gln-OH (unprotected)
Solubility in DMF Good[3][4]Readily soluble[1][13]Very low[1][3][4]
Prevention of Nitrile Formation HighHigh[1][13]Prone to this side reaction[1][14]
Prevention of Pyroglutamate Formation HighHigh[1][13]High risk at N-terminus[1][2]
Cleavage Conditions Standard TFA cocktails[3][4]Standard TFA cocktails[1]N/A
Cleavage Rate Rapid (t½ < 1 min in 95% TFA)[3][4]Generally efficient, can be slower for N-terminal Gln(Trt)[1]N/A

Experimental Protocols

Protocol 1: Standard Coupling of this compound in a Hydrophobic Sequence

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain using HATU activation, a robust method for difficult couplings.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the solvent. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and add a fresh portion of the piperidine solution. Agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF or NMP (5-7 times), followed by DCM (3 times), and finally DMF or NMP (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HATU (2.9-3.9 equivalents) in a minimal amount of DMF or NMP. Add DIPEA or 2,4,6-Collidine (6-8 equivalents) to the solution. Agitate for 1-2 minutes to pre-activate.

  • Coupling: Immediately add the activated this compound solution to the deprotected peptidyl-resin in the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue agitation for another 1-2 hours or proceed to a double coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF or NMP (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIS. For sequences containing Trp or Met, consider adding 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. The rapid cleavage of the Tmob group should ensure complete deprotection within this timeframe.[3][4]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF/NMP Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/NMP) Deprotection->Wash1 Coupling Couple this compound (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/NMP) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final cycle Precipitation Precipitate in Ether Cleavage->Precipitation Purification Purify (RP-HPLC) Precipitation->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: Standard solid-phase peptide synthesis (SPPS) workflow for incorporating this compound.

Signaling Pathways and Logical Relationships

The challenges in hydrophobic peptide synthesis are primarily driven by intermolecular forces leading to aggregation. The following diagram illustrates the logical relationship between the problem and the proposed solutions.

Hydrophobic_SPPS_Challenges Problem Hydrophobic Peptide Sequence Aggregation On-Resin Aggregation (β-Sheet Formation) Problem->Aggregation leads to PoorSolvation Poor Solvation Aggregation->PoorSolvation IncompleteReactions Incomplete Coupling & Deprotection Aggregation->IncompleteReactions PoorSolvation->IncompleteReactions LowYield Low Yield & Purity IncompleteReactions->LowYield Solutions Strategic Interventions FmocGlnTmob Use this compound OptimizedCoupling Optimized Coupling (HATU, Temp, Microwave) SolventsAdditives Special Solvents/Additives (NMP, Chaotropes) StructureBreakers Structure-Disrupting Elements (Pseudoprolines, Dmb/Hmb) FmocGlnTmob->IncompleteReactions prevents side reactions OptimizedCoupling->IncompleteReactions improves kinetics SolventsAdditives->Aggregation disrupts StructureBreakers->Aggregation prevents

Caption: Logical diagram of challenges in hydrophobic SPPS and corresponding mitigation strategies.

By implementing these optimized protocols and strategic interventions, researchers can effectively incorporate this compound into challenging hydrophobic peptide sequences, leading to higher purity and improved yields of the final product.

References

Application Notes and Protocols for the Use of Fmoc-Gln(Tmob)-OH in Therapeutic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming Challenges in Glutamine Incorporation

The incorporation of glutamine (Gln) residues into synthetic peptides is a critical step in the development of many peptide-based therapeutics. However, the side-chain amide of glutamine presents significant challenges during standard Solid-Phase Peptide Synthesis (SPPS). Key issues include:

  • Nitrile Formation: Dehydration of the side-chain amide can occur during the carboxyl activation step, particularly with carbodiimide reagents, leading to the formation of a β-cyanoalanine derivative.[1][2]

  • Pyroglutamate Formation: Cyclization of an N-terminal glutamine residue to form pyroglutamate is a common side reaction that terminates the peptide chain.[2][3]

  • Poor Solubility: The unprotected form, Fmoc-Gln-OH, exhibits very low solubility in common SPPS solvents like dimethylformamide (DMF), which severely hampers coupling efficiency.[3][4]

To mitigate these issues, side-chain protection of glutamine is essential.[5] The N-α-Fmoc-L-glutamine(2,4,6-trimethoxybenzyl)-OH, or Fmoc-Gln(Tmob)-OH, is an effective derivative designed to prevent these side reactions and ensure the integrity of the growing peptide chain. The Tmob group provides robust protection during coupling and is cleaved under acidic conditions at the end of the synthesis.[4][6]

Application Notes: Properties and Advantages of the Tmob Protecting Group

The 2,4,6-trimethoxybenzyl (Tmob) group is a highly acid-labile protecting group used for the side-chain amide of glutamine and asparagine.[6] Its specific properties make it a valuable, albeit less common, alternative to the standard trityl (Trt) group.[3][7]

Key Advantages:

  • Excellent Solubility: this compound demonstrates good solubility in organic solvents commonly used in SPPS, facilitating efficient and direct coupling.[4][6]

  • Prevention of Side Reactions: The Tmob group effectively shields the side-chain amide, preventing both nitrile and pyroglutamate formation.[1][3]

  • Rapid Acid-Labile Cleavage: The Tmob group is cleaved very rapidly during the final deprotection step with trifluoroacetic acid (TFA), exhibiting a half-life of less than one minute.[4][6] This is significantly faster than other protecting groups like Mbh (dimethoxybenzhydryl).[6]

  • Stability: The Tmob group is stable to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and to milder acids like 80% acetic acid, ensuring its integrity throughout the synthesis cycles.[4][6]

Considerations for Use:

During final cleavage with strong acids like TFA, the Tmob group is released as a stable trimethoxybenzylcarbonium ion.[1][6] This cation can cause alkylation of electron-rich side chains, particularly tryptophan (Trp).[1] Therefore, the inclusion of effective scavengers in the cleavage cocktail is mandatory to suppress this side reaction.[1][4]

Caption: Chemical structure of this compound.

Data Presentation: Comparative and Quantitative Analysis

The selection of a glutamine derivative significantly impacts the outcome of peptide synthesis. The tables below summarize key performance indicators for this compound compared to other derivatives.

Table 1: Comparison of Glutamine Side-Chain Protection Strategies

FeatureThis compoundFmoc-Gln(Trt)-OHFmoc-Gln-OH (Unprotected)
Solubility in DMF Good[4][6]Excellent[3][8]Very Low[3][4]
Prevention of Nitrile Formation HighHigh[2]Low (High Risk)[3]
Prevention of Pyroglutamate Formation HighHigh[2]Low (High Risk)[3]
Cleavage Conditions Standard TFA CocktailsStandard TFA CocktailsNot Applicable
Key Advantage Very rapid cleavage kinetics.[4][6]Industry standard, well-documented.[7]Lower cost.[3]
Key Disadvantage Potential for Trp alkylation without scavengers.[1]Slower cleavage for N-terminal Gln(Trt).[3]Poor solubility and high risk of side reactions.[3][4]

Table 2: Cleavage Profile of the Tmob Protecting Group

ParameterValue / ConditionCitation(s)
Cleavage Reagent 95% Trifluoroacetic Acid (TFA) in Water[4][6]
Half-life of Cleavage (t½) < 1 minute[4][6]
Time for Complete Cleavage ~15 minutes[4][6]
Recommended Scavengers Dimethyl sulfide (DMS), Triisopropylsilane (TIS)[1][4]
Stability Stable in 80% acetic acid and 20% piperidine/DMF[4][6]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in manual Fmoc-SPPS.

Protocol: Incorporation of this compound in SPPS

This protocol describes a single coupling cycle for incorporating an this compound residue onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Kaiser test kit (for reaction monitoring)

Methodology:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (2.9-3.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptidyl-resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion by taking a small sample of resin beads and performing a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling.[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any excess reagents and by-products. The resin is now ready for the next deprotection and coupling cycle.

start Start Cycle (Peptidyl-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Activated this compound) wash1->coupling wash2 4. DMF/DCM Wash coupling->wash2 end End Cycle (Ready for next amino acid) wash2->end

Caption: General workflow for a single SPPS coupling cycle.

Protocol: Final Cleavage and Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and simultaneously remove the Tmob and other acid-labile side-chain protecting groups.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT, 82.5:5:5:5:2.5) or a similar cocktail containing scavengers. A common alternative is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).

  • Cold diethyl ether

  • Centrifuge and tubes

Methodology:

  • Resin Preparation:

    • Thoroughly wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the cold cleavage cocktail (e.g., Reagent K or TFA/Water/TIS) to the resin (approx. 10 mL per 0.1 mmol of resin).

    • Agitate the mixture at room temperature for 2-3 hours. The Tmob group is cleaved very rapidly, but longer times are needed for other protecting groups and cleavage from the resin.[4][6]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution slightly under a stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). The crude peptide will precipitate as a white solid.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and organic impurities.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Relevance to Therapeutic Peptides: Signaling Pathways

Glutamine and glutamine-containing peptides can play significant roles in modulating biological pathways relevant to human health. The ability to reliably synthesize these peptides using derivatives like this compound is crucial for research and drug development. One such pathway involves Glucagon-Like Peptide-1 (GLP-1), a key hormone in glucose homeostasis.[3]

Gln Glutamine-Containing Peptide L_Cell Intestinal L-Cell Gln->L_Cell Stimulates GLP1 GLP-1 Secretion L_Cell->GLP1 Pancreas Pancreas GLP1->Pancreas Acts on Insulin Insulin Release Pancreas->Insulin Glucose Blood Glucose Homeostasis Insulin->Glucose Regulates

Caption: Glutamine-induced GLP-1 secretion pathway.

Conclusion

This compound is a highly effective amino acid derivative for incorporating glutamine into therapeutic peptides. Its excellent solubility, rapid cleavage kinetics, and robust prevention of common side reactions make it a strong choice for complex syntheses. While the potential for alkylation of sensitive residues requires the mandatory use of scavengers during cleavage, the benefits of using the Tmob protecting group often outweigh this consideration. By following well-defined protocols, researchers can leverage this compound to reliably synthesize high-purity, glutamine-containing peptides for therapeutic development.

References

Application Notes and Protocols for Fmoc-Gln(Tmob)-OH in the Synthesis of Peptides with Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nα-Fmoc-Nδ-2,4,6-trimethoxybenzyl-L-glutamine (Fmoc-Gln(Tmob)-OH) in solid-phase peptide synthesis (SPPS), with a focus on its application in preparing peptides, including those with post-translational modifications (PTMs).

Introduction

The incorporation of glutamine (Gln) residues into synthetic peptides presents a significant challenge due to the reactivity of its side-chain amide. During peptide synthesis, unprotected glutamine can undergo side reactions such as dehydration to form a nitrile or cyclization to form pyroglutamate, particularly during the amino acid activation step. To prevent these undesirable reactions and ensure the synthesis of high-purity peptides, the use of a side-chain protecting group is essential.

This compound is a derivative of glutamine where the side-chain amide is protected by the 2,4,6-trimethoxybenzyl (Tmob) group. The Tmob group is highly acid-labile, allowing for its efficient removal during the final cleavage of the peptide from the resin under acidic conditions.[1] Compared to other protecting groups for glutamine, such as the 4,4'-dimethoxybenzhydryl (Mbh) group, the Tmob group offers significantly faster cleavage kinetics.[1] While the trityl (Trt) group is considered the gold standard for glutamine side-chain protection, this compound presents a viable alternative for specific synthetic strategies.[2][3]

The use of this compound is compatible with the synthesis of complex peptides, including those containing PTMs, due to the mild conditions of the Fmoc/tBu synthesis strategy. While direct facilitation of PTM incorporation at the glutamine residue by the Tmob group is not extensively documented, its role in preventing common side reactions ensures the integrity of the peptide backbone, which is crucial when synthesizing peptides that are to be modified or contain modified residues elsewhere in the sequence.

Core Attributes and Advantages of this compound

  • Prevention of Side Reactions: The Tmob group effectively shields the side-chain amide of glutamine, preventing dehydration to a nitrile and the formation of pyroglutamate.[3]

  • Rapid Cleavage: The Tmob group is cleaved rapidly under standard acidic conditions, typically within 1-2 hours using a trifluoroacetic acid (TFA)-based cocktail.[3] This is significantly faster than the cleavage of the Mbh group.[1]

  • Good Solubility: this compound exhibits good solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF), facilitating efficient coupling reactions.[1]

  • Compatibility with Fmoc/tBu Strategy: The Tmob group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and is cleaved under the acidic conditions used for final peptide deprotection and cleavage from the resin.[1]

Quantitative Data

While direct side-by-side comparative studies detailing the yield and purity of peptides synthesized with this compound versus other glutamine derivatives are limited, the following tables provide an overview of the performance of glutamine protecting groups and typical purity data for peptides synthesized using the Fmoc/tBu strategy. The purity of the final peptide is highly dependent on the purity of the initial building blocks.[4]

Table 1: Qualitative Comparison of Glutamine Side-Chain Protecting Groups

ParameterFmoc-Gln(Trt)-OHThis compoundFmoc-Gln(Mbh)-OH
Cleavage Rate Efficient (1-3 hours)[5]Rapid (1-2 hours)[3]Slow (4-6 hours)[3]
Prevention of Side Reactions Excellent[2]Excellent[3]Good
Scavenging Requirement StandardHigh (reactive cation)[3]Standard
Relative Availability High[2]Lower[2]Moderate

Table 2: Representative Yield and Purity Data for Peptides Synthesized via Fmoc/tBu SPPS

Peptide SequenceCrude Yield (%)Purity (%)Reference
ISAV-FP1 (GFTLGIGGAWFQAY)7592[1]
Peptide 303 (TGTSWWMVMIHYI)6885[1]

Note: This data is representative of the Fmoc/tBu strategy and not specific to the use of this compound.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis.

Protocol 1: Coupling of this compound

This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin)

  • Dimethylformamide (DMF), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • Oxyma or HOBt

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Isopropyl alcohol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation:

    • For DIC/Oxyma activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • For HBTU/HATU activation: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered sequences, the coupling time can be extended.

    • (Optional) Monitor the reaction completion using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage of the Tmob Group and Peptide from the Resin

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the Tmob and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% H₂O. Note: A higher concentration of scavenger (TIS) is recommended for the Tmob group.[3]

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM (3-5 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours. Ensure efficient mixing to facilitate the scavenging of the reactive Tmob cation.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation and Washing:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the final peptide product under vacuum.

Application in the Synthesis of Peptides with Post-Translational Modifications

The Fmoc/tBu solid-phase synthesis strategy is the method of choice for preparing peptides containing PTMs such as phosphorylation and glycosylation, as these modifications are often unstable under the harsh acidic conditions of Boc-SPPS. The use of this compound fits seamlessly into this strategy. By preventing side reactions at the glutamine residue, it helps to ensure the homogeneity of the peptide backbone, which is a prerequisite for the successful synthesis and subsequent purification of complex PTM-containing peptides.

While this compound is not directly involved in the chemical introduction of common PTMs, its use supports the overall success of the synthesis by minimizing the formation of deletion and modification byproducts related to glutamine.

Citrullination: It is important to note that citrulline is a post-translational modification of arginine, not glutamine.[6] The synthesis of citrullinated peptides is achieved by incorporating Fmoc-L-citrulline as a building block during SPPS.

Glycosylation: N-linked glycosylation occurs on asparagine residues, while O-linked glycosylation occurs on serine or threonine. The synthesis of glycopeptides involves the incorporation of pre-formed glycosylated Fmoc-amino acid building blocks.

Visualizations

A placeholder for the chemical structure of this compound.

SPPS_Workflow General SPPS Workflow for Incorporating this compound Resin Start: Resin with N-terminal Fmoc Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 2. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 3. Coupling (this compound + Activator) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Continue chain elongation Final_Cleavage 5. Final Cleavage and Deprotection (TFA/TIS/H2O) Washing2->Final_Cleavage End of synthesis Repeat->Fmoc_Deprotection Purification 6. Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.

Side_Reaction_Prevention Prevention of Side Reactions by Tmob Protection cluster_with_protection With Tmob Protection cluster_without_protection Without Side-Chain Protection Gln_Tmob This compound Activation_Tmob Activation (e.g., DIC/Oxyma) Gln_Tmob->Activation_Tmob Desired_Peptide Desired Peptide Activation_Tmob->Desired_Peptide Gln_unprotected Fmoc-Gln-OH Activation_unprotected Activation (e.g., DIC/Oxyma) Gln_unprotected->Activation_unprotected Nitrile Nitrile Formation (Dehydration) Activation_unprotected->Nitrile Pyroglutamate Pyroglutamate Formation (Cyclization) Activation_unprotected->Pyroglutamate

Caption: The Tmob group on the glutamine side chain prevents common side reactions during peptide synthesis.

References

Application Notes and Protocols for Manual Synthesis using Fmoc-Gln(Tmob)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is critical for the successful synthesis of complex peptides. For the incorporation of glutamine (Gln), the 2,4,6-trimethoxybenzyl (Tmob) protecting group offers a valuable alternative to the more commonly used trityl (Trt) group. Fmoc-Gln(Tmob)-OH provides efficient protection of the side-chain amide, preventing common side reactions such as dehydration to nitrile and pyroglutamate formation. A key advantage of the Tmob group is its increased acid lability, allowing for faster cleavage compared to other protecting groups like Mbh (4,4'-dimethoxybenzhydryl).[1][2] These application notes provide detailed protocols for the manual synthesis of peptides containing this compound, a comparison with other glutamine derivatives, and an example of its application in the synthesis of a peptide relevant to GLP-1 signaling.

Data Presentation

The following table summarizes the key characteristics of this compound in comparison to the widely used Fmoc-Gln(Trt)-OH. While direct head-to-head quantitative data under identical conditions is not always available in the literature, this table provides a comparative overview based on published information and typical performance in Fmoc-SPPS.

ParameterThis compoundFmoc-Gln(Trt)-OHNotes
Solubility in DMF GoodExcellent[1]The trityl group generally enhances solubility.[1]
Prevention of Nitrile Formation HighHigh[1]Both protecting groups effectively prevent this side reaction.
Prevention of Pyroglutamate Formation HighHigh[1]Side-chain protection significantly reduces the risk of N-terminal cyclization.
Coupling Efficiency HighHighComparable to other standard protected amino acids.
Fmoc Deprotection Time 5-20 minutes5-20 minutesStandard conditions (20% piperidine in DMF) are effective for both.
Side-Chain Deprotection Conditions 92.5% TFA, 5% TIS, 2.5% H₂O[2]95% TFA, 2.5% TIS, 2.5% H₂O[2]Tmob requires a slightly modified cocktail with a higher scavenger concentration.[2]
Side-Chain Deprotection Time 1-2 hours (rapid)[2]2-4 hoursThe Tmob group is cleaved significantly faster than the Trt group.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle for this compound

This protocol outlines the steps for a single coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide resin) with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or a suitable uronium/aminium salt coupling reagent (e.g., HBTU, HATU)

  • Oxyma or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Kaiser test kit

  • Manual peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma or HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Alternatively, for uronium/aminium salt activation, dissolve this compound (3 equivalents) and HBTU or HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to monitor the reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

    • The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of the Tmob and other acid-labile side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O. A higher concentration of scavenger (TIS) is recommended for the Tmob group.[2]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 1-2 hours. The cleavage of the Tmob group is expected to be rapid.[2]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Manual_SPPS_Workflow Resin Peptide-Resin (Free Amine) Activation Activate this compound (DIC/Oxyma or HBTU/DIPEA) Coupling Coupling (1-2 hours) Resin->Coupling Activation->Coupling Washing1 Wash (DMF, DCM) Coupling->Washing1 Kaiser_Test_Coupling Kaiser Test (Check for completion) Washing1->Kaiser_Test_Coupling Kaiser_Test_Coupling->Coupling Positive (Recouple) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test_Coupling->Fmoc_Deprotection Negative Washing2 Wash (DMF, DCM) Fmoc_Deprotection->Washing2 Kaiser_Test_Deprotection Kaiser Test (Confirm free amine) Washing2->Kaiser_Test_Deprotection Next_Cycle Ready for Next Cycle Kaiser_Test_Deprotection->Next_Cycle

Caption: Manual SPPS workflow for a single this compound coupling cycle.

GLP1_Signaling_Pathway GLP1 GLP-1 Analog (Containing Gln) GLP1R GLP-1 Receptor (Pancreatic β-cell) GLP1->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Granules Insulin Granule Exocytosis PKA->Insulin_Granules Epac2->Insulin_Granules Insulin_Secretion Increased Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Simplified signaling pathway of a GLP-1 analog in pancreatic β-cells.

Applications

Peptides containing glutamine are crucial in various biological processes. For instance, glutamine is a key residue in Glucagon-Like Peptide-1 (GLP-1) and its analogs, which are important therapeutics for type 2 diabetes. The synthesis of these peptides can benefit from the use of this compound due to its favorable cleavage kinetics. The simplified diagram above illustrates how a GLP-1 analog, potentially synthesized using this compound, binds to its receptor on pancreatic β-cells, initiating a signaling cascade that leads to increased insulin secretion. The efficient synthesis of such peptides is of high interest to drug development professionals.

Conclusion

This compound is a valuable reagent for manual solid-phase peptide synthesis, offering efficient side-chain protection and rapid final deprotection. The protocols provided herein offer a framework for the successful incorporation of this amino acid into synthetic peptides. For researchers working on complex peptides, particularly those where cleavage efficiency is a concern, this compound presents a compelling alternative to other protected glutamine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-Gln(Tmob)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the use of Fmoc-Gln(Tmob)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a protecting group needed for glutamine in SPPS?

This compound is an N-α-Fmoc-protected L-glutamine derivative where the side-chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. In Fmoc-based SPPS, protecting the glutamine side-chain is crucial to prevent undesirable side reactions. The primary side reactions involving the glutamine side chain are pyroglutamate formation, especially at the N-terminus, and dehydration of the amide to a nitrile during the activation step.[1] The Tmob group shields the side-chain amide, mitigating these issues.

Q2: What are the potential causes of low coupling efficiency with this compound?

Low coupling efficiency with this compound can stem from several factors, many of which are common challenges in SPPS:

  • Steric Hindrance: While not as bulky as the trityl (Trt) group, the Tmob group, combined with a sterically demanding peptide sequence, can physically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (e.g., β-sheets) on the resin, which may block access to the N-terminal amine. This is a common issue in hydrophobic sequences.

  • Suboptimal Activation: The coupling reagents used may not be sufficiently reactive to efficiently activate the carboxylic acid of this compound for the specific sequence.

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the incoming this compound.

  • Poor Solubility: Although protecting groups generally enhance solubility compared to the unprotected amino acid, poor solubility of the activated species can still be a factor.

Q3: How does this compound compare to the more common Fmoc-Gln(Trt)-OH?

Troubleshooting Guide

If you are experiencing low coupling efficiency with this compound, as indicated by a positive Kaiser test (blue beads) after the coupling step, follow this systematic approach to diagnose and resolve the issue.

Troubleshooting Workflow

Troubleshooting_Workflow start Positive Kaiser Test (Low Coupling Efficiency) check_deprotection 1. Verify Complete Fmoc Deprotection (UV monitoring or pre-coupling Kaiser test) start->check_deprotection incomplete_deprotection Incomplete check_deprotection->incomplete_deprotection Positive complete_deprotection Complete check_deprotection->complete_deprotection Negative extend_deprotection Action: Extend deprotection time or use stronger base (e.g., add DBU) incomplete_deprotection->extend_deprotection extend_deprotection->start Recouple optimize_coupling 2. Optimize Coupling Conditions complete_deprotection->optimize_coupling double_couple Action: Perform a 'double couple' with fresh reagents optimize_coupling->double_couple stronger_reagent Action: Switch to a more potent coupling reagent (e.g., HATU, HCTU) optimize_coupling->stronger_reagent extend_time Action: Extend coupling time (e.g., up to 4 hours or overnight) optimize_coupling->extend_time check_aggregation 3. Address Potential Aggregation optimize_coupling->check_aggregation final_check Perform Final Kaiser Test double_couple->final_check stronger_reagent->final_check extend_time->final_check change_solvent Action: Change solvent to NMP or use a 'magic mixture' check_aggregation->change_solvent add_salts Action: Add chaotropic salts (e.g., LiCl) to the coupling reaction check_aggregation->add_salts change_solvent->final_check add_salts->final_check Coupling_Parameters cluster_factors Key Factors goal High Coupling Efficiency reagent Potent Coupling Reagent (e.g., HATU, HCTU) reagent->goal time Sufficient Reaction Time (e.g., 2-4 hours) time->goal concentration Adequate Reagent Concentration (e.g., 3-5 eq.) concentration->goal no_aggregation Minimal Peptide Aggregation no_aggregation->goal

References

Side reactions associated with Fmoc-Gln(Tmob)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-Gln(Tmob)-OH in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a side-chain protecting group necessary for glutamine?

A1: this compound is an N-α-Fmoc-protected derivative of glutamine where the side-chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. Side-chain protection for glutamine is critical during SPPS to prevent two primary side reactions:

  • Dehydration: The side-chain amide can be dehydrated to a nitrile, especially during the activation step with carbodiimide reagents.[1][2]

  • Pyroglutamate Formation: An unprotected N-terminal glutamine residue can cyclize to form pyroglutamate, leading to a truncated peptide.[1][3]

The Tmob group is an acid-labile protecting group designed to prevent these reactions and is removed during the final cleavage from the resin.[2][4]

Q2: What are the main advantages of using the Tmob protecting group compared to the more common Trityl (Trt) group?

A2: While Fmoc-Gln(Trt)-OH is considered the gold standard, this compound offers a key advantage in its cleavage kinetics. The Tmob group is more acid-labile than the Trityl group, allowing for significantly faster cleavage from the peptide.[1][2] Studies have shown a half-life of cleavage for Gln(Tmob) of approximately one minute in 95% TFA. This rapid deprotection can shorten the final cleavage step.

Q3: I am observing a mass corresponding to a nitrile (-18 Da from the expected glutamine residue) in my final peptide. What causes this and how can I prevent it?

A3: The formation of a nitrile is due to the dehydration of the glutamine side-chain amide. This is a known side reaction, particularly when using carbodiimide-based coupling reagents (e.g., DCC, DIC).[5][6] While the Tmob group is designed to prevent this, the side reaction can still occur under harsh or prolonged activation conditions.

Troubleshooting Steps:

  • Avoid Carbodiimides: If possible, switch to a different class of coupling reagent, such as an aminium/uronium salt (e.g., HBTU, HATU), which is less prone to causing dehydration.[6]

  • Optimize Activation: If using a carbodiimide is necessary, add an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, which can suppress nitrile formation.[6] Also, minimize the pre-activation time before adding the mixture to the resin.

  • Check Reagent Quality: Ensure your this compound is of high purity and has not degraded.

Q4: My peptide sequence has an N-terminal glutamine, and I am seeing a significant peak with a mass loss of 17 Da. What is this side product?

A4: This side product is very likely the peptide with an N-terminal pyroglutamate residue. This is formed by the intramolecular cyclization of the N-terminal glutamine, which results in the loss of ammonia (NH₃), corresponding to a mass difference of approximately 17 Da.[1][7] This reaction can occur spontaneously but is often triggered by residual base or acidic conditions during synthesis and workup.[7][8]

Troubleshooting Steps:

  • Coupling Protocol: Ensure the coupling of the subsequent amino acid to the N-terminal glutamine is rapid and efficient to minimize the time the free N-terminal amine is exposed.

  • Deprotection of the Final Fmoc Group: Perform the final Fmoc deprotection immediately before cleavage and avoid prolonged storage of the resin with a free N-terminal glutamine.

  • Cleavage Conditions: Use an optimized cleavage cocktail and minimize the time the peptide is in the acidic solution post-cleavage.

Q5: What is the recommended cleavage cocktail for peptides containing Gln(Tmob)?

A5: Due to the high reactivity of the Tmob carbocation released during cleavage, a higher concentration of scavengers is recommended to prevent re-attachment or modification of other sensitive residues like Tryptophan.[2][4] Trialkylsilanes are particularly effective scavengers for the Tmob cation.[4]

A recommended cleavage cocktail is:

  • 92.5% Trifluoroacetic acid (TFA)

  • 5% Triisopropylsilane (TIS)

  • 2.5% Water (H₂O) [2]

Cleavage is typically rapid and should be complete within 1-2 hours at room temperature.[2]

Side Reaction Summary

The following table summarizes the key side reactions associated with the use of glutamine in peptide synthesis and the role of the Tmob protecting group.

Side ReactionDescriptionCausal FactorsPrevention Strategy with this compound
Nitrile Formation Dehydration of the side-chain amide group, resulting in a mass loss of 18.01 Da.Carbodiimide activation (DCC, DIC); prolonged activation times.The Tmob group sterically hinders the amide. Use of aminium/uronium reagents (HBTU, HATU) is preferred.
Pyroglutamate Formation Intramolecular cyclization of an N-terminal Gln residue, resulting in a mass loss of 17.03 Da.Exposure of the free N-terminal amine to basic or acidic conditions.Efficient coupling of the subsequent residue; prompt cleavage after final Fmoc deprotection.
Incomplete Tmob Cleavage The Tmob group remains attached to the glutamine side chain in the final peptide.Insufficient cleavage time; diluted or old TFA.Use a fresh, high-quality cleavage cocktail; ensure cleavage time of 1-2 hours.
Alkylation by Tmob Cation The cleaved Tmob carbocation can modify electron-rich residues (e.g., Trp, Tyr).Insufficient scavenging during cleavage.Use a cleavage cocktail with a high scavenger concentration, such as 5% TIS.[2][4]

Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol outlines a standard coupling procedure using HBTU as the activating agent.

  • Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling Cocktail Preparation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the mixture.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive (blue beads), a recoupling may be necessary.

Protocol 2: Cleavage and Deprotection

This protocol details the final cleavage of the peptide from the resin and removal of the Tmob group.

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under a high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 1-2 hours. Ensure efficient mixing to facilitate scavenging of the Tmob cation.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

  • Pelleting and Washing: Place the ether suspension at -20°C for at least 30 minutes to facilitate precipitation. Centrifuge to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Visual Guides

Gln_Side_Reactions cluster_pyroglutamate Pyroglutamate Formation cluster_nitrile Nitrile Formation N_term_Gln N-terminal Gln Residue Pyroglutamate Pyroglutamate Residue (-17 Da) N_term_Gln->Pyroglutamate Intramolecular Cyclization (Loss of NH3) Gln_Side_Chain Gln Side-Chain Amide Nitrile Nitrile Residue (-18 Da) Gln_Side_Chain->Nitrile Dehydration (e.g., Carbodiimide)

Caption: Major side reactions of glutamine in peptide synthesis.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Path cluster_other Other Issues start Unexpected Peak in HPLC/MS mass_check Determine Mass Shift start->mass_check mass_17 Mass = -17 Da? mass_check->mass_17 mass_18 Mass = -18 Da? mass_check->mass_18 mass_17->mass_18 No pyroglutamate Pyroglutamate Formation Identified mass_17->pyroglutamate Yes nitrile Nitrile Formation Identified mass_18->nitrile Yes other other mass_18->other No action_pyro Action: - Check N-terminal coupling efficiency - Minimize final deprotection time pyroglutamate->action_pyro action_nitrile Action: - Change coupling reagent (avoid DIC/DCC) - Add HOBt/Oxyma - Minimize activation time nitrile->action_nitrile other_issue Investigate other side reactions: - Incomplete cleavage - Scavenger-related adducts - Deletion sequences

Caption: Logical workflow for troubleshooting Gln-related side products.

Cleavage_Mechanism Peptide_Tmob Peptide-Gln(Tmob) Protonation Protonation of Tmob Peptide_Tmob->Protonation TFA TFA TFA->Protonation TIS TIS (Scavenger) Trapped_Cation Trapped Tmob-TIS Adduct (Stable) TIS->Trapped_Cation Cleavage Cleavage Protonation->Cleavage Peptide_Gln Deprotected Peptide-Gln Cleavage->Peptide_Gln Tmob_Cation Tmob Cation (Reactive) Cleavage->Tmob_Cation Tmob_Cation->Trapped_Cation

Caption: Role of scavengers during the cleavage of the Tmob group.

References

Technical Support Center: Preventing Pyroglutamate Formation with Gln(Tmob) at the N-terminus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of pyroglutamate (pGlu) formation from N-terminal glutamine (Gln) residues during solid-phase peptide synthesis (SPPS), with a specific focus on the use of the 2,4,6-trimethoxybenzyl (Tmob) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is pyroglutamate formation and why is it a concern in peptide synthesis?

A1: Pyroglutamate (pGlu) is a cyclic lactam formed from the intramolecular cyclization of an N-terminal glutamine (Gln) or glutamic acid (Glu) residue.[1] This reaction involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carbonyl, resulting in the elimination of ammonia (from Gln) or water (from Glu).[2] The formation of pGlu is a significant concern because it blocks the N-terminus, preventing sequencing by methods like Edman degradation.[2] It also introduces heterogeneity into the final peptide product, which can complicate purification and analysis.[1]

Q2: How does the Gln(Tmob) protecting group prevent pyroglutamate formation?

A2: The 2,4,6-trimethoxybenzyl (Tmob) group is a side-chain protecting group for glutamine. By attaching this bulky group to the side-chain amide of Gln, it sterically hinders the N-terminal α-amino group from attacking the side-chain carbonyl, thereby preventing the intramolecular cyclization that leads to pyroglutamate formation. This protection is maintained throughout the peptide synthesis and is removed during the final cleavage step.

Q3: What are the key advantages of using Fmoc-Gln(Tmob)-OH over other glutamine derivatives like Fmoc-Gln(Trt)-OH or unprotected Fmoc-Gln-OH?

A3: this compound offers several advantages. Compared to unprotected Fmoc-Gln-OH, which has very low solubility in common SPPS solvents like DMF and a high risk of side reactions, this compound exhibits good solubility.[3] While Fmoc-Gln(Trt)-OH is also effective at preventing side reactions and is highly soluble, the Tmob group is reported to have a faster cleavage rate compared to other protecting groups like Mbh (4,4'-dimethoxybenzhydryl).[3]

Q4: I've observed a side product with a mass addition on my tryptophan-containing peptide when using Gln(Tmob). What could be the cause?

A4: During the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid - TFA), the Tmob group is removed, generating a reactive trimethoxybenzyl cation. This cation can then alkylate nucleophilic residues in your peptide, with the indole side chain of tryptophan being a common target.[3] To prevent this, it is crucial to use a "scavenger" in your cleavage cocktail that can trap these reactive cations.

Q5: What is the recommended cleavage cocktail for a peptide synthesized with Gln(Tmob), especially if it also contains other sensitive residues like Trp, Met, or Cys?

A5: A standard cleavage cocktail is often insufficient for peptides with sensitive residues. For peptides containing Gln(Tmob) and other sensitive amino acids, a more robust scavenger mixture is required. "Reagent K" is a commonly used cocktail for such cases.[4] Its composition is typically 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4] This mixture provides multiple scavengers to protect various sensitive side chains.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
N-terminal sequencing fails (blocked N-terminus) Incomplete prevention of pyroglutamate formation.- Confirm the presence of pyroglutamate using mass spectrometry (mass difference of -17.03 Da for Gln). - In future syntheses, ensure the use of a side-chain protected glutamine derivative like this compound at the N-terminus. - If the pyroglutamate-containing peptide is the only product, it can be treated with pyroglutamate aminopeptidase to remove the pGlu residue before sequencing.[1]
Low yield of the desired peptide and presence of a +165 Da adduct on Trp residues Alkylation of tryptophan by the Tmob carbocation generated during cleavage.- Optimize the cleavage cocktail by including effective scavengers. A recommended cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5).[4] - Ensure the cleavage cocktail is freshly prepared before use.
Incomplete removal of the Tmob protecting group Insufficient cleavage time or TFA concentration.- The Tmob group has a half-life of cleavage of less than one minute in 95% TFA.[4] A standard 2-hour cleavage should be sufficient for complete removal. - If incomplete deprotection is suspected, extend the cleavage time to 4 hours.
Poor solubility of the protected glutamine derivative during coupling Use of unprotected Fmoc-Gln-OH.- Utilize this compound or Fmoc-Gln(Trt)-OH, which have significantly better solubility in DMF and other common SPPS solvents.[3]

Data Presentation

Table 1: Qualitative Comparison of Glutamine Derivatives in Fmoc-SPPS

ParameterFmoc-Gln-OH (unprotected)Fmoc-Gln(Trt)-OHThis compound
Prevention of Pyroglutamate Formation High risk at the N-terminusHighHigh
Solubility in DMF Very low[3]Readily soluble[3]Good solubility
Prevention of Nitrile Formation High riskEffectively preventsEffectively prevents
Deprotection Conditions N/AStandard TFA cocktails[3]Standard TFA cocktails
Cleavage Rate N/AGenerally efficient, but can be slower for N-terminal Gln(Trt)[3]Faster cleavage than Mbh derivatives[3]

Experimental Protocols

Protocol 1: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

  • Coupling:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next cycle or final cleavage.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Gln(Tmob) and Trp

This protocol describes the final cleavage of the peptide from the resin and removal of all protecting groups, including Tmob and others.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Transfer the dried peptidyl-resin to a suitable reaction vessel.

  • Cleavage Cocktail Preparation (Reagent K):

    • In a well-ventilated fume hood, freshly prepare the cleavage cocktail by combining:

      • 82.5% TFA

      • 5% Phenol

      • 5% Water

      • 5% Thioanisole

      • 2.5% EDT

    • Prepare approximately 10 mL of the cocktail per gram of resin.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent K to the peptidyl-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Peptide Precipitation:

    • Slowly add the TFA filtrate dropwise to a 10-fold volume of cold (-20°C) diethyl ether. A white precipitate of the peptide should form.

  • Pelleting and Washing:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

Pyroglutamate_Formation cluster_0 N-Terminal Glutamine cluster_1 Intramolecular Cyclization cluster_2 Pyroglutamate (pGlu) Gln H₂N CαH (CH₂)₂ C=O NH₂ Transition Nucleophilic Attack Gln:f0->Transition α-Amino Group Gln:f3->Transition Side-chain Carbonyl pGlu HN—CH—C=O (CH₂)₂ C=O Transition->pGlu Ammonia NH₃ Transition->Ammonia Elimination

Caption: Mechanism of pyroglutamate formation from N-terminal glutamine.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple this compound (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat Cycles for Remaining Amino Acids wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage & Deprotection (Reagent K) repeat->cleavage Final Amino Acid precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation end Purified Peptide precipitation->end

References

Technical Support Center: Optimizing Cleavage Conditions for the Tmob Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S-2,3,5,6-tetra-methoxy-benzyl (Tmob) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing the cleavage of the Tmob group from cysteine residues in peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Tmob cleavage process in a question-and-answer format.

Problem: Incomplete cleavage of the Tmob group is observed in the final product analysis.

  • What is causing the incomplete reaction? Incomplete cleavage of the Tmob group typically stems from suboptimal reaction conditions, such as insufficient acid concentration, inadequate reaction time, or an inefficient scavenger cocktail. The Tmob group is acid-labile but requires carefully chosen conditions for complete and clean removal.[1][2]

  • How can I drive the cleavage to completion?

    • Optimize Acid Concentration: While the Tmob group is designed for acid-labile cleavage, the concentration of trifluoroacetic acid (TFA) is critical. A common starting point is a solution of 6% to 30% TFA in dichloromethane (DCM).[1][3] For more resistant substrates, a higher concentration may be necessary.

    • Extend Reaction Time: Cleavage is typically performed over 1-4 hours at room temperature.[4][5] If cleavage is incomplete, extending the time may be beneficial. However, prolonged exposure to strong acid can increase the risk of side reactions.[6][7] It is recommended to monitor the reaction progress via HPLC on a small scale to determine the optimal time.

    • Use Effective Scavengers: The cleavage of the Tmob group generates a highly stabilized carbocation that must be trapped to prevent side reactions and potentially drive the cleavage equilibrium.[6][8] Trialkylsilanes like triethylsilane (TES) or triisopropylsilane (TIS) are highly effective.[1][3]

Problem: Significant side products are detected after cleavage.

  • What are the likely side reactions? The primary side reaction during Tmob cleavage is the alkylation of nucleophilic residues by the liberated 2,3,5,6-tetra-methoxy-benzyl cation.[9][10] Sensitive amino acids include tryptophan, methionine, tyrosine, and even the newly deprotected cysteine thiol itself.[9][11]

  • How can I minimize side product formation? The key is to use an efficient scavenger cocktail to trap the reactive carbocation immediately upon its formation.[10]

    • For Tryptophan-containing peptides: The indole side chain is highly susceptible to alkylation. Using scavengers like TES, TIS, or thioanisole is crucial.[9][12] The use of Boc-protected Tryptophan during synthesis can also prevent side-chain modification.[7]

    • For Methionine-containing peptides: The thioether side chain can be alkylated. Thioanisole is a common and effective scavenger to prevent this.[9][12]

    • General Recommendation: A cocktail containing a trialkylsilane (e.g., TIS or TES) is highly recommended for quenching the stabilized Tmob cation.[6] A common and effective combination is TFA/DCM with a small percentage of TIS or TES.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Tmob group over other cysteine protecting groups like Trityl (Trt) or Mmt?

A1: The Tmob group offers a different level of acid lability compared to Trt and Mmt. While all are acid-labile, the specific conditions required for cleavage differ, allowing for orthogonality in complex syntheses. The Tmob carbocation is highly stabilized, which influences the required cleavage conditions, often necessitating specific scavenger combinations for clean removal.[1][3][13]

Q2: What are the recommended cleavage cocktails for the Tmob group?

A2: The optimal cocktail depends on the peptide sequence. However, two general recipes have proven effective:

  • High TFA Concentration: 30% TFA in DCM in the presence of scavengers like phenol, thioanisole, and water (5% each).[1][3]

  • Low TFA Concentration with Silanes: 6% TFA in DCM in the presence of a trialkylsilane scavenger like triethylsilane (TES) or triisopropylsilane (TIS) at ~0.5%.[1][3] This milder condition is often preferred to minimize acid-catalyzed side reactions.

Q3: Why are scavengers like TIS or TES so important for Tmob cleavage?

A3: During acid-mediated cleavage, the Tmob group is released as a highly stabilized carbocation.[6][8] Without an effective scavenger, this reactive electrophile can reattach to the peptide at any nucleophilic site, leading to undesired side products.[9][10] Trialkylsilanes like TIS and TES are excellent carbocation scavengers that are highly effective at quenching the cations generated from Trt, Mmt, and Tmob groups.[6]

Q4: Can I use the same cleavage conditions for Tmob as for a Trityl (Trt) group?

A4: While both are acid-labile, you may need to optimize the conditions. The Tmob group can be removed rapidly with specific cocktails that might differ from standard Trt cleavage conditions.[1] For example, very low TFA concentrations (e.g., 1-2%) are often sufficient for Mmt or Trt removal, whereas Tmob may require slightly stronger conditions or specific scavenger combinations for efficient cleavage.[13][14] Always perform a small-scale test cleavage to find the optimal regime for your specific peptide.[6]

Data Presentation

Comparison of Tmob Cleavage Cocktails
Cleavage Cocktail CompositionTime (hours)TemperatureEfficacy & RemarksReference(s)
30% TFA / DCM with 5% Phenol, 5% Thioanisole, 5% Water1 - 2Room Temp.Effective for rapid removal, but the scavenger mix is complex and odorous.[1][3]
6% TFA / DCM with 0.5% Triethylsilane (TES) or Triisopropylsilane (TIS)1 - 2Room Temp.A milder, effective method that uses a non-odorous silane scavenger. Highly recommended.[1][3]
95% TFA / 2.5% Water / 2.5% TIS2 - 4Room Temp.A standard "global" deprotection cocktail. Effective but may be harsher than necessary for Tmob alone.

Experimental Protocols

Protocol: Cleavage of the Tmob Group from a Cys-Containing Peptide-Resin

This protocol describes a general method using a mild TFA/silane cocktail.

Materials:

  • Tmob-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) or Triethylsilane (TES)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., fritted syringe)

  • Centrifuge and centrifuge tubes

  • Nitrogen or Argon gas source

Methodology:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a fritted reaction vessel. Swell the resin in DCM for 20-30 minutes and then drain the solvent.[15]

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For each 100 mg of resin, prepare 2 mL of the cocktail.

    • Cocktail: 6% TFA and 0.5% TIS in DCM (e.g., for 10 mL total volume, use 0.6 mL TFA, 0.05 mL TIS, and 9.35 mL DCM).

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin. Seal the vessel and agitate gently at room temperature for 1-2 hours.[1][3]

  • Peptide Collection: After the reaction, drain the filtrate containing the cleaved peptide into a clean collection tube.

  • Resin Wash: Wash the resin 2-3 times with a small volume of fresh DCM or the cleavage cocktail to ensure complete recovery of the peptide. Combine all filtrates.

  • Peptide Precipitation: Place the collection tube in an ice bath. Add the combined filtrate dropwise to a larger tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[7][15]

  • Isolation: Pellet the precipitated peptide by centrifugation. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold ether to remove residual scavengers and TFA.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for analysis by reverse-phase HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.

Visualizations

DOT Language Scripts and Diagrams

G Troubleshooting Tmob Cleavage Issues cluster_incomplete Solutions for Incomplete Cleavage cluster_side_products Solutions for Side Products start Start: Analyze Crude Product issue Issue Detected? start->issue incomplete Incomplete Cleavage issue->incomplete Yes side_products Side Products Observed issue->side_products Yes success Success: Proceed to Purification issue->success No inc_tfa Increase TFA Conc. (e.g., 10-30%) incomplete->inc_tfa Try First inc_time Increase Reaction Time (Monitor by HPLC) incomplete->inc_time check_scav Ensure Effective Scavenger (TIS or TES is present) side_products->check_scav use_boc_trp If Trp is present, use Trp(Boc) in synthesis check_scav->use_boc_trp

Caption: Troubleshooting flowchart for common Tmob deprotection issues.

G General Workflow for Tmob Cleavage p0 1. Swell Peptide-Resin in DCM p1 2. Prepare Cleavage Cocktail (e.g., 6% TFA, 0.5% TIS in DCM) p0->p1 p2 3. Add Cocktail to Resin & React (1-2h, RT) p1->p2 p3 4. Filter & Collect Peptide Solution p2->p3 p4 5. Precipitate Peptide in Cold Ether p3->p4 p5 6. Isolate & Wash Peptide Pellet p4->p5 p6 7. Dry Final Product p5->p6 p7 8. Analyze by HPLC/MS p6->p7

Caption: Standard experimental workflow for Tmob group cleavage.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of the Tmob Side-Chain Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to the incomplete removal of the 2,4,6-trimethoxybenzyl (Tmob) protecting group from cysteine residues during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Tmob deprotection?

A1: Incomplete deprotection of the Tmob group is most often due to a suboptimal cleavage cocktail, insufficient reaction time, or the degradation of reagents. The Tmob group is acid-labile and requires a strong acid, typically trifluoroacetic acid (TFA), for efficient removal. The liberated Tmob cation is highly reactive and must be effectively "trapped" by scavenger reagents to prevent side reactions and drive the deprotection to completion.

Q2: My HPLC analysis shows a significant peak corresponding to the Tmob-protected peptide. What should I do?

A2: The presence of a significant amount of Tmob-protected peptide post-cleavage indicates an incomplete reaction. The recommended course of action is to optimize your deprotection protocol. This may involve adjusting the composition of your cleavage cocktail, extending the reaction time, or ensuring the freshness of your reagents. It is advisable to perform a small-scale trial cleavage to test new conditions before applying them to your entire batch.

Q3: What are the characteristic signs of incomplete Tmob deprotection in mass spectrometry analysis?

A3: In mass spectrometry, incomplete deprotection is identified by the presence of a species with a mass corresponding to the target peptide plus the mass of the Tmob group. The Tmob group has a molecular weight of approximately 181.21 Da. Therefore, you will observe a peak at [M+H]+ of the desired peptide and another significant peak at [M+H+181.21]+.

Q4: Can incomplete Tmob deprotection lead to side reactions?

A4: Yes. The primary side reaction associated with Tmob deprotection is the alkylation of nucleophilic amino acid residues, most notably tryptophan, by the reactive Tmob cation that is liberated during acidolysis.[1] Effective scavenging is crucial to prevent this modification. If left unquenched, the Tmob cation can reattach to the deprotected cysteine thiol or other susceptible residues.

Q5: Are there alternative deprotection cocktails I can use?

A5: While a variety of cocktails can be used, a highly effective and commonly recommended combination for Tmob deprotection includes a trialkylsilane scavenger. Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices for irreversibly quenching the Tmob cation. A standard and robust cocktail is a mixture of TFA, TIS, and water. For peptides containing other sensitive residues, more complex cocktails containing additional scavengers may be necessary.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete Tmob deprotection.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Protocol Optimization cluster_3 Resolution start Incomplete Tmob Deprotection Detected (HPLC/MS Data) reagents Check Reagent Quality (Fresh TFA, Scavengers) start->reagents Degraded reagents? conditions Verify Reaction Conditions (Time, Temperature) start->conditions Suboptimal conditions? cocktail Optimize Cleavage Cocktail (Increase Scavenger Concentration) reagents->cocktail time Extend Deprotection Time (e.g., to 4-6 hours) conditions->time reanalyze Re-analyze by HPLC/MS cocktail->reanalyze time->reanalyze repeat_cleavage Repeat Cleavage with Fresh Cocktail repeat_cleavage->reanalyze complete Deprotection Complete reanalyze->complete Successful incomplete Deprotection Still Incomplete reanalyze->incomplete Unsuccessful incomplete->repeat_cleavage

Troubleshooting workflow for incomplete Tmob deprotection.

Data Presentation: Comparison of Common Cleavage Cocktails

The selection of an appropriate cleavage cocktail is critical for successful Tmob deprotection. Below is a summary of commonly used cocktails and their recommended applications.

Cocktail NameComposition (v/v/v)Primary Use & Remarks
Standard TIS Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OA general-purpose, effective, and non-odorous cocktail. TIS is an excellent scavenger for the Tmob cation.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended for peptides with multiple sensitive residues like Cys, Met, and Trp. The combination of scavengers provides broad protection.
Low Odor Cocktail (Reagent B) 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn alternative "odorless" cocktail that is effective for scavenging Tmob cations.

Experimental Protocols

Protocol 1: Standard Tmob Deprotection and Cleavage from Resin

This protocol describes a general procedure for the cleavage of a peptide from the resin with simultaneous deprotection of the Cys(Tmob) residue.

Materials:

  • Peptide-resin with Tmob-protected cysteine

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into the reaction vessel.

  • Washing: Wash the resin with DCM (3 x 5 mL) to remove residual solvents from synthesis.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh by combining TFA, TIS, and water in a 95:2.5:2.5 volumetric ratio. For 100 mg of resin, approximately 2 mL of the cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Ensure the resin is fully submerged.

  • Incubation: Seal the vessel and agitate at room temperature for 2-4 hours. For sterically hindered sequences, the time may be extended to 6 hours.

  • Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet twice more with cold diethyl ether to remove scavengers and organic byproducts.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HPLC Analysis of Deprotection Efficiency

This protocol provides a general method for analyzing the crude peptide by reverse-phase HPLC to assess the completeness of the Tmob deprotection.

Materials:

  • Crude peptide pellet

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • HPLC system with a C18 column (e.g., 5 µm particle size, 4.6 x 150 mm)

  • UV detector set to 220 nm

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Solvent A or a mixture of Solvent A and B.

  • Injection: Inject the sample onto the C18 column.

  • Elution Gradient: Elute the peptides using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 30 minutes.

  • Analysis:

    • The deprotected peptide will elute at a specific retention time.

    • The Tmob-protected peptide is more hydrophobic and will elute later than the fully deprotected peptide.

    • Integrate the peak areas of both species to quantify the percentage of incomplete deprotection.

Protocol 3: Mass Spectrometry Analysis

This protocol outlines the use of mass spectrometry to confirm the identity of the deprotected peptide and detect any remaining Tmob-protected species.

Materials:

  • Crude peptide sample from HPLC analysis or a separate dissolution.

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF).

Procedure:

  • Sample Infusion/Spotting: Introduce the dissolved peptide sample into the mass spectrometer via direct infusion (for ESI) or by spotting onto a target plate with an appropriate matrix (for MALDI).

  • Mass Acquisition: Acquire the mass spectrum in the expected mass range for your peptide.

  • Data Analysis:

    • Identify the peak corresponding to the calculated mass of your fully deprotected peptide ([M+H]+).

    • Search for a peak corresponding to the mass of the deprotected peptide plus the mass of the Tmob group (~181.21 Da). The presence and relative intensity of this peak will confirm and quantify the extent of incomplete deprotection.

    • Investigate other unexpected peaks for potential side products, such as the alkylation of tryptophan (+181.21 Da on the Trp residue).

References

Racemization of glutamine during Fmoc-Gln(Tmob)-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the issue of glutamine racemization during solid-phase peptide synthesis (SPPS) when using Fmoc-Gln(Tmob)-OH.

Troubleshooting Guide: Racemization of Glutamine

Problem: Significant racemization of the glutamine residue is detected during the coupling of this compound.

This guide will walk you through a systematic approach to identify the potential causes and implement corrective actions to minimize the formation of the D-glutamine epimer.

Logical Troubleshooting Workflow

troubleshooting_workflow cluster_reagents Step 1 Details cluster_coupling Step 2 Details cluster_base Step 3 Details cluster_monitoring Step 4 Details start High Level of Gln Racemization Detected check_reagents Step 1: Verify Reagent Quality and Stoichiometry start->check_reagents check_coupling Step 2: Evaluate Coupling Method and Conditions check_reagents->check_coupling Reagents OK reagent_quality Ensure high purity of this compound and coupling reagents. check_base Step 3: Assess Base and Activation Time check_coupling->check_base Conditions Optimized coupling_reagent Consider switching to a lower-racemization coupling reagent (e.g., HATU, COMU). check_monitoring Step 4: Review Monitoring and Synthesis Parameters check_base->check_monitoring Base/Time Optimized base_type Use a sterically hindered base (e.g., DIPEA, 2,4,6-collidine). implement_solutions Implement Optimized Protocol check_monitoring->implement_solutions Parameters Reviewed temperature Lower the coupling temperature (e.g., to 0°C). reagent_equivalents Use appropriate equivalents of amino acid, coupling reagent, and additive (typically 1-3 eq.). additive Always use a racemization-suppressing additive (e.g., HOAt, Oxyma). preactivation Minimize pre-activation time before adding to the resin. double_coupling If coupling is slow, consider a second coupling instead of extending the time of the first.

Caption: Troubleshooting workflow for glutamine racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during this compound coupling?

A1: Racemization is the conversion of a chiral amino acid from its desired L-enantiomer to the undesired D-enantiomer.[1] During peptide synthesis, this can occur during the activation of the carboxylic acid of the Fmoc-amino acid. The presence of the D-glutamine epimer in the final peptide can lead to a heterogeneous product with potentially altered biological activity, making it a critical impurity to control.

Q2: What is the primary mechanism of glutamine racemization during coupling?

A2: The primary mechanism of racemization for most amino acids during peptide synthesis is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The activated carboxyl group of the this compound can cyclize to form this planar intermediate. The proton at the chiral alpha-carbon of the oxazolone is acidic and can be easily removed by a base, leading to a loss of stereochemistry. Subsequent reaction with the free amine of the peptide chain can then produce both the L- and D-glutamine-containing peptides. A secondary mechanism involves the direct abstraction of the alpha-proton by a base.[2]

Q3: How does the Tmob protecting group on the glutamine side chain influence racemization?

A3: The 2,4,6-trimethoxybenzyl (Tmob) group is an acid-labile protecting group for the side-chain amide of glutamine.[3][4] Its primary role is to prevent side reactions such as pyroglutamate formation and dehydration to a nitrile.[5][6] While the electronic properties of the side-chain protecting group can influence the acidity of the alpha-proton, the primary drivers of racemization are the coupling conditions. In a study on cysteine, the Tmob protecting group was found to reduce racemization compared to the trityl (Trt) group.[7]

Q4: Which coupling reagents are recommended to minimize racemization of this compound?

A4: The choice of coupling reagent is critical in controlling racemization. Modern uronium/aminium-based reagents are generally preferred over carbodiimides (like DIC) used alone. It is highly recommended to use a racemization-suppressing additive.[8]

  • High-Efficiency, Low-Racemization Reagents: HATU and COMU are known for their high coupling efficiency and superior suppression of racemization.[9][10]

  • Carbodiimide-Based Reagents: If using a carbodiimide like DIC, it is essential to use it in combination with an additive such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (Oxyma).[1][8]

Q5: What is the role of the base in glutamine racemization, and which bases are preferred?

A5: The base used during the coupling reaction plays a significant role in racemization.[8] Stronger, less sterically hindered bases can increase the rate of alpha-proton abstraction and subsequent racemization.

  • Recommended Bases: Sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are recommended to minimize racemization.[10]

  • Avoid: Stronger, less hindered bases should be used with caution.

Q6: How can I detect and quantify the level of glutamine racemization in my synthetic peptide?

A6: The most common method for quantifying racemization is through chiral amino acid analysis. This typically involves:

  • Acid Hydrolysis: The peptide is hydrolyzed to its constituent amino acids using 6M HCl.

  • Derivatization: The amino acids are then derivatized with a chiral reagent (e.g., Marfey's reagent).

  • Chromatographic Separation: The resulting diastereomers are separated and quantified using reverse-phase HPLC. Alternatively, chiral HPLC or GC can be used to separate the underivatized amino acid enantiomers.[11]

Quantitative Data on Coupling Reagent Performance

Coupling Reagent/Method% D-Isomer (Epimerization) for Histidine[9]% D-Isomer (Epimerization) for Cysteine[7]Key Observations
HBTU 1.5 - 5.0%-Exhibits a moderate level of racemization.
HATU 0.5 - 2.0%-Consistently shows lower racemization than HBTU.[9]
HCTU/DIEA -10.9% (at 50°C)Can lead to significant racemization, especially at elevated temperatures.
COMU < 1.0%-A highly efficient reagent with very low racemization.[9][10]
DIC/HOBt 0.5 - 2.5%-A reliable and cost-effective option for minimizing racemization.[9]
Fmoc-Cys(Tmob)-OH with HCTU/DIEA -0.8% (at 50°C)The Tmob group shows a significant reduction in racemization compared to Trt.[7]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound to Minimize Racemization

This protocol is designed for the manual coupling of this compound where minimizing racemization is a primary concern.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. After Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve this compound and HATU in DMF.

  • Coupling Reaction: Add the this compound/HATU solution to the resin. Immediately add the DIPEA to the reaction mixture.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Protocol 2: Analysis of Glutamine Racemization by Chiral Amino Acid Analysis

This protocol describes the general procedure for determining the percentage of D-glutamine in a synthetic peptide.

Materials:

  • Synthetic peptide

  • 6 M Hydrochloric acid (HCl)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • L-Gln and D-Gln standards

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen or by lyophilization.

    • Reconstitute the hydrolysate in a known volume of water.

  • Derivatization with Marfey's Reagent:

    • To an aliquot of the hydrolysate, add a solution of Marfey's reagent in acetone and a sodium bicarbonate buffer (pH ~9).

    • Incubate the reaction at 40°C for 1 hour.

    • Quench the reaction by adding 2 M HCl.

    • Prepare standards of L-Gln and D-Gln in the same manner.

  • HPLC Analysis:

    • Analyze the derivatized samples by reverse-phase HPLC.

    • Use a C18 column and a gradient elution with water/acetonitrile containing 0.1% TFA.

    • Monitor the elution profile at 340 nm.

    • The L- and D-glutamine derivatives will have different retention times, allowing for their separation and quantification.

  • Quantification:

    • Calculate the percentage of D-glutamine by comparing the peak area of the D-Gln derivative to the total peak area of both the L- and D-Gln derivatives.

Visualization of Key Processes

racemization_mechanism Fmoc_Gln Fmoc-L-Gln(Tmob)-OH Activated_Ester Activated Ester Fmoc_Gln->Activated_Ester + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Cyclization (Base-catalyzed) Enolate Enolate Intermediate (via direct Hα abstraction) Activated_Ester->Enolate + Strong Base (Direct Abstraction) L_Peptide L-Gln Peptide Activated_Ester->L_Peptide + Peptide Amine (Desired Pathway) Oxazolone->L_Peptide + Peptide Amine D_Peptide D-Gln Peptide (Racemized Product) Oxazolone->D_Peptide + Peptide Amine Enolate->L_Peptide Reprotonation & + Peptide Amine Enolate->D_Peptide Reprotonation & + Peptide Amine Peptide_Amine H2N-Peptide-Resin

Caption: Mechanisms of glutamine racemization during coupling.

References

Technical Support Center: Strategies for Difficult Fmoc-Gln(Tmob)-OH Insertions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and best practices for the successful incorporation of Fmoc-Gln(Tmob)-OH, particularly in challenging peptide sequences where standard coupling protocols may be insufficient.

Troubleshooting Guide

Q1: My Kaiser test is positive (blue/purple beads) after a standard coupling reaction with this compound. What is the primary cause and what should I do next?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[1][2] The most likely causes are steric hindrance from the bulky 2,4,6-trimethoxybenzyl (Tmob) protecting group and the growing peptide chain, or aggregation of the peptide on the solid support.[2][3]

Your immediate next step should be to perform a second coupling, also known as a double coupling, to drive the reaction to completion.[3][4]

Q2: I performed a double couple, but my Kaiser test is still slightly positive. What other factors could be at play?

If a double coupling fails to yield a negative Kaiser test, consider the following factors:

  • Reagent Quality: Ensure that your this compound, coupling reagents, and solvents are of high purity and not degraded.[5]

  • Incomplete Fmoc Deprotection: The Fmoc group from the previously coupled amino acid may not be completely removed, leaving no available amine for the incoming residue. Confirm complete deprotection after the piperidine step.[3][5]

  • Suboptimal Activation: The activation of this compound may be inefficient. Ensure proper pre-activation times if your protocol calls for it, and use high-quality reagents.[3]

  • Severe Peptide Aggregation: In long or hydrophobic sequences, the peptide chain can form secondary structures that make the N-terminal amine inaccessible.[2]

Q3: How can I address severe peptide aggregation?

To mitigate peptide aggregation, you can employ several strategies:

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt, such as 0.5 M LiCl in DMF, before coupling to disrupt secondary structures.[5]

  • Alternative Solvents: Use N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO as the reaction solvent to improve the solvation of the peptide chain.[5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a side-chain protecting group necessary for glutamine?

This compound is a derivative of the amino acid glutamine used in solid-phase peptide synthesis (SPPS). The Fmoc group on the alpha-amine is a temporary protecting group removed at each cycle, while the Tmob group protects the side-chain amide. This side-chain protection is crucial to prevent two main side reactions: the dehydration of the amide to a nitrile during activation and the cyclization of an N-terminal glutamine to form pyroglutamate.[1][6]

Q2: What are the advantages of the Tmob protecting group compared to the more common Trt group?

While both Tmob (2,4,6-trimethoxybenzyl) and Trt (trityl) are bulky, acid-labile protecting groups that effectively prevent side reactions, the Tmob group is reported to have a faster cleavage rate.[1] This can be advantageous in ensuring complete deprotection during the final cleavage from the resin. The chemistry of the Tmob group is comparable to that of the Trt group.[7][8]

Q3: When should I proactively decide to use a double coupling strategy for this compound?

A proactive double coupling strategy is advisable in the following situations:

  • Known "Difficult" Sequences: If you are synthesizing a peptide sequence known to be prone to aggregation.

  • Coupling after Proline: The secondary amine of proline can sometimes lead to slower coupling reactions for the subsequent amino acid.[8]

  • Bulky Adjacent Residues: When coupling this compound to another sterically hindered amino acid.[8]

Q4: Are there alternatives to double coupling for improving the incorporation of this compound?

Yes, before resorting to a double couple, or in conjunction with it, you can optimize your single coupling protocol by:

  • Extending the Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[2][3]

  • Increasing the Reaction Temperature: Cautiously increasing the temperature to 30-50°C can improve reaction kinetics, but be mindful of the potential for racemization.[5]

  • Switching to a More Potent Coupling Reagent: For difficult couplings, using more powerful uronium/aminium or phosphonium salt-based reagents is highly recommended.[5][9]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentClassActivating AgentKey Advantages
HATU Uronium/AminiumHOAtHigh reactivity, fast kinetics, and suppression of racemization.[2][9]
HCTU Uronium/AminiumHOBtHigh efficiency, often used as a cost-effective alternative to HATU.
PyBOP PhosphoniumHOBtExcellent for sterically hindered couplings, avoids guanidinylation side reactions.[9]
DIC/Oxyma CarbodiimideOxyma PureOxyma can be more effective than HOBt in enhancing reactivity.[1]

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF. Add DIPEA (6 eq.). Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.

  • Washing: If the Kaiser test is negative, wash the resin thoroughly with DMF (5-7 times) to prepare for the next cycle.

Protocol 2: Double Coupling Protocol for this compound
  • First Coupling: Follow steps 1-7 of the "Standard Coupling of this compound" protocol.

  • Monitoring: If the Kaiser test after the first coupling is positive (blue or purple beads), proceed to the second coupling.[4]

  • Washing: Drain the reaction vessel and wash the resin with DMF (3-5 times) to remove unreacted reagents from the first coupling.

  • Second Activation Mixture Preparation: In a separate vessel, prepare a fresh solution of activated this compound as described in step 4 of the standard protocol.

  • Second Coupling Reaction: Add the fresh activated amino acid solution to the resin.

  • Agitation: Agitate the reaction mixture for another 1-2 hours at room temperature.

  • Final Monitoring: Perform a final Kaiser test. A negative result (yellow or colorless beads) indicates a complete reaction.

  • Final Wash: Once the Kaiser test is negative, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and prepare for the next cycle.[2]

Mandatory Visualization

Troubleshoot_Workflow start Positive Kaiser Test after This compound Coupling double_couple Perform Double Coupling start->double_couple kaiser_test_2 Perform Kaiser Test double_couple->kaiser_test_2 check_reagents Check Reagent Quality & Fmoc Deprotection kaiser_test_2->check_reagents Positive proceed Proceed to Next Cycle kaiser_test_2->proceed Negative aggregation_strategies Implement Aggregation Disruption Strategies (e.g., Chaotropic Salts, NMP) check_reagents->aggregation_strategies aggregation_strategies->double_couple Retry Coupling

Caption: Troubleshooting workflow for a positive Kaiser test result.

Double_Coupling_Workflow start Start: Deprotected Peptide-Resin first_coupling 1. Perform First Coupling (this compound + Activator) start->first_coupling kaiser_test_1 2. Kaiser Test first_coupling->kaiser_test_1 wash_1 3. Wash Resin with DMF kaiser_test_1->wash_1 Positive final_wash 6. Final Wash & Proceed kaiser_test_1->final_wash Negative second_coupling 4. Perform Second Coupling (Fresh Reagents) wash_1->second_coupling kaiser_test_2 5. Final Kaiser Test second_coupling->kaiser_test_2 kaiser_test_2->final_wash Negative end End: Coupling Complete final_wash->end

Caption: Experimental workflow for the double coupling of this compound.

References

Technical Support Center: The Role of Tmob Group in Mitigating Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the 2,4,6-trimethoxybenzyl (Tmob) group as a backbone protection strategy to overcome peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Tmob group in peptide synthesis?

A1: The Tmob group, specifically when used as a backbone protecting group on an amino acid residue like glycine (forming Fmoc-Gly(Tmob)-OH), serves to disrupt the formation of secondary structures, such as β-sheets, during peptide elongation. This minimizes intermolecular hydrogen bonding between peptide chains, which is the primary cause of on-resin aggregation. By preventing aggregation, the Tmob group enhances the efficiency of both the deprotection and coupling steps, leading to higher purity and yield of the final peptide.[1]

Q2: How does the Tmob group compare to other backbone protecting groups like Hmb and Dmb?

A2: The Tmob group is analogous to the more commonly used 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups.[2][3] All three are effective in preventing peptide aggregation by sterically shielding the backbone amide. While direct quantitative comparisons are not extensively documented in readily available literature, the successful synthesis of a challenging 64-residue transmembrane peptide using a (Tmob)Gly derivative highlights its high efficacy.[1] The choice between these protecting groups may depend on the specific peptide sequence and the desired lability during cleavage.

Q3: When should I consider using a Tmob-protected amino acid in my synthesis?

A3: The use of a Tmob-protected amino acid, such as Fmoc-Gly(Tmob)-OH, is recommended for the synthesis of "difficult sequences" that are prone to aggregation. This includes:

  • Peptides with a high content of hydrophobic residues.

  • Long peptide sequences (typically over 20 amino acids).

  • Sequences known to form stable secondary structures.

  • Transmembrane peptides.[1] Optimal results are often achieved when a backbone-protected residue is incorporated every 5-6 amino acids within the problematic sequence.[1]

Q4: Is the Tmob group completely removed during standard TFA cleavage?

A4: Yes, the Tmob group is designed to be labile under standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-SPPS.[4] However, as with other benzyl-based protecting groups, incomplete cleavage can occur, especially in sterically hindered environments. It is crucial to use an optimized cleavage cocktail and sufficient reaction time to ensure complete removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Slow or Incomplete Coupling to the Tmob-protected Residue Steric hindrance from the bulky Tmob group can slow down the acylation reaction.* Use a more potent coupling reagent: Reagents like HATU or HCTU in combination with a base such as DIPEA are generally effective.[5] * Increase coupling time: Extend the reaction time to 2-4 hours or perform a double coupling. * Use pre-formed amino acid fluorides: This can enhance the reactivity of the incoming amino acid.[1] * Microwave-assisted synthesis: The application of microwave energy can help overcome the energy barrier for coupling to the sterically hindered secondary amine.[6]
Incomplete Removal of the Tmob Group During Cleavage Insufficient acid exposure or inadequate scavengers in the cleavage cocktail.* Optimize cleavage cocktail: Use a standard cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) or Reagent K for complex peptides.[4] * Extend cleavage time: Increase the cleavage time to 2-4 hours to ensure complete deprotection. * Ensure proper resin swelling: The resin must be adequately swollen for the cleavage cocktail to access all peptide chains.
Peptide Aggregation Still Occurs Despite Using a Tmob Group The placement of the Tmob-protected residue is not optimal, or the peptide sequence is exceptionally prone to aggregation.* Strategic placement: Incorporate the Tmob-protected residue at the center of a hydrophobic cluster or every 5-6 residues in a long, aggregation-prone sequence.[1] * Combine with other strategies: Use a low-loading resin to increase the distance between peptide chains. Switch from DMF to NMP as the synthesis solvent, as NMP can be better at solvating aggregating sequences.[6]
Side Reactions Observed in the Final Product The cleaved Tmob cation can potentially alkylate nucleophilic side chains like Tryptophan or Tyrosine.* Use appropriate scavengers: The inclusion of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to quench the reactive Tmob cations.[4]

Data Presentation

While specific quantitative data directly comparing Tmob with Hmb and Dmb is limited in the available literature, the following table summarizes the qualitative comparison based on their known properties and applications.

Backbone Protecting Group Structure Key Features Reported Efficacy
Tmob (2,4,6-trimethoxybenzyl) 2,4,6-trimethoxybenzyl group attached to the backbone nitrogen.Highly effective at disrupting β-sheet formation due to its steric bulk. Cleaved by TFA.Successfully used in the synthesis of a 64-residue transmembrane peptide.[1]
Dmb (2,4-dimethoxybenzyl) 2,4-dimethoxybenzyl group attached to the backbone nitrogen.Similar mechanism to Tmob. Well-documented for preventing aggregation and aspartimide formation.[2][3]Widely used and proven to be effective for a variety of "difficult sequences".[2]
Hmb (2-hydroxy-4-methoxybenzyl) 2-hydroxy-4-methoxybenzyl group attached to the backbone nitrogen.The hydroxyl group can participate in the coupling reaction (O-acyl isopeptide intermediate), which can be advantageous in some cases.[2]Effective in preventing aggregation, but the free hydroxyl group may require protection in certain synthetic schemes.[2]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Gly(Tmob)-OH into a Peptide Sequence

This protocol provides a general guideline for the manual coupling of a Tmob-protected glycine residue.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Gly(Tmob)-OH

  • Coupling reagent (e.g., HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Activation of Fmoc-Gly(Tmob)-OH:

    • In a separate vessel, dissolve Fmoc-Gly(Tmob)-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-Gly(Tmob)-OH solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. The coupling to the secondary amine of the Tmob-protected residue is typically slower than to a primary amine.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring the Coupling:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates the absence of primary amines and a successful coupling. Note that the Kaiser test will not detect the secondary amine of the Tmob-protected glycine. Subsequent coupling steps will confirm the success of this step.

Protocol 2: Cleavage and Deprotection of a Peptide Containing a Tmob Group

This protocol describes the final cleavage of the peptide from the resin and the removal of the Tmob and other side-chain protecting groups.

Materials:

  • Dried peptidyl-resin containing the Tmob-protected residue.

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v).

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Slowly add the filtrate to a 10-fold volume of cold (-20°C) diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Mandatory Visualizations

Peptide_Aggregation_and_Tmob_Intervention cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Tmob Backbone Protection P1 Growing Peptide Chains (Linear Conformation) P2 Inter-chain H-Bonding P1->P2 P3 β-Sheet Formation (Aggregation) P2->P3 P4 Incomplete Coupling & Deprotection P3->P4 T1 Peptide with Fmoc-Gly(Tmob)-OH T2 Steric Hindrance from Tmob Group T1->T2 T3 Disruption of H-Bonding T2->T3 T4 Soluble, Accessible Peptide Chains T3->T4 T5 Efficient Coupling & Deprotection T4->T5 Tmob_Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Coupling Was coupling to Tmob-residue a potential issue? Start->Check_Coupling Check_Cleavage Was Tmob removal a potential issue? Check_Coupling->Check_Cleavage No Solution_Coupling Optimize Coupling: - Use HATU/HCTU - Increase time/Double couple - Use microwave Check_Coupling->Solution_Coupling Yes Check_Aggregation Is aggregation still suspected? Check_Cleavage->Check_Aggregation No Solution_Cleavage Optimize Cleavage: - Extend cleavage time (2-4h) - Ensure sufficient scavengers (TIS) Check_Cleavage->Solution_Cleavage Yes Solution_Aggregation Re-evaluate Strategy: - Check Tmob placement (every 5-6 residues) - Use low-loading resin - Switch to NMP solvent Check_Aggregation->Solution_Aggregation Yes End Successful Synthesis Check_Aggregation->End No Solution_Coupling->Check_Cleavage Solution_Cleavage->Check_Aggregation Solution_Aggregation->End

References

Troubleshooting deletion sequences after a Gln(Tmob) residue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges during solid-phase peptide synthesis (SPPS), with a specific focus on troubleshooting deletion sequences that occur after the incorporation of a Glutamine residue protected with a 2,4,6-trimethoxybenzyl (Tmob) group.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a problem in peptide synthesis?

A1: Deletion sequences are impurities in a synthetic peptide product where one or more amino acid residues are missing from the target sequence. These impurities can be challenging to separate from the desired full-length peptide due to their similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.

Q2: We are observing a significant deletion sequence immediately following a Gln(Tmob) residue in our peptide. What are the likely causes?

A2: The primary cause of deletion sequences after a Gln(Tmob) residue is incomplete coupling of the subsequent amino acid. This is often attributed to two main factors:

  • Steric Hindrance: The Tmob (2,4,6-trimethoxybenzyl) group is exceptionally bulky. Its size can physically obstruct the N-terminal amine of the Gln(Tmob) residue, making it difficult for the incoming activated amino acid to access the reactive site and form a peptide bond.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) or aggregate on the solid support. This aggregation can render the N-terminus of the growing peptide chain inaccessible, leading to failed coupling reactions. Peptides containing amino acids like Gln, which can form intra-chain hydrogen bonds, are often more susceptible to aggregation.

Q3: Is the Tmob protecting group itself causing other side reactions?

A3: While the Tmob group is effective at preventing common glutamine side reactions like pyroglutamate formation and dehydration to a nitrile, its cleavage can lead to a specific side reaction. During the final trifluoroacetic acid (TFA) cleavage step, the released Tmob cation can cause alkylation of sensitive residues, particularly Tryptophan (Trp). It is crucial to use an effective scavenger cocktail during cleavage to minimize this modification.

Troubleshooting Guide for Deletion Sequences After Gln(Tmob)

If you have identified a deletion sequence after a Gln(Tmob) residue using analytical techniques such as HPLC and Mass Spectrometry (MS), follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and Strategy Selection

The first step is to assess the severity of the problem and select an appropriate mitigation strategy. It is often best to start with simpler, less resource-intensive modifications to your protocol before moving to more complex solutions.

G start Deletion Sequence Detected After Gln(Tmob) strategy1 Strategy 1: Optimize Coupling Conditions start->strategy1 Start Here (Least Disruptive) strategy2 Strategy 2: Change Coupling Reagent strategy1->strategy2 If deletion persists strategy3 Strategy 3: Advanced Techniques strategy2->strategy3 For highly problematic sequences

Caption: Troubleshooting workflow for Gln(Tmob) deletion sequences.

Strategy 1: Optimize Coupling Conditions

A. Double Coupling:

This is often the most effective initial strategy. Performing the coupling reaction for the amino acid immediately following Gln(Tmob) twice can help drive the reaction to completion.

  • Rationale: A fresh solution of activated amino acid and coupling reagents in the second coupling step can overcome the slow reaction kinetics caused by steric hindrance.

  • Protocol: See "Experimental Protocols" section for a detailed double coupling protocol.

B. Increase Reaction Time:

If double coupling is not desirable, simply extending the single coupling time for the problematic residue can improve yields.

  • Recommendation: Increase the standard coupling time from 1-2 hours to 4 hours or even overnight. Monitor for potential side reactions with longer reaction times.

Strategy 2: Change Coupling Reagent

If optimizing the coupling conditions is insufficient, switching to a more powerful coupling reagent is the next logical step. For sterically hindered couplings, uronium/aminium or phosphonium salt-based reagents are generally more effective than carbodiimides like DIC.

  • Rationale: Reagents like HATU, HBTU, and PyBOP form more reactive activated esters, which can overcome the steric barrier presented by the Tmob group more effectively. HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt ester.[1]

Coupling ReagentClassRelative Efficiency for Hindered CouplingsKey Considerations
DIC/HOBt CarbodiimideStandardMay be insufficient for Gln(Tmob). Can cause dehydration of Gln side chain if unprotected.
HBTU Aminium SaltHighGood balance of reactivity and stability.
HATU Aminium SaltVery HighGenerally faster and more efficient than HBTU for difficult sequences.[1]
PyBOP Phosphonium SaltHighAvoids potential guanidinylation side reactions associated with uronium salts.
COMU Aminium SaltVery HighSafer alternative to HOBt/HOAt-based reagents with comparable or better efficiency to HATU.
Strategy 3: Advanced Techniques

For exceptionally difficult sequences where the above strategies fail, more advanced methods may be necessary.

A. Solvent Choice:

Peptide aggregation can be highly dependent on the solvent system.

  • Recommendation: Switch from the standard N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling properties. In some cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.

B. Capping:

To prevent the accumulation of deletion sequences, any unreacted N-terminal amines can be permanently blocked or "capped."

  • Rationale: Capping with a reagent like acetic anhydride ensures that chains that failed to couple in one cycle will not react in subsequent cycles, simplifying the final purification.

  • Protocol: See "Experimental Protocols" section for a detailed capping protocol.

Experimental Protocols

Protocol 1: Double Coupling for the Amino Acid Following Gln(Tmob)

This protocol assumes a standard manual Fmoc solid-phase peptide synthesis workflow.

  • First Coupling:

    • Following the successful coupling of Fmoc-Gln(Tmob)-OH and subsequent Fmoc deprotection, wash the resin thoroughly with DMF (3 x 1 min).

    • In a separate vessel, pre-activate the next Fmoc-amino acid (4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Drain the reaction vessel.

  • Wash Step:

    • Wash the resin thoroughly with DMF (3 x 1 min) to remove byproducts and unreacted reagents from the first coupling.

  • Second Coupling:

    • Prepare a fresh solution of the same activated Fmoc-amino acid as used in the first coupling (4 equivalents).

    • Add this fresh solution to the resin.

    • Agitate the reaction mixture for another 1-2 hours.

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) suggests that free amines are still present and the coupling remains incomplete.

Caption: Workflow for the double coupling protocol.

Protocol 2: Acetic Anhydride Capping

This procedure should be performed after the coupling step (and after a second coupling if performed) if a positive Kaiser test indicates incomplete reaction.

  • Preparation of Capping Solution:

    • Prepare a capping mixture of acetic anhydride, a base (like pyridine or DIPEA), and DMF. A common composition is acetic anhydride/DIPEA/DMF (1:2:7 v/v/v).

  • Capping Procedure:

    • Following the coupling reaction and subsequent washes with DMF, add the capping solution to the reaction vessel, ensuring the resin is fully submerged.

    • Agitate the mixture for 20-30 minutes at room temperature.

    • Drain the capping solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any residual capping reagents.

    • Proceed with the N-terminal Fmoc deprotection for the next cycle of the synthesis.

G start Incomplete Coupling (Positive Kaiser Test) add_capping Add Capping Solution (e.g., Ac₂O/DIPEA/DMF) start->add_capping agitate Agitate for 20-30 min add_capping->agitate drain_wash Drain and Wash Resin agitate->drain_wash next_cycle Proceed to Next Fmoc Deprotection drain_wash->next_cycle

Caption: Workflow for the acetic anhydride capping procedure.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-Gln(Tmob)-OH vs. Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid derivatives is critical for the successful synthesis of high-purity peptides. For the incorporation of glutamine (Gln), its reactive side-chain amide necessitates protection to circumvent undesirable side reactions. While Fmoc-Gln(Trt)-OH has long been the gold standard, the alternative Fmoc-Gln(Tmob)-OH presents distinct characteristics that may be advantageous in specific synthetic contexts. This guide provides an objective comparison of these two derivatives, supported by available data, to empower researchers in making informed decisions for their peptide synthesis strategies.

The primary challenges associated with unprotected glutamine in SPPS are its poor solubility in common organic solvents, the dehydration of the side-chain amide to a nitrile, and the cyclization of N-terminal glutamine to pyroglutamate.[1][2][3][4] Both the Trityl (Trt) and 2,4,6-Trimethoxybenzyl (Tmob) protecting groups are designed to mitigate these issues, yet they exhibit different behaviors, particularly concerning their lability to acid.

Core Properties and Performance Comparison

The Trt group, a bulky protecting group, provides excellent steric hindrance, effectively preventing side reactions and enhancing solubility.[1][2][3][4][5][6][7][8] The Tmob group, also an acid-labile protecting group, is known for its significantly faster cleavage kinetics compared to other benzyl-type protecting groups like Mbh, and is considerably more acid-labile than the Trt group.[1][5][9][10]

While direct, side-by-side quantitative comparisons under identical experimental conditions are not extensively documented in the literature, the following table summarizes the typical performance characteristics based on available information.[1][5]

ParameterThis compoundFmoc-Gln(Trt)-OHKey Considerations
Solubility in DMF/NMP GoodExcellent[1][2][6]Trt-protection is widely recognized for significantly improving the solubility of Fmoc-Gln-OH.[2]
Prevention of Nitrile Formation HighHigh[3][4]Both bulky protecting groups effectively shield the side-chain amide from dehydration during activation.
Prevention of Pyroglutamate Formation HighHigh[1][3][4][7]Protection of the side-chain amide is crucial in minimizing this side reaction at the N-terminus.
Acid Lability HighModerateTmob is cleaved much more rapidly than Trt under acidic conditions.[9][10]
Cleavage Time Rapid (typically < 1 hour)[5][9]Standard (typically 1-3 hours)[5][6]Faster cleavage of Tmob can reduce overall synthesis time.
Risk of Premature Deprotection HigherLowerThe high acid lability of Tmob may pose a risk during prolonged syntheses or with very acid-sensitive linkers.
Side-product Formation (from protecting group) Formation of the stable 2,4,6-trimethoxybenzyl cation, which requires efficient scavenging.Formation of the trityl cation, which is effectively scavenged by standard scavengers like TIS.Efficient scavenging is critical for both to prevent re-attachment or modification of susceptible residues (e.g., Trp, Met, Cys).

Chemical Structures and Deprotection Pathways

The distinct chemical structures of the Tmob and Trt protecting groups underpin their differing properties in peptide synthesis.

Chemical Structures of Protected Glutamine Derivatives cluster_tmob This compound cluster_trt Fmoc-Gln(Trt)-OH Tmob_structure Tmob_structure Trt_structure Trt_structure

Caption: Chemical structures of this compound and Fmoc-Gln(Trt)-OH.

The acid-catalyzed deprotection of these groups proceeds through the formation of stable carbocations. The greater stability of the 2,4,6-trimethoxybenzyl cation contributes to the faster cleavage of the Tmob group.

Acid-Catalyzed Deprotection Pathways cluster_tmob_deprotection Tmob Deprotection cluster_trt_deprotection Trt Deprotection Gln(Tmob)-Peptide Gln(Tmob)-Peptide Protonation_Tmob Protonation_Tmob Gln(Tmob)-Peptide->Protonation_Tmob TFA Gln-Peptide + Tmob_cation Gln-Peptide + Tmob_cation Protonation_Tmob->Gln-Peptide + Tmob_cation Fast Cleavage Tmob_cation Tmob_cation Scavenged_Tmob Scavenged_Tmob Tmob_cation->Scavenged_Tmob Scavengers (e.g., TIS) Gln(Trt)-Peptide Gln(Trt)-Peptide Protonation_Trt Protonation_Trt Gln(Trt)-Peptide->Protonation_Trt TFA Gln-Peptide + Trt_cation Gln-Peptide + Trt_cation Protonation_Trt->Gln-Peptide + Trt_cation Slower Cleavage Trt_cation Trt_cation Scavenged_Trt Scavenged_Trt Trt_cation->Scavenged_Trt Scavengers (e.g., TIS)

Caption: Simplified deprotection pathways of Tmob and Trt groups.

Experimental Protocols

General Protocol for Coupling of Fmoc-Gln(Tmob/Trt)-OH

This protocol describes a standard coupling cycle for incorporating either this compound or Fmoc-Gln(Trt)-OH into a growing peptide chain on a solid support.

Materials:

  • This compound or Fmoc-Gln(Trt)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, pre-activate Fmoc-Gln(Tmob/Trt)-OH (3-5 equivalents relative to resin loading) with your chosen coupling reagents (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

Protocol for Cleavage and Deprotection

The cleavage cocktails and reaction times differ for the Tmob and Trt protecting groups.

For this compound: [5]

  • Cleavage Cocktail: 92.5% Trifluoroacetic acid (TFA), 5% Triisopropylsilane (TIS), 2.5% H₂O. A higher concentration of scavenger is recommended due to the reactive Tmob cation.

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Add the cleavage cocktail to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the peptide under vacuum.

For Fmoc-Gln(Trt)-OH: [5]

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS).

  • Procedure:

    • Follow the same initial steps as for the Tmob-protected peptide.

    • Agitate at room temperature for 2-3 hours.

    • Proceed with peptide precipitation, washing, and drying as described above.

Proposed Experimental Workflow for Direct Comparison

To obtain direct comparative data, a systematic experimental approach is necessary. The following workflow is proposed for researchers aiming to evaluate the performance of this compound and Fmoc-Gln(Trt)-OH for a specific peptide sequence.

Workflow for Comparing this compound and Fmoc-Gln(Trt)-OH Start Start Select_Peptide_Sequence Select Target Peptide Sequence (containing one or more Gln residues) Start->Select_Peptide_Sequence Synthesize_Tmob Synthesize Peptide using this compound Select_Peptide_Sequence->Synthesize_Tmob Synthesize_Trt Synthesize Peptide using Fmoc-Gln(Trt)-OH Select_Peptide_Sequence->Synthesize_Trt Monitor_Coupling Monitor Coupling Efficiency (e.g., Kaiser Test, HPLC of cleaved aliquots) Synthesize_Tmob->Monitor_Coupling Synthesize_Trt->Monitor_Coupling Cleavage_Deprotection_Tmob Cleavage and Deprotection (Tmob Protocol) Monitor_Coupling->Cleavage_Deprotection_Tmob Cleavage_Deprotection_Trt Cleavage and Deprotection (Trt Protocol) Monitor_Coupling->Cleavage_Deprotection_Trt Analyze_Crude_Peptide Analyze Crude Peptide (HPLC, Mass Spectrometry) Cleavage_Deprotection_Tmob->Analyze_Crude_Peptide Cleavage_Deprotection_Trt->Analyze_Crude_Peptide Purify_Peptide Purify Peptide (Preparative HPLC) Analyze_Crude_Peptide->Purify_Peptide Analyze_Crude_Peptide->Purify_Peptide Characterize_Pure_Peptide Characterize Pure Peptide (Analytical HPLC, MS/MS) Purify_Peptide->Characterize_Pure_Peptide Characterize_Pure_ Peptide Characterize_Pure_ Peptide Purify_Peptide->Characterize_Pure_ Peptide Compare_Results Compare Yield, Purity, and Side-Products Characterize_Pure_Peptide->Compare_Results End End Compare_Results->End Characterize_Pure_ Peptide->Compare_Results

Caption: A logical workflow for the direct comparison of the two derivatives.

Conclusion

Fmoc-Gln(Trt)-OH remains the well-established and reliable choice for incorporating glutamine in routine SPPS, offering excellent protection and solubility.[5] However, this compound emerges as a viable alternative, particularly when faster cleavage is desired. The increased acid lability of the Tmob group, while enabling rapid deprotection, necessitates careful consideration of the overall synthetic strategy to avoid premature loss of the protecting group. The choice between these two derivatives should be guided by the specific requirements of the target peptide, including its length, sequence, and the presence of other acid-sensitive moieties. For challenging sequences or when optimizing a synthesis, a direct comparison as outlined in the proposed workflow is recommended to determine the optimal building block for achieving the desired purity and yield.

References

A Comparative Analysis of Tmob and Trt Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate protecting groups for amino acid side chains is a critical determinant of the success and efficiency of the synthesis. For residues such as cysteine, asparagine, and glutamine, the acid-labile trityl (Trt) and 2,4,6-trimethoxybenzyl (Tmob) protecting groups are frequently employed. This guide provides a detailed comparison of the cleavage rates and protocols for Tmob and Trt, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal protecting group for their specific applications.

Unveiling the Chemical Entities: Tmob and Trt

The Trityl (Trt) group, a triphenylmethyl moiety, is a well-established protecting group valued for its steric bulk and high sensitivity to acid. It is commonly used to protect the side chains of cysteine (Cys), histidine (His), asparagine (Asn), and glutamine (Gln). The 2,4,6-trimethoxybenzyl (Tmob) group is another acid-labile protecting group, particularly utilized for the side chains of asparagine and glutamine. The additional methoxy groups on the benzyl ring of Tmob significantly influence its acid lability compared to the trityl group.

Comparative Analysis of Cleavage Rates

While direct, side-by-side kinetic studies detailing the half-lives of Tmob and Trt under identical conditions are not extensively documented in a single source, a comparative analysis of their cleavage conditions reveals significant differences in their acid lability.

The S-2,4,6-trimethoxybenzyl (Tmob) group is characterized by its rapid removal under relatively mild acidic conditions.[1][2] It can be efficiently cleaved using 30% trifluoroacetic acid (TFA) in dichloromethane or even as low as 6% TFA in the presence of scavengers.[1][2] This high acid sensitivity is attributed to the electron-donating methoxy groups which stabilize the resulting carbocation upon cleavage.

In contrast, the Trityl (Trt) group generally requires stronger acidic conditions for complete removal, typically in the range of 90-95% TFA.[3] However, the lability of the Trt group is highly dependent on the amino acid it is protecting. For instance, the Trt group on a serine sidechain can be removed with as little as 1% TFA in dichloromethane, whereas Cys(Trt) is stable under these conditions.[4] Selective deprotection of Trt from certain residues is therefore feasible with very mild acid. It is also important to note that the cleavage of the Trt group from an N-terminal asparagine residue can be particularly slow.[5]

A related protecting group, 4-methoxytrityl (Mmt), is reported to be considerably more acid-labile than Trt, with quantitative removal achievable with 0.5-1.0% TFA.[6] This further contextualizes the high acid sensitivity of substituted trityl-type protecting groups.

The following table summarizes the typical cleavage conditions for Tmob and Trt protecting groups, highlighting their relative acid lability.

Protecting GroupTypical TFA Concentration for CleavageCleavage TimeScavengersNotes
Tmob 6-30% in DichloromethaneRapidTriethylsilane or Triisopropylsilane, Phenol, Thioanisole, WaterHighly acid-labile due to the stabilizing effect of the three methoxy groups.[1][2]
Trt 90-95% (for full deprotection) or 1-5% (for selective deprotection)1-4 hoursTriisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Lability is dependent on the protected amino acid. Cleavage of N-terminal Asn(Trt) can be sluggish.[3][4][5]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful deprotection of Tmob and Trt groups. The following sections provide standardized procedures for the cleavage of each protecting group.

Tmob Protecting Group Cleavage Protocol

The S-2,4,6-trimethoxybenzyl (Tmob) group can be rapidly removed from a protected peptide resin using the following conditions:[1][2]

Reagents:

  • Cleavage Cocktail A: 30% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% each of Phenol, Thioanisole, and Water.

  • Cleavage Cocktail B: 6% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 0.5% Triethylsilane or Triisopropylsilane.

Procedure:

  • Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum.

  • Add the chosen cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature with occasional agitation. The reaction is typically complete within a short period (monitoring by HPLC is recommended to determine the optimal time).

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with additional cleavage cocktail and then with neat TFA to ensure complete recovery of the peptide.

  • Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under a vacuum.

Trt Protecting Group Cleavage Protocol

The complete cleavage of the Trityl (Trt) group, along with other acid-labile side-chain protecting groups and the resin linkage, is typically achieved with a high concentration of TFA.

Reagents:

  • Standard Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.

  • For Cys(Trt) containing peptides: 94% TFA, 2.5% Water, 2.5% 1,2-Ethanedithiol (EDT), 1% TIS.

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.

  • Prepare the appropriate cleavage cocktail fresh in a well-ventilated fume hood. For 100 mg of resin, use approximately 2 mL of the cocktail.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.

  • Filter the resin to separate it from the TFA solution containing the cleaved peptide.

  • Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Collect the crude peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group fragments.

  • Dry the purified peptide under a vacuum.

Visualizing the Process: Diagrams

To better illustrate the workflows and chemical mechanisms involved, the following diagrams are provided.

Cleavage_Workflow cluster_resin_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation Peptide-Resin Peptide-Resin Wash_DCM Wash with DCM Peptide-Resin->Wash_DCM Dry_Resin Dry under Vacuum Wash_DCM->Dry_Resin Add_Cocktail Add Cleavage Cocktail (TFA + Scavengers) Dry_Resin->Add_Cocktail React React at RT (Time varies by PG) Add_Cocktail->React Filter Filter Resin React->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Peptide Dry Peptide Centrifuge->Dry_Peptide

Caption: General experimental workflow for the cleavage of Tmob and Trt protecting groups.

Cleavage_Mechanism cluster_Tmob Tmob Cleavage Mechanism cluster_Trt Trt Cleavage Mechanism Tmob_Peptide Peptide-Cys-S-Tmob Protonation_Tmob Protonation by TFA Tmob_Peptide->Protonation_Tmob + H+ (from TFA) Tmob_Carbocation Tmob Carbocation (Stabilized by OMe) Protonation_Tmob->Tmob_Carbocation Deprotected_Peptide_Tmob Peptide-Cys-SH Protonation_Tmob->Deprotected_Peptide_Tmob Trapped_Cation_Tmob Trapped Cation Tmob_Carbocation->Trapped_Cation_Tmob + Scavenger Scavenger_Tmob Scavenger Trt_Peptide Peptide-Cys-S-Trt Protonation_Trt Protonation by TFA Trt_Peptide->Protonation_Trt + H+ (from TFA) Trt_Carbocation Trt Carbocation Protonation_Trt->Trt_Carbocation Deprotected_Peptide_Trt Peptide-Cys-SH Protonation_Trt->Deprotected_Peptide_Trt Trapped_Cation_Trt Trapped Cation Trt_Carbocation->Trapped_Cation_Trt + Scavenger Scavenger_Trt Scavenger

Caption: Acid-catalyzed cleavage mechanism for Tmob and Trt protecting groups.

References

Characterizing Gln(Tmob) Containing Peptides by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for achieving high yield and purity. For glutamine (Gln), the Nδ-trityl (Trt) group is a widely used standard. However, the 2,4,6-trimethoxybenzyl (Tmob) group presents an alternative with distinct properties, particularly its high acid lability. This guide provides a comparative analysis of Gln(Tmob) and Gln(Trt), with a focus on their characterization by mass spectrometry, supported by detailed experimental protocols and predictive fragmentation models based on their chemical properties.

Comparative Analysis of Gln Protecting Groups

The primary distinction between the Tmob and Trt protecting groups lies in their sensitivity to acid, which influences both the synthesis workflow and the behavior of the resulting peptides during mass spectrometric analysis. The Trt group is the established benchmark, known for its ability to prevent common side reactions and improve solubility.[1] The Tmob group, while less common, is designed for very rapid cleavage under mild acidic conditions.[2][3]

This high acid lability is the key factor in predicting the mass spectrometric behavior of Gln(Tmob)-containing peptides. During collision-induced dissociation (CID), the energy applied is often sufficient to cleave labile protecting groups, resulting in a characteristic "neutral loss." While direct experimental MS/MS fragmentation data for Gln(Tmob) is not prevalent in reviewed literature, its behavior can be confidently predicted based on the extensive characterization of other Tmob-protected amino acids, such as cysteine.[4][5] The Tmob group is expected to readily detach from the glutamine side chain, generating a significant neutral loss that serves as a primary diagnostic marker.

Data Summary

The following table summarizes the key properties of Fmoc-Gln(Tmob)-OH and the benchmark, Fmoc-Gln(Trt)-OH, providing a basis for selection and analysis.

PropertyThis compound Fmoc-Gln(Trt)-OH References
Chemical Formula C₃₀H₃₂N₂O₈C₃₉H₃₄N₂O₅
Molecular Weight 548.59 g/mol 610.70 g/mol
Side-Chain Protection 2,4,6-trimethoxybenzyl (Tmob)Trityl (Trt)
Relative Acid Lability Very HighHigh[6][7]
Cleavage Conditions Cleaved rapidly with dilute TFA (e.g., 5-10% TFA) or standard 95% TFA cocktails.Requires standard 95% TFA cocktails for efficient removal.[1][2]
Predicted MS/MS Trait Dominant neutral loss of the Tmob group (180.08 Da). Potential neutral loss of the Trt group (242.11 Da) or fragment ions corresponding to the Trt cation (m/z 243.12).
Synthesis Advantages Extremely fast deprotection times.Gold standard; excellent solubility and proven performance in preventing pyroglutamate and nitrile formation.[1][6]

Experimental Protocols

To characterize and compare peptides containing Gln(Tmob) and Gln(Trt), standardized protocols for synthesis and analysis are essential.

Protocol 1: Fmoc-Solid Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide (e.g., H-Val-Gln-Ala-Ala-Ile-OH) using a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide AM resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 min, then 10 min). Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ile-OH, 4 equivalents to resin loading) with a coupling agent like HCTU (4 eq.) and a base like DIEA (8 eq.) in DMF for 1 minute.

    • Add the activated amino acid solution to the resin and allow it to react for 40-60 minutes.

    • Monitor coupling completion using a Kaiser test.

    • Wash the resin as described in step 2.

  • Chain Elongation: Repeat step 2 (Fmoc Deprotection) and step 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence, using either this compound or Fmoc-Gln(Trt)-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine.

Protocol 2: Peptide Cleavage and Purification
  • Resin Preparation: After synthesis, wash the peptide-resin with DCM and dry thoroughly under a vacuum.

  • Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). Add this cocktail to the dried resin and allow it to react for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet 2-3 times with cold ether to remove scavengers.

  • Purification: Dry the crude peptide pellet. Dissolve the peptide in a water/acetonitrile mixture (containing 0.1% TFA) and purify using reverse-phase HPLC.

  • Verification: Lyophilize the pure fractions and confirm the mass of the final product using mass spectrometry.[8]

Protocol 3: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water at a concentration of approximately 1 mg/mL.

  • Chromatography: Inject the sample onto a C18 reverse-phase column. Elute the peptide using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry:

    • Analyze the eluting peptide on a tandem mass spectrometer (e.g., a Q-TOF or Orbitrap) operating in positive ion mode.

    • Acquire full scan MS1 spectra to identify the precursor ion (the protonated molecular ion [M+H]⁺).

    • Perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.

    • Fragment the precursor ions using Collision-Induced Dissociation (CID) with normalized collision energy (e.g., 25-35%).

    • Acquire MS/MS spectra of the resulting fragment ions.[9]

Visualizations: Workflows and Fragmentation

Diagrams created using the DOT language provide clear visual representations of the experimental and logical processes involved in characterizing Gln(Tmob) peptides.

G cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Mass Spectrometry Analysis SPPS Fmoc-SPPS using Gln(Tmob)-OH Cleavage Cleavage from Resin (95% TFA Cocktail) SPPS->Cleavage Peptide-Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide LCMS LC-MS Analysis Purification->LCMS Pure Peptide MS1 MS1: Detect Precursor Ion [M+H]+ LCMS->MS1 MS2 MS2: Isolate & Fragment (CID) MS1->MS2 Analysis Analyze MS/MS Spectrum (b, y ions + Neutral Loss) MS2->Analysis

Caption: Experimental workflow for synthesis and MS/MS analysis of Gln(Tmob) peptides.

G cluster_peptide Gln(Tmob) Peptide Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_backbone Backbone Fragmentation cluster_sidechain Side-Chain Fragmentation P [H-Val-Gln(Tmob)-Ala-Ile-OH + H]+ b_ions b-ions (N-terminal fragments) P->b_ions Standard Pathway y_ions y-ions (C-terminal fragments) P->y_ions Standard Pathway NL Neutral Loss of Tmob Group (180.08 Da) P->NL Predicted Dominant Pathway (High Lability) Peptide_NL Peptide Fragment [M+H - 180.08]+ NL->Peptide_NL

Caption: Predicted CID fragmentation pathways for a Gln(Tmob)-containing peptide.

Conclusion

While Fmoc-Gln(Trt)-OH remains the industry standard for incorporating glutamine, this compound offers a highly acid-labile alternative suitable for specific applications requiring rapid or milder deprotection strategies. The key characteristic for identifying a Tmob-protected glutamine residue via mass spectrometry is the predicted dominant neutral loss of 180.08 Da from the precursor ion during CID fragmentation. This distinctive fragmentation signature, combined with standard b- and y-ion series, allows for confident characterization. Researchers can use the protocols and predictive models in this guide to effectively synthesize, analyze, and identify Gln(Tmob)-containing peptides, enabling informed decisions in the design and development of novel peptide-based therapeutics.

References

Purity Assessment of Synthetic Fmoc-Gln(Tmob)-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of amino acid building blocks is paramount to achieving high-yield, high-purity peptides. This guide provides a comprehensive comparison of the purity assessment of Fmoc-Gln(Tmob)-OH, a glutamine derivative with the acid-labile 2,4,6-trimethoxybenzyl (Tmob) protecting group, against the more conventional Fmoc-Gln(Trt)-OH, which utilizes the trityl (Trt) protecting group. This guide will delve into the analytical methodologies for purity determination, compare the performance of these two protecting groups, and provide detailed experimental protocols.

Performance Comparison of Tmob and Trt Protecting Groups

The choice of a side-chain protecting group for glutamine is critical to prevent side reactions such as pyroglutamate formation and dehydration to nitrile during peptide synthesis. While the Trt group is widely considered the gold standard for glutamine protection in Fmoc-SPPS, the Tmob group presents a viable alternative with certain advantages.[1]

Qualitative Comparison:

FeatureThis compoundFmoc-Gln(Trt)-OH
Cleavage Rate Reported to have significantly faster cleavage rates compared to Mbh-protected glutamine.[1]Generally efficient, but can be slower for N-terminal Gln(Trt).[1]
Prevention of Side Reactions Effectively prevents pyroglutamate formation and nitrile formation.Excellent at preventing common side reactions.[2]
Solubility Good solubility in common SPPS solvents.Excellent solubility in DMF and NMP.[2]
Availability Less commonly available compared to Trt-protected derivatives.[1]Widely available from numerous suppliers.
Potential Issues The Tmob cation generated during cleavage needs to be efficiently scavenged.The bulky trityl group can sometimes cause steric hindrance in crowded sequences.[1]

Quantitative Purity Analysis

While direct, head-to-head quantitative comparisons of this compound and Fmoc-Gln(Trt)-OH under identical conditions are scarce in publicly available literature, we can compile typical purity specifications and common impurities to provide a comparative overview.

Table 1: Typical Purity Specifications

ParameterThis compoundFmoc-Gln(Trt)-OH
Purity by HPLC ≥98.0% (Typical)≥98.0% to ≥99.0%[3]
Enantiomeric Purity Not specified in available literature≥99.8%[3]

Table 2: Common Impurities

ImpurityPotential SourceAnalytical Detection Method
Di- and Tripeptides (e.g., Fmoc-Gln(X)-Gln(X)-OH) Side reactions during synthesis of the Fmoc-amino acid.HPLC, Mass Spectrometry
Free Amino Acid (Gln) Incomplete Fmoc protection or degradation.HPLC, Ninhydrin test
Pyroglutamate Formation Cyclization of the N-terminal glutamine.HPLC, Mass Spectrometry
Dehydration to Nitrile Side reaction during activation.HPLC, Mass Spectrometry, IR Spectroscopy
β-Alanine Adducts Impurities in the Fmoc reagent.[4][5]HPLC, Mass Spectrometry
Residual Solvents Incomplete drying during manufacturing.Gas Chromatography (GC)
Deprotected Fmoc-Gln-OH Premature cleavage of the side-chain protecting group.HPLC, Mass Spectrometry

Experimental Protocols for Purity Assessment

A multi-pronged approach utilizing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis of Fmoc-amino acids.[6][7]

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient of 30% to 90% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a 1:1 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components. Identification of known impurities can be achieved by comparing retention times with reference standards.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and to identify impurities.[6]

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Instrumentation: An ESI or MALDI mass spectrometer.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as a mixture of acetonitrile and water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.

  • Data Analysis: The expected molecular weight of this compound (C30H32N2O8) is 548.58 g/mol . The mass spectrum should show a prominent peak corresponding to the [M+H]+ ion at m/z 549.59. Other peaks can be analyzed to identify potential impurities by their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities that are not easily detected by HPLC.[6]

Protocol: 1H and 13C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

  • Data Acquisition: Acquire 1D 1H and 13C NMR spectra.

  • Data Analysis: The spectra should be consistent with the structure of this compound. The presence of unexpected signals may indicate impurities. For example, the absence of the Fmoc group or the Tmob group would result in the disappearance of their characteristic signals.

Mandatory Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration MS Mass Spectrometry (Identity & Impurity ID) Dissolution->MS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR HPLC HPLC Analysis (Purity Quantification) Filtration->HPLC Purity_Data Quantitative Purity (%) HPLC->Purity_Data Impurity_Profile Impurity Identification MS->Impurity_Profile Structural_Verification Structural Integrity NMR->Structural_Verification

Caption: Workflow for the purity assessment of this compound.

Protecting_Group_Comparison cluster_tmob Tmob Protection cluster_trt Trt Protection Glutamine Glutamine Side Chain (Amide) Tmob This compound Glutamine->Tmob Trt Fmoc-Gln(Trt)-OH Glutamine->Trt Tmob_Adv Advantages: - Faster Cleavage Tmob->Tmob_Adv Tmob_Disadv Disadvantages: - Scavenging of Tmob cation required Tmob->Tmob_Disadv Trt_Adv Advantages: - High Purity Peptides - Excellent Solubility Trt->Trt_Adv Trt_Disadv Disadvantages: - Slower Cleavage (N-terminal) - Steric Hindrance Trt->Trt_Disadv

Caption: Comparison of Tmob and Trt protecting groups for glutamine.

References

Navigating the Gauntlet of Difficult Peptides: A Comparative Guide to Fmoc-Gln(Tmob)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of "difficult" peptide sequences—often rich in hydrophobic residues or prone to aggregation—presents a significant hurdle in drug discovery and proteomics. The choice of protected amino acids is paramount to success, and the incorporation of glutamine, a residue frequently implicated in aggregation, requires careful consideration. This guide provides an objective comparison of Fmoc-Gln(Tmob)-OH and the widely used Fmoc-Gln(Trt)-OH, offering insights into their performance in these challenging synthetic landscapes.

Difficult peptide sequences, such as segments of amyloid-beta (Aβ) or transmembrane domains, have a high propensity to form stable secondary structures on the solid-phase support. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, culminating in deletion sequences and a final product that is challenging to purify. The side chain of glutamine can contribute to this problem through hydrogen bonding. Therefore, the selection of an appropriate side-chain protecting group is critical not only to prevent side reactions but also to mitigate aggregation.

Head-to-Head: this compound vs. Fmoc-Gln(Trt)-OH

Fmoc-Gln(Trt)-OH has long been the gold standard for incorporating glutamine in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its bulky trityl group provides excellent protection against the formation of nitriles and pyroglutamate, and it is highly soluble in common SPPS solvents.[1] However, the very bulkiness that offers protection can sometimes lead to steric hindrance in crowded sequences.[1] Furthermore, its cleavage requires strong acidic conditions.

This compound, protected with a 2,4,6-trimethoxybenzyl group, emerges as a compelling alternative. The primary advantage of the Tmob group is its increased acid lability compared to the trityl group.[2][3] This allows for faster and milder cleavage conditions, which can be beneficial for sensitive peptides.

Performance Characteristics
ParameterThis compoundFmoc-Gln(Trt)-OHRationale & Supporting Data
Protecting Group 2,4,6-Trimethoxybenzyl (Tmob)Trityl (Trt)The Tmob group is an acid-labile protecting group. The Trt group is also acid-labile but generally requires stronger acidic conditions for complete removal.
Cleavage Conditions Milder acid conditions, faster cleavage rates reported compared to other benzyl-type protecting groups.[1]Standard TFA cocktails (e.g., 95% TFA).[1] Cleavage can be slower for N-terminal Gln(Trt).[1]The electron-donating methoxy groups on the Tmob benzyl ring increase its acid sensitivity, allowing for more facile cleavage.[2][3]
Prevention of Side Reactions Expected to be high, similar to other benzyl-type protecting groups.High. The bulky Trt group effectively prevents nitrile and pyroglutamate formation.[1]The steric bulk of both groups shields the side-chain amide from unwanted side reactions during activation and coupling.
Performance in Aggregating Sequences Potentially advantageous due to modified steric and electronic properties, though direct comparative data is limited.Generally effective, but the bulky Trt group can contribute to steric hindrance in already crowded sequences.While not explicitly documented for Gln, related Dmb (dimethoxybenzyl) backbone protection has been shown to disrupt aggregation.[4] The slightly different profile of Tmob may influence inter-chain interactions.
Solubility Good solubility in standard SPPS solvents.Readily soluble in DMF and other common SPPS solvents.[1]Good solubility of the protected amino acid is crucial for efficient coupling reactions.
Commercial Availability Less common compared to Fmoc-Gln(Trt)-OH.[1]Widely available from numerous suppliers.The prevalence of Fmoc-Gln(Trt)-OH has made it a more readily accessible and often more cost-effective option.

Experimental Protocols

To empirically determine the optimal choice for a specific difficult sequence, a comparative synthesis is recommended. The following protocol for the synthesis of the amyloid-beta fragment Aβ(1-16), a sequence known for its aggregation propensity, can be adapted to compare the performance of this compound and Fmoc-Gln(Trt)-OH.

Protocol: Comparative Synthesis of Aβ(1-16)

1. Resin Preparation:

  • Start with Rink Amide resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

  • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).

3. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture for 2 hours. For difficult couplings, especially with bulky residues, consider a "double coupling" where the step is repeated with fresh reagents.

  • Monitor coupling completion with a Kaiser test.

  • Wash the resin with DMF (5 times) and DCM (3 times).

4. Comparative Step (Incorporation of Gln at position 15):

  • Synthesis A: Use this compound for the coupling at position 15.

  • Synthesis B: Use Fmoc-Gln(Trt)-OH for the coupling at position 15.

  • For both syntheses, if aggregation is observed (e.g., resin clumping, poor swelling), consider using a "magic mixture" of DCM/DMF/NMP (1:1:1) as the solvent.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the Aβ(1-16) sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).

  • Add the cleavage cocktail to the resin and agitate for 3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Analysis:

  • Analyze the crude peptide from both Synthesis A and Synthesis B by reverse-phase HPLC to assess purity and identify any deletion sequences.

  • Confirm the mass of the desired peptide using mass spectrometry.

  • Quantify the yield of the target peptide in both syntheses.

Visualizing the Workflow and Logic

To further clarify the processes and decision-making involved in synthesizing difficult peptides, the following diagrams are provided.

cluster_SPPS Fmoc-SPPS Cycle for Difficult Sequences start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 kaiser Kaiser Test wash2->kaiser kaiser->coupling Incomplete end Final Peptide-Resin kaiser->end Complete

Caption: General workflow of a single cycle in Fmoc-SPPS for difficult sequences.

cluster_decision Decision Logic for Glutamine Derivative Selection start Difficult Sequence with Gln Residue check_sensitivity Is the final peptide sensitive to strong acid? start->check_sensitivity use_tmob Consider this compound for milder cleavage check_sensitivity->use_tmob Yes check_sterics Is steric hindrance a major concern? check_sensitivity->check_sterics No use_trt Use Fmoc-Gln(Trt)-OH (Standard Choice) optimize Optimize coupling conditions (e.g., extended time, stronger reagents) use_trt->optimize check_sterics->use_tmob Yes check_sterics->use_trt No

Caption: Decision workflow for selecting a glutamine protecting group.

cluster_pathway Generalized Peptide-Receptor Signaling Pathway peptide Synthesized Peptide (Ligand) receptor Cell Surface Receptor (e.g., GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase Protein Kinase Cascade second_messenger->kinase response Cellular Response kinase->response

Caption: A generalized peptide-receptor signaling cascade.

Conclusion

While Fmoc-Gln(Trt)-OH remains the robust and reliable choice for most applications, this compound presents a strategic alternative, particularly for acid-sensitive peptides or sequences where the properties of the Tmob group may offer an advantage in mitigating aggregation or improving cleavage efficiency. The lack of direct, quantitative comparative studies in the literature underscores the importance of empirical evaluation for any given difficult sequence. By employing systematic comparative synthesis and optimizing reaction conditions, researchers can navigate the challenges of difficult peptides and successfully synthesize these crucial molecules for advancing scientific discovery.

References

A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of Solid-Phase Peptide Synthesis (SPPS), particularly following the widely adopted Fmoc/tBu strategy, the selection of an appropriate side-chain protecting group for glutamine (Gln) is critical for the successful synthesis of high-purity peptides. The amide group in the side chain of glutamine is susceptible to undesirable side reactions, primarily pyroglutamate formation and dehydration to a nitrile, which can compromise the yield and purity of the final product.[1] This guide provides a detailed comparison of commonly used glutamine protecting groups, offering experimental data and protocols to assist researchers in making informed decisions.

The ideal protecting group for glutamine's side chain must be stable under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF), effectively prevent side reactions during coupling, and be cleanly removed during the final acidic cleavage step without producing difficult-to-remove byproducts.[1] The most prevalent protecting group for this purpose is the trityl (Trt) group, known for its robustness in preventing side reactions and for enhancing the solubility of the Fmoc-Gln(Trt)-OH building block.[1][2] However, alternative protecting groups such as dimethoxybenzhydryl (Mbh), trialkoxybenzyl (Tmob), and xanthyl (Xan) are also utilized, each with its own set of advantages and disadvantages.

Side-by-Side Comparison of Glutamine Protecting Groups

The following table summarizes the key characteristics and performance metrics of different glutamine protecting groups based on available data.

Protecting GroupKey AdvantagesKey DisadvantagesCleavage ConditionsRelative Cleavage Rate
Trityl (Trt) - Excellent prevention of pyroglutamate formation and dehydration.[2] - High solubility of Fmoc-Gln(Trt)-OH in common SPPS solvents.[2][3] - Widely used and well-documented.[1]- Can be sterically hindering in some sequences.95% TFA, 2.5% H₂O, 2.5% TIS (2 hours).[1]Standard
Dimethoxybenzhydryl (Mbh) - Offers good protection against side reactions.- Slower cleavage compared to Trt and Tmob, requiring extended cleavage times (4-6 hours).[1] - Potential for incomplete deprotection.95% TFA, 2.5% H₂O, 2.5% TIS (4-6 hours).[1]Slower
Trialkoxybenzyl (Tmob) - Very rapid cleavage, significantly faster than Mbh (50-100 times faster).[4] - Good solubility and stability.[4] - Effectively prevents side reactions.[4]- Requires a higher concentration of scavengers during cleavage.[1]92.5% TFA, 5% TIS, 2.5% H₂O (1-2 hours).[1]Very Fast
Xanthyl (Xan) - Commonly used in Boc chemistry.[3] - Improves solubility of the glutamine derivative.[5]- Less common in Fmoc SPPS compared to Trt.Acidic conditions, often removed concurrently with Boc group deprotection.[5]N/A for standard Fmoc cleavage

Experimental Protocols

To facilitate a direct comparison of these protecting groups in a laboratory setting, the following standardized protocols are provided for a single coupling cycle in Fmoc SPPS.

Protocol 1: Standard Fmoc SPPS Coupling Cycle

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Drain the DMF.[1]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Repeat the piperidine treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min).[1]

  • Coupling:

    • Prepare the coupling solution by dissolving the Fmoc-Gln(PG)-OH (Protecting Group = Trt, Mbh, or Tmob) (3 equivalents), a coupling agent such as HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the coupling solution.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[2]

  • Washing: After complete coupling, wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (MeOH) (3x) and dry under vacuum.

Protocol 2: Cleavage and Deprotection

  • For Fmoc-Gln(Trt)-OH:

    • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS).[1]

    • Procedure: Wash the dried peptide-resin with DCM. Add the cleavage cocktail to the resin (10 mL/g of resin). Agitate at room temperature for 2 hours. Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice. Dry the peptide under vacuum.[1]

  • For Fmoc-Gln(Mbh)-OH:

    • Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS.[1]

    • Procedure: Follow the same procedure as for Trt, but extend the cleavage time to 4-6 hours. It is advisable to monitor the cleavage progress by taking small aliquots and analyzing them by HPLC to ensure complete deprotection.[1]

  • For Fmoc-Gln(Tmob)-OH:

    • Cleavage Cocktail: 92.5% TFA, 5% TIS, 2.5% H₂O (a higher concentration of scavenger is recommended).[1]

    • Procedure: Follow the same procedure as for Trt. The cleavage is expected to be rapid (within 1-2 hours). Ensure efficient mixing to facilitate the scavenging of the Tmob cation.[1]

Visualizing the SPPS Workflow and Glutamine Side Reactions

To better understand the role of the protecting group, the following diagrams illustrate the general Fmoc SPPS workflow and the common side reactions of the glutamine side chain.

SPPS_Workflow Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Gln(PG)-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF, DCM, MeOH) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: A single cycle in the Fmoc SPPS workflow.[1]

Glutamine_Side_Reactions Glutamine Glutamine Side Chain (-CH2-CH2-CO-NH-PG) Pyroglutamate Pyroglutamate Formation (Intramolecular Cyclization) Glutamine->Pyroglutamate During coupling or Fmoc deprotection Dehydration Dehydration to Nitrile (-CH2-CH2-CN) Glutamine->Dehydration During activation Side_Products Undesired Side Products Pyroglutamate->Side_Products Dehydration->Side_Products Protected_Gln Protected Glutamine

Caption: Common side reactions of the glutamine side chain in SPPS.[1]

Conclusion

The Trityl (Trt) group remains the most widely used and reliable protecting group for the glutamine side chain in Fmoc SPPS, offering a robust defense against common side reactions and favorable solubility characteristics.[1] However, for specific applications, such as the synthesis of peptides where rapid cleavage is desired, the Tmob group presents a viable and efficient alternative.[4] The Mbh group, while effective in protection, is less commonly used due to its slower cleavage kinetics.[1] The choice of protecting group should be made based on the specific requirements of the peptide sequence, the desired cleavage conditions, and the overall synthetic strategy.

References

A Comparative Guide to Analytical Methods for Confirming Tmob Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Confirming Complete Deprotection of the Trimethoxybenzyl (Tmob) Group

In the synthesis of complex peptides and other organic molecules, the 2,4,6-trimethoxybenzyl (Tmob) group serves as a valuable acid-labile protecting group, particularly for the side chains of asparagine, glutamine, and cysteine.[1][2] Its effective removal is a critical step to ensure the desired final product's integrity and function. Confirmation of complete Tmob group removal is, therefore, a crucial analytical checkpoint. This guide provides a comparative overview of the primary analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methods

Each analytical technique offers distinct advantages and provides different types of information regarding the deprotection status of the molecule. The choice of method or combination of methods will depend on the available instrumentation, the complexity of the molecule, and the level of detail required.

Analytical Method Principle of Detection Information Provided Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Separation based on polarity.Purity of the sample and presence of starting material, product, and byproducts.- Quantitative assessment of deprotection efficiency.- High sensitivity.- Can be used for purification.- Indirect confirmation of removal (based on retention time shift).- Co-elution of impurities can complicate analysis.
MS (Mass Spectrometry) Measurement of mass-to-charge ratio (m/z).Direct confirmation of the molecular weight change upon Tmob removal.- Unambiguous confirmation of deprotection.- High sensitivity and specificity.- Can identify cleavage byproducts.- Typically provides qualitative or semi-quantitative data.- Ionization efficiency can vary between protected and deprotected species.
NMR (Nuclear Magnetic Resonance) Spectroscopy Detection of nuclear spin transitions in a magnetic field.Detailed structural information, including the presence or absence of the Tmob group's characteristic signals.- Provides definitive structural confirmation.- Can identify and quantify both starting material and product in a single spectrum.- Lower sensitivity compared to HPLC and MS.- Requires higher sample concentrations.- Complex spectra for large molecules.

Experimental Protocols

Below are detailed methodologies for each analytical technique to confirm the removal of the Tmob group.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of the deprotection reaction by separating the Tmob-protected precursor from the deprotected product. The removal of the relatively nonpolar Tmob group leads to a more polar product, which typically results in a shorter retention time on a reversed-phase HPLC column.[3]

Protocol for HPLC Analysis:

  • Sample Preparation:

    • Dissolve a small aliquot of the crude reaction mixture in the initial mobile phase (e.g., 0.1% TFA in water).

    • If solubility is an issue, use a minimal amount of a stronger solvent like acetonitrile or DMSO and then dilute with the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]

    • Gradient: A typical starting gradient is 5% to 95% Mobile Phase B over 20-30 minutes. This should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm (if aromatic residues are present).

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to that of the Tmob-protected starting material.

    • Successful deprotection is indicated by the disappearance of the peak corresponding to the starting material and the appearance of a new, earlier-eluting peak for the deprotected product.

    • The extent of deprotection can be quantified by integrating the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Dissolve Dissolve crude sample Filter Filter (0.22 µm) Dissolve->Filter Inject Inject onto C18 column Filter->Inject Gradient Run Gradient (ACN/H2O/TFA) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Protected Tmob-Protected (Longer RT) Detect->Protected Deprotected Deprotected (Shorter RT) Detect->Deprotected Quantify Quantify Peak Areas Protected->Quantify Deprotected->Quantify

Figure 1. Workflow for HPLC analysis of Tmob deprotection.

Mass Spectrometry (MS)

Mass spectrometry provides direct and unambiguous evidence of Tmob group removal by measuring the molecular weight of the analyte. The cleavage of the Tmob group results in a predictable mass decrease.

Protocol for Mass Spectrometry Analysis:

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µM) of the crude reaction mixture in a solvent suitable for the ionization method (e.g., 50:50 acetonitrile/water with 0.1% formic acid for ESI).

    • The sample can be introduced directly via infusion or by LC-MS.

  • Mass Spectrometry Parameters (example for ESI-QTOF):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

    • Mass Range: Scan a range that includes the expected molecular weights of both the Tmob-protected and deprotected species.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis:

    • Determine the molecular weight of the Tmob group: C₁₀H₁₃O₃ = 181.21 g/mol .

    • Compare the observed m/z values in the mass spectrum with the theoretical molecular weights of the starting material and the expected product.

    • Successful deprotection is confirmed by the presence of a peak corresponding to the molecular weight of the deprotected product and the absence of the peak for the Tmob-protected precursor.

    • Examine the spectrum for any side products, such as re-alkylation of the peptide by the Tmob cation.

MS_Analysis cluster_before Before Deprotection cluster_after After Deprotection MW_Protected Expected MW = X + 181.21 MS_Spectrum Mass Spectrum MW_Protected->MS_Spectrum Observe Peak at m/z = X + 181.21 MW_Deprotected Expected MW = X MW_Deprotected->MS_Spectrum Observe Peak at m/z = X

Figure 2. Logical diagram for MS confirmation of Tmob removal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a definitive method for confirming the removal of the Tmob group by observing the disappearance of its characteristic proton signals.

Characteristic ¹H NMR Signals for the Tmob Group:

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-3.9 ppm, integrating to 9 protons (three methoxy groups).

  • Aromatic Protons (Ar-H): A singlet at around 6.1-6.2 ppm, integrating to 2 protons.

  • Methylene Protons (-CH₂-): A singlet at approximately 4.2-4.5 ppm, integrating to 2 protons.

Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve a sufficient amount of the dried crude product (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).

    • Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks.

    • Complete removal of the Tmob group is confirmed by the complete disappearance of the characteristic singlets for the methoxy, aromatic, and methylene protons of the Tmob group.[5]

    • The appearance of new signals corresponding to the deprotected functional group (e.g., a thiol proton) may also be observed.

NMR_Confirmation cluster_signals Characteristic Tmob Signals Tmob_Protected Tmob-Protected Sample NMR_Spectrum Acquire ¹H NMR Spectrum Tmob_Protected->NMR_Spectrum Methoxy ~3.8 ppm (9H, s) NMR_Spectrum->Methoxy Present Aromatic ~6.1 ppm (2H, s) NMR_Spectrum->Aromatic Present Methylene ~4.3 ppm (2H, s) NMR_Spectrum->Methylene Present Deprotected Deprotected Sample Deprotected_Spectrum Acquire ¹H NMR Spectrum Deprotected->Deprotected_Spectrum Deprotected_Spectrum->Methoxy Absent Deprotected_Spectrum->Aromatic Absent Deprotected_Spectrum->Methylene Absent

Figure 3. Confirmation of Tmob removal by ¹H NMR spectroscopy.

Conclusion

The confirmation of Tmob group removal is a critical quality control step in chemical synthesis. HPLC, MS, and NMR spectroscopy are complementary techniques that provide robust and reliable methods for this verification. While HPLC is excellent for monitoring reaction progress and purity, MS offers direct confirmation of the mass change, and NMR provides definitive structural evidence of deprotection. For comprehensive and unambiguous confirmation, a combination of these methods, typically HPLC and MS, is recommended. The choice of analytical technique(s) should be guided by the specific requirements of the project and the available resources.

References

A Head-to-Head Showdown: Cost-Benefit Analysis of Fmoc-Gln(Tmob)-OH versus Fmoc-Gln(Trt)-OH and Other Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical decision that profoundly impacts yield, purity, and overall cost. Glutamine, with its reactive side-chain amide, is notoriously prone to side reactions. This guide provides a comprehensive cost-benefit analysis of Fmoc-Gln(Tmob)-OH against the widely used Fmoc-Gln(Trt)-OH and other derivatives, offering a clear perspective on performance and economic viability.

The gold standard for incorporating glutamine in Fmoc-SPPS has long been Fmoc-Gln(Trt)-OH. The bulky trityl (Trt) group offers robust protection against the primary side reactions: dehydration of the side-chain amide to a nitrile and the cyclization of N-terminal glutamine to pyroglutamate.[1][2] However, alternative derivatives, such as those with the 2,4,6-trimethoxybenzyl (Tmob) protecting group, present potential advantages, particularly in terms of cleavage kinetics. This guide will dissect the available data to provide a clear comparison.

Quantitative Data Summary

While direct, side-by-side quantitative comparisons of all glutamine derivatives under identical experimental conditions are not extensively available in the literature, the following table summarizes typical performance characteristics based on existing information. Researchers are encouraged to perform their own evaluations for specific, challenging sequences.

ParameterThis compoundFmoc-Gln(Trt)-OHFmoc-Gln(Mmt)-OHFmoc-Gln-OH (Unprotected)
Prevention of Nitrile Formation HighHigh[3][4]ModerateLow (High Risk)[1]
Prevention of Pyroglutamate Formation HighHigh[1]ModerateLow (High Risk)[1]
Coupling Efficiency GoodExcellent[4]GoodPoor (due to low solubility)
Solubility in DMF GoodExcellent[2]GoodVery Low[1]
Cleavage Rate (Acidolysis) FastModerate (can be slow for N-terminal Gln(Trt))[1]Very Fast (can be cleaved with 1% TFA in DCM)[1]N/A
Relative Cost Contact Supplier~$2-3/gram (bulk)Higher than TrtLowest

Cost-Benefit Analysis

The selection of a glutamine derivative is a balance between the upfront cost of the raw material and the downstream expenses associated with purification and potential loss of yield due to side reactions.

Fmoc-Gln(Trt)-OH remains the workhorse for most applications. Its proven ability to minimize side reactions leads to cleaner crude peptides, simplifying purification and often resulting in a higher overall yield of the desired product.[4] While the cost per gram is higher than the unprotected amino acid, this is often offset by the savings in purification time and resources.

This compound is reported to have significantly faster cleavage rates compared to Mbh-protected glutamine, which is more acid-labile than Trt.[1] This could be advantageous in the synthesis of peptides sensitive to prolonged acid exposure. However, the carbocation generated during Tmob cleavage can be more challenging to scavenge, potentially leading to side reactions with sensitive residues if not handled carefully. The cost of this compound is not as readily available and typically requires a direct quote from the supplier, suggesting it is a more specialized and potentially more expensive reagent.

Fmoc-Gln(Mmt)-OH offers the advantage of a more acid-labile protecting group, allowing for selective deprotection on-resin with dilute acid.[1] This is beneficial for specific synthetic strategies, such as on-resin cyclization. However, this increased lability can also be a drawback, with a higher risk of premature deprotection during prolonged syntheses.

Fmoc-Gln-OH (Unprotected) is the most economical option in terms of initial purchase price. However, its very poor solubility in common SPPS solvents like DMF and the high risk of nitrile and pyroglutamate formation make it unsuitable for the synthesis of all but the simplest peptides.[1] The downstream costs of dealing with failed sequences and extensive purification often negate the initial savings.

Experimental Protocols

To aid researchers in making an informed, data-driven decision for their specific application, the following are detailed methodologies for comparing the performance of different Fmoc-Gln derivatives.

Protocol 1: Comparison of Coupling Efficiency

This protocol outlines a method to compare the coupling efficiency of different Fmoc-Gln derivatives to a model peptide sequence on a solid support.

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Model Peptide Sequence: H-Gly-Ala-Val-Leu-Ile-Phe-Gly-Resin

  • This compound, Fmoc-Gln(Trt)-OH, and other derivatives

  • HCTU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • RP-HPLC system

Procedure:

  • Swell the resin in DMF for 1 hour.

  • Perform Fmoc deprotection of the N-terminal glycine using 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • Prepare coupling solutions for each Fmoc-Gln derivative at a concentration of 0.4 M in DMF.

  • For each derivative, perform the coupling reaction using 3 equivalents of the Fmoc-Gln derivative, 2.9 equivalents of HCTU, and 6 equivalents of DIPEA in DMF for 2 hours at room temperature.[1]

  • After coupling, wash the resin with DMF.

  • Take a small sample of the resin for a Kaiser test to qualitatively assess the presence of free amines.

  • Cleave a small portion of the peptide from the resin using the cleavage cocktail for 2 hours.

  • Analyze the cleaved peptide by RP-HPLC to quantify the amount of unreacted peptide (deletion sequence) versus the desired product.

Protocol 2: Quantification of Pyroglutamate Formation

This protocol is designed to measure the rate of pyroglutamate formation from an N-terminal glutamine residue under Fmoc deprotection conditions.

Materials:

  • Model Peptide-Resin: H-Gln(Prot)-Ala-Val-Gly-Resin (where Prot is Tmob, Trt, etc.)

  • 20% Piperidine in DMF

  • Cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O)

  • RP-HPLC system and Mass Spectrometer

Procedure:

  • Synthesize the model peptide on a Rink Amide resin, using the respective Fmoc-Gln derivative for the final coupling step.

  • After coupling and washing, perform the final Fmoc deprotection with 20% piperidine in DMF.

  • At various time points (e.g., 10 min, 30 min, 1 hour, 2 hours), take an aliquot of the resin.[1]

  • Immediately quench the reaction by washing the resin aliquot with DMF and then DCM, and dry it.

  • Cleave the peptide from each resin aliquot using the cleavage cocktail for 2 hours.

  • Analyze the cleaved peptides by HPLC and Mass Spectrometry to quantify the ratio of the desired peptide with a free N-terminal Gln versus the peptide with an N-terminal pyroglutamate.[1]

Visualizing the Chemistry: Workflows and Pathways

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key experimental workflow and the side reaction pathway of concern.

G cluster_prep Resin Preparation cluster_coupling Parallel Coupling Reactions cluster_analysis Analysis Resin Peptide Synthesis Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Coupling_Tmob Couple this compound (HCTU/DIPEA in DMF) Wash1->Coupling_Tmob Coupling_Trt Couple Fmoc-Gln(Trt)-OH (HCTU/DIPEA in DMF) Wash1->Coupling_Trt Coupling_Other Couple Other Fmoc-Gln Derivative (HCTU/DIPEA in DMF) Wash1->Coupling_Other Wash2 Wash with DMF Coupling_Tmob->Wash2 Coupling_Trt->Wash2 Coupling_Other->Wash2 Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage HPLC RP-HPLC & Mass Spec Analysis Cleavage->HPLC Compare Compare Purity, Yield, and Side Products HPLC->Compare

Fig 1. Experimental workflow for comparing Fmoc-Gln derivatives.

side_reactions cluster_nitrile Dehydration cluster_pyro Cyclization Gln_Resin N-terminal Gln-Peptide-Resin (Side-chain unprotected) Activation Carbodiimide Activation (e.g., DIC/HBTU) Gln_Resin->Activation During Coupling Deprotection Fmoc Deprotection (Piperidine) Gln_Resin->Deprotection After Coupling Nitrile Nitrile Byproduct (Chain Termination) Activation->Nitrile - H2O Pyroglutamate Pyroglutamate Formation (Chain Termination) Deprotection->Pyroglutamate Intramolecular Attack Protected_Gln Fmoc-Gln(Tmob/Trt)-OH Protected_Gln->Blocks Blocks->Nitrile Prevents Blocks->Pyroglutamate Prevents

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Gln(Tmob)-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-Gln(Tmob)-OH (Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-(2,4,6-trimethoxybenzyl)-L-glutamine), ensuring adherence to safety standards and regulatory mandates.

While this compound may not be classified as a hazardous substance under all regulations, it is imperative to handle all laboratory chemicals with a high degree of caution throughout their lifecycle, including disposal. This approach minimizes risks and fosters a culture of safety.

Personal Protective Equipment (PPE)

Before commencing any disposal activities, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or European Standard EN166 should be worn.[1]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are necessary to prevent skin contact.[1]
Body Protection A laboratory coat or a chemical-resistant apron should be worn to protect against skin contact.[1][2]
Respiratory In situations where dust generation is likely, a NIOSH-approved respirator or a particle filter respirator (N95 type) is recommended.[1][2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound and its associated waste is to manage it as hazardous chemical waste. This ensures the highest level of safety and environmental responsibility. Under no circumstances should this chemical be disposed of down the drain or in regular municipal waste streams.[3]

  • Segregation of Waste : It is critical to keep this compound waste separate from other chemical waste streams to prevent unintended and potentially hazardous reactions.[1]

  • Solid Waste Management :

    • Collect all solid waste, including any residual powder, contaminated weighing paper, and disposable items like gloves and pipette tips, in a designated hazardous waste container.[1][2][3]

    • The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[2]

  • Liquid Waste Management :

    • Solutions containing this compound, such as those from solid-phase peptide synthesis (SPPS) or analytical procedures, must be collected in a separate, labeled hazardous waste container for liquid chemical waste.[1][3]

    • Ensure that incompatible waste streams, for example, acidic and basic solutions, are stored in separate containers to avoid dangerous reactions.[2]

  • Containerization and Labeling :

    • Use containers that are chemically resistant and can be securely sealed to prevent leaks or spills.[1]

    • All waste containers must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound".[1]

      • Any other chemical constituents present in the waste mixture.[2]

      • The primary hazards associated with the waste (e.g., "Irritant").[3]

  • Storage of Waste :

    • Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, such as a Satellite Accumulation Area (SAA), within the laboratory.[2]

    • The storage area should be away from incompatible materials.[3]

  • Final Disposal :

    • All chemical waste must be disposed of through your institution's certified chemical waste disposal program or a licensed hazardous waste disposal contractor.[3]

    • Ensure that the entire disposal process is in strict compliance with all local, state, and federal regulations governing hazardous waste.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) solid_waste Collect Solid Waste (e.g., powder, contaminated paper) PPE->solid_waste liquid_waste Collect Liquid Waste (e.g., solutions from synthesis) PPE->liquid_waste solid_container Place in Labeled Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage disposal Arrange for Pickup by Certified Chemical Waste Disposal Service storage->disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.